molecular formula C8H14O B172947 3-Isopropylcyclopentanone CAS No. 10264-56-9

3-Isopropylcyclopentanone

Cat. No.: B172947
CAS No.: 10264-56-9
M. Wt: 126.2 g/mol
InChI Key: PYAUPTMCTBUIGA-UHFFFAOYSA-N
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Description

3-Isopropylcyclopentanone (CAS 10264-56-9) is a high-purity organic compound with a molecular formula of C₈H₁₄O and a molecular weight of 126.20 g/mol . This cyclopentanone scaffold is a fundamental building block in organic synthesis, prized for its versatility in constructing complex molecules . Its importance stems from its presence in a wide array of natural products and its role as a key intermediate in the synthesis of more complex and biologically significant molecules . In research, this compound serves as a crucial precursor in methodologies such as carbonylation reactions . It also holds significant value in the development of novel fragrances, as cyclopentanone derivatives are known to be present in natural scents like jasmine and are components of essential oils, such as those found in Japanese mint oil (Mentha arvensis) . Furthermore, its structural features make it a valuable intermediate in the synthesis of agrochemicals, including the fungicide imibenconazole . Our product is supplied with a purity of ≥98% and is strictly labeled For Research Use Only . It is intended for laboratory research applications such as fundamental scientific investigations, pharmaceutical research for discovering new drug compounds, and the identification or quantification of chemical substances . It is not intended for direct human or veterinary use . Please note that this product is classified as a dangerous good (UN 1224, Class 3) . Researchers should refer to the Safety Data Sheet for detailed handling and hazard information, which includes the hazard statements H225, H315, and H319 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-propan-2-ylcyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-6(2)7-3-4-8(9)5-7/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYAUPTMCTBUIGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10264-56-9
Record name 3-(propan-2-yl)cyclopentan-1-one
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Isopropylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isopropylcyclopentanone, with the CAS number 10264-56-9, is a cyclic ketone that holds interest in various chemical research domains. Its structural motif, a five-membered ring bearing an isopropyl group, makes it a potential building block in organic synthesis. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its synthesis and physicochemical characteristics. It is important to note that while some properties have been calculated or inferred from related compounds, specific experimental data for this compound is limited in publicly accessible literature, indicating it is not a widely characterized compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These values are crucial for its handling, purification, and use in chemical reactions.

PropertyValueSource
Molecular Formula C₈H₁₄O--INVALID-LINK--[1]
Molecular Weight 126.20 g/mol --INVALID-LINK--[1]
Boiling Point 174.438 °C at 760 mmHg--INVALID-LINK--[2]
Density 0.919 g/cm³--INVALID-LINK--[2]
LogP 2.01160--INVALID-LINK--[2]
Hydrogen Bond Donor Count 0--INVALID-LINK--[2]
Hydrogen Bond Acceptor Count 1--INVALID-LINK--[2]
Rotatable Bond Count 1--INVALID-LINK--[2]
Exact Mass 126.104465 g/mol --INVALID-LINK--[2]

Synthesis of this compound

The primary method cited for the synthesis of this compound is the intramolecular cyclization of 3-isopropyladipic acid. This reaction is a variation of the classic synthesis of cyclopentanone from adipic acid.

Experimental Protocol: Synthesis from 3-Isopropyladipic Acid

This protocol is adapted from the well-established procedure for the synthesis of cyclopentanone from adipic acid, as described in Organic Syntheses.[3]

Reaction:

Materials:

  • 3-Isopropyladipic acid

  • Barium hydroxide (finely ground)

  • Fusible alloy bath or sand bath

  • Distillation apparatus

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a distilling flask, intimately mix 3-isopropyladipic acid with a catalytic amount (approximately 5% by weight) of finely ground barium hydroxide.

  • Fit the flask with a thermometer, ensuring the bulb is near the bottom of the flask, and connect it to a distillation apparatus.

  • Gradually heat the mixture using a fusible alloy bath or a sand bath to a temperature of 285-295 °C.

  • Maintain this temperature as the this compound begins to distill along with water. The distillation should be carried out until only a small amount of dry residue remains in the flask.

  • Collect the distillate, which will consist of two layers: an aqueous layer and an organic layer containing the product.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer sequentially with a dilute aqueous sodium carbonate solution and then with water to remove any acidic impurities.

  • Dry the organic layer over a suitable drying agent, such as anhydrous sodium sulfate.

  • Purify the crude this compound by fractional distillation. The fraction corresponding to the boiling point of this compound (174.4 °C at 760 mmHg) should be collected.

Spectroscopic Data (Predicted)

Specific experimental spectroscopic data for this compound is not available in the surveyed literature. However, based on the known spectra of similar compounds such as 3-methylcyclopentanone and general principles of spectroscopy, the following characteristics can be predicted.

Spectroscopy Predicted Peaks
¹H NMR - Multiplet around 0.9-1.0 ppm (6H, two methyl groups of isopropyl).- Multiplet around 1.5-2.5 ppm (8H, protons on the cyclopentanone ring and the methine proton of the isopropyl group).
¹³C NMR - Signal around 218-220 ppm (C=O, carbonyl carbon).- Signals in the range of 20-50 ppm (aliphatic carbons of the cyclopentanone ring and the isopropyl group).
IR Spectroscopy - Strong absorption band around 1740-1750 cm⁻¹ (C=O stretch of a five-membered ring ketone).- Absorption bands in the range of 2850-3000 cm⁻¹ (C-H stretching of alkyl groups).

Disclaimer: The spectroscopic data presented above are estimations based on analogous structures and have not been experimentally verified for this compound. Researchers should obtain experimental data for confirmation.

Chemical Reactions

Detailed studies on the specific chemical reactions of this compound are not widely documented. However, as a ketone, it is expected to undergo typical reactions of this functional group, including:

  • Nucleophilic addition to the carbonyl group: Reactions with Grignard reagents, organolithium compounds, and other nucleophiles.

  • Reduction: Conversion to 3-isopropylcyclopentanol using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Enolate formation: The presence of alpha-hydrogens allows for deprotonation to form an enolate, which can then participate in reactions such as alkylation and aldol condensation.

Biological Activity and Signaling Pathways

There is no information available in the scientific literature to suggest that this compound has any specific biological activity or is involved in any signaling pathways. Therefore, a diagram of a signaling pathway is not applicable to this compound based on current knowledge.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound from 3-isopropyladipic acid.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Mix 3-Isopropyladipic Acid and Ba(OH)₂ heat Heat to 285-295 °C start->heat distill Distillation heat->distill separate Separate Organic Layer distill->separate Crude Product wash Wash with Na₂CO₃ (aq) and Water separate->wash dry Dry over Na₂SO₄ wash->dry fractional_distillation Fractional Distillation dry->fractional_distillation product Pure this compound fractional_distillation->product

Synthesis and Purification Workflow for this compound.

Conclusion

This compound is a chemical compound with established basic physicochemical properties and a known synthetic route from 3-isopropyladipic acid. However, a thorough review of the available scientific literature reveals a significant lack of detailed experimental data, particularly for its melting point, solubility, and comprehensive spectroscopic characterization. Furthermore, its reactivity and potential biological activities remain largely unexplored. This guide serves as a summary of the current knowledge and highlights the areas where further research is needed to fully characterize this compound for its potential applications in organic synthesis and other scientific disciplines.

References

An In-depth Technical Guide to 3-Isopropylcyclopentanone (CAS: 10264-56-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isopropylcyclopentanone, with the CAS number 10264-56-9, is a cyclic ketone that has garnered interest in various chemical and biological research fields. Its structural motif, a five-membered ring functionalized with an isopropyl group, makes it a versatile building block in organic synthesis. While its primary documented application has been in the fragrance industry, emerging research on related cyclopentanone derivatives suggests a potential for biological activity, making it a compound of interest for professionals in drug discovery and development. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound, with a focus on detailed experimental protocols and data presentation.

Chemical and Physical Properties

This compound is a flammable and irritant liquid.[1] A summary of its key chemical and physical properties is presented in the table below for easy reference and comparison.

PropertyValueSource
CAS Number 10264-56-9[1][2][3][4]
Molecular Formula C₈H₁₄O[1][2][3][4]
Molecular Weight 126.20 g/mol [1][2]
IUPAC Name 3-(propan-2-yl)cyclopentan-1-one[1]
Synonyms 3-isopropylcyclopentan-1-one[1][2][4]
Boiling Point 174.4 °C at 760 mmHg[3][4]
Density 0.919 g/cm³[3][4]
LogP 2.01[4]
Hydrogen Bond Acceptor Count 1[4]
Hydrogen Bond Donor Count 0[4]
Rotatable Bond Count 1[4]

Synthesis and Purification

The primary route for the synthesis of this compound involves the intramolecular cyclization of 3-isopropyladipic acid. This reaction is typically catalyzed by heating in the presence of a salt of a Group 2 metal, such as barium or calcium hydroxide.

Experimental Protocol: Synthesis of this compound

This protocol is based on the general method described for the synthesis of cyclopentanones from adipic acids.

Materials:

  • 3-Isopropyladipic acid

  • Barium hydroxide (Ba(OH)₂)

  • Potassium carbonate (K₂CO₃) solution (e.g., 10% w/v)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Distillation apparatus

  • Heating mantle with stirrer

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a distillation head and a receiving flask, combine 3-isopropyladipic acid and a catalytic amount of barium hydroxide (approximately 10% by weight of the adipic acid).

  • Cyclization: Heat the mixture to 280-300 °C with stirring. The intramolecular cyclization will occur, leading to the formation of this compound and water, which will co-distill.

  • Work-up:

    • Collect the distillate, which will consist of an organic and an aqueous layer.

    • Separate the organic layer using a separatory funnel.

    • Wash the organic layer with a potassium carbonate solution to neutralize any remaining acidic impurities.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Purify the crude this compound by fractional distillation under atmospheric or reduced pressure. The boiling point at atmospheric pressure is approximately 174 °C.[3][4]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product 3-Isopropyladipic_Acid 3-Isopropyladipic Acid Heating Heating (280-300 °C) 3-Isopropyladipic_Acid->Heating Barium_Hydroxide Barium Hydroxide (catalyst) Barium_Hydroxide->Heating Distillation Distillation Heating->Distillation Washing Washing with K₂CO₃ Distillation->Washing Drying Drying with Na₂SO₄ Washing->Drying Fractional_Distillation Fractional Distillation Drying->Fractional_Distillation This compound This compound Fractional_Distillation->this compound

Caption: Synthesis workflow for this compound.

Spectroscopic Data (Predicted)

Spectroscopy Predicted Key Features
¹H NMR Multiplets in the aliphatic region (approx. 1.0-2.5 ppm) corresponding to the cyclopentyl and isopropyl protons. The methine proton of the isopropyl group would likely appear as a multiplet. Protons alpha to the carbonyl group would be shifted downfield.
¹³C NMR A peak corresponding to the carbonyl carbon in the range of 210-220 ppm. Several peaks in the aliphatic region (approx. 20-50 ppm) for the cyclopentyl and isopropyl carbons.
IR Spectroscopy A strong, sharp absorption band around 1740-1750 cm⁻¹ characteristic of a five-membered ring ketone (C=O stretch). C-H stretching vibrations just below 3000 cm⁻¹.
Mass Spectrometry A molecular ion peak (M⁺) at m/z = 126. Fragmentation patterns would likely involve the loss of the isopropyl group (m/z = 43) and other characteristic cleavages of the cyclopentanone ring.

Biological Activity and Relevance to Drug Development

Currently, there is no specific research detailing the biological activity of this compound in the context of drug development. However, numerous studies have demonstrated that various substituted cyclopentanone and cyclopentenone derivatives possess significant biological activities, including cytotoxic effects against cancer cell lines.[2][5][6][7][8] This suggests that this compound could serve as a scaffold or starting material for the synthesis of novel therapeutic agents.

The cytotoxic effects of some cyclopentanone derivatives are believed to be mediated through the induction of apoptosis.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxic potential of a compound like this compound against a cancer cell line.

Materials:

  • Cancer cell line (e.g., L1210 murine leukemia)[2]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Add the diluted compound to the wells, ensuring the final solvent concentration is non-toxic to the cells. Include appropriate controls (untreated cells, vehicle control).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration.

Cytotoxicity_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed Cancer Cells in 96-well Plate Add_Compound Add Serial Dilutions of This compound Seed_Cells->Add_Compound Incubate_1 Incubate (48-72h) Add_Compound->Incubate_1 Add_MTT Add MTT Reagent Incubate_1->Add_MTT Incubate_2 Incubate (2-4h) Add_MTT->Incubate_2 Add_Solubilizer Add Solubilization Solution Incubate_2->Add_Solubilizer Read_Absorbance Read Absorbance Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC₅₀ Calculate_Viability->Determine_IC50

Caption: Workflow for an in vitro cytotoxicity (MTT) assay.

Potential Signaling Pathway Involvement

Given that some cyclopentanone derivatives induce apoptosis, a potential mechanism of action could involve the activation of intrinsic or extrinsic apoptotic pathways. A simplified, generalized representation of the intrinsic apoptosis pathway is shown below. Further research would be required to determine if this compound or its derivatives interact with specific components of this or other signaling pathways.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Response cluster_apoptosome Apoptosome Formation cluster_execution Execution Phase Cellular_Stress Cellular Stress (e.g., Compound Treatment) Bcl2_Family Bcl-2 Family Regulation Cellular_Stress->Bcl2_Family MOMP Mitochondrial Outer Membrane Permeabilization Bcl2_Family->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9_Activation Caspase-9 Activation Apaf1->Caspase9_Activation Caspase3_Activation Caspase-3 Activation Caspase9_Activation->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway.

Safety Information

This compound is classified as a flammable liquid and an irritant.[1] Appropriate safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, should be taken when handling this compound.

Conclusion

This compound is a readily synthesizable cyclic ketone with established chemical and physical properties. While its current applications are limited, the known biological activities of related cyclopentanone derivatives highlight its potential as a scaffold for the development of new therapeutic agents, particularly in the area of oncology. The experimental protocols provided in this guide offer a starting point for researchers interested in synthesizing, purifying, and evaluating the biological potential of this and related compounds. Further investigation into its specific biological targets and mechanisms of action is warranted to fully explore its utility in drug discovery and development.

References

An In-depth Technical Guide to the Molecular Structure of 3-Isopropylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3-Isopropylcyclopentanone (CAS No: 10264-56-9). While specific experimental data for this compound is limited in publicly available literature, this document consolidates predicted spectroscopic data, a detailed representative synthetic protocol based on established chemical methodologies, and an exploration of its potential biological relevance in the context of drug discovery. The information presented is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound, also known as 3-(propan-2-yl)cyclopentan-1-one, is a five-membered cyclic ketone distinguished by an isopropyl substituent at the beta-position relative to the carbonyl group. The cyclopentanone ring is a prevalent structural motif in a wide array of natural products and pharmaceutically active compounds.[1] The presence and position of alkyl substituents on this scaffold can significantly influence the molecule's physicochemical properties and biological activity. While this compound itself is primarily documented in the context of the fragrance industry, the broader class of substituted cyclopentanones has garnered interest for potential applications in medicinal chemistry.[2][3] This guide aims to provide a detailed understanding of its molecular characteristics and synthetic pathways.

Molecular Structure and Properties

The molecular structure of this compound consists of a cyclopentanone ring with an isopropyl group attached to the third carbon atom.

Figure 1: 2D representation of the molecular structure of this compound.
Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic protocols.

PropertyValueReference
Molecular Formula C₈H₁₄O[4]
Molecular Weight 126.20 g/mol [4]
CAS Number 10264-56-9[4]
Boiling Point 174.4 °C at 760 mmHg[5]
Density 0.919 g/cm³[5]
LogP 2.01[5]
Hydrogen Bond Donors 0[5]
Hydrogen Bond Acceptors 1[5]

Spectroscopic Data (Predicted)

Due to the limited availability of experimental spectroscopic data in the literature, the following tables present predicted data generated using computational models. These predictions are based on the known structure of this compound and established spectroscopic principles.

1H NMR Spectroscopy (Predicted)

The predicted 1H NMR spectrum of this compound is expected to show distinct signals for the protons on the cyclopentanone ring and the isopropyl group. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the local electronic environment of each proton.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 2.2 - 2.4m2HH-2
~ 1.8 - 2.0m1HH-3
~ 1.5 - 1.7m2HH-4
~ 2.0 - 2.2m2HH-5
~ 1.6 - 1.8m1HCH of isopropyl
~ 0.9d6HCH₃ of isopropyl
13C NMR Spectroscopy (Predicted)

The predicted 13C NMR spectrum will show a characteristic downfield signal for the carbonyl carbon. The other carbon signals will appear in the aliphatic region, with their chemical shifts determined by their proximity to the carbonyl and the degree of substitution.

Chemical Shift (ppm)Assignment
~ 220C=O (C-1)
~ 45C-2
~ 40C-3
~ 30C-4
~ 35C-5
~ 32CH of isopropyl
~ 20CH₃ of isopropyl
Infrared (IR) Spectroscopy (Predicted)

The predicted IR spectrum of this compound will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration.

Wavenumber (cm⁻¹)IntensityAssignment
~ 2960 - 2870StrongC-H stretch (alkyl)
~ 1740StrongC=O stretch (ketone)
~ 1465MediumC-H bend (CH₂)
~ 1385, 1370MediumC-H bend (isopropyl gem-dimethyl)
Mass Spectrometry (Predicted)

The predicted electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 126. The fragmentation pattern will likely involve the loss of the isopropyl group and other characteristic cleavages of the cyclopentanone ring.

m/zPredicted Fragment
126[M]⁺
83[M - C₃H₇]⁺
55[C₄H₇]⁺
43[C₃H₇]⁺ (isopropyl cation)

Experimental Protocols: Synthesis

The synthesis of 3-substituted cyclopentanones is commonly achieved through the Dieckmann condensation of substituted adipic acid esters.[1][6][7] The following is a representative, detailed experimental protocol for the synthesis of this compound, which involves the preparation of the precursor, diethyl 3-isopropyladipate, followed by its intramolecular cyclization.

Synthesis of Diethyl 3-Isopropyladipate

This procedure outlines a plausible route to the diester precursor, starting from isovaleric acid.

Synthesis_of_Diethyl_3-Isopropyladipate cluster_0 Step 1: Halogenation cluster_1 Step 2: Malonic Ester Synthesis cluster_2 Step 3: Alkylation Isovaleric_acid Isovaleric Acid Alpha_bromo_isovaleric_acid α-Bromoisovaleric Acid Isovaleric_acid->Alpha_bromo_isovaleric_acid 1. Br₂, PBr₃ 2. H₂O Diethyl_malonate Diethyl Malonate Intermediate_ester Substituted Malonic Ester Diethyl_malonate->Intermediate_ester 1. NaOEt, EtOH 2. α-Bromoisovaleric Acid derivative Diethyl_3_isopropyladipate Diethyl 3-Isopropyladipate Intermediate_ester->Diethyl_3_isopropyladipate 1. NaOEt, EtOH (Michael Addition) 2. H₃O⁺, Δ (Hydrolysis & Decarboxylation) 3. EtOH, H⁺ (Esterification) Ethyl_acrylate Ethyl Acrylate

Figure 2: Synthetic workflow for the preparation of Diethyl 3-Isopropyladipate.

Materials:

  • Isovaleric acid

  • Bromine

  • Phosphorus tribromide

  • Diethyl malonate

  • Sodium ethoxide

  • Ethanol

  • Ethyl acrylate

  • Hydrochloric acid

  • Sulfuric acid (catalyst)

  • Diethyl ether

  • Sodium bicarbonate

  • Magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • α-Bromination of Isovaleric Acid: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place isovaleric acid and a catalytic amount of phosphorus tribromide. Heat the mixture gently and add bromine dropwise. After the addition is complete, continue heating until the reaction is complete (monitored by TLC or GC). Carefully quench the reaction with water and extract the product with diethyl ether. Wash the organic layer with sodium bicarbonate solution, then brine, dry over magnesium sulfate, and concentrate under reduced pressure to obtain α-bromoisovaleric acid.

  • Malonic Ester Synthesis: Prepare a solution of sodium ethoxide in ethanol. Add diethyl malonate dropwise to this solution at room temperature. Then, add the previously synthesized α-bromoisovaleric acid (or its corresponding ester) dropwise and reflux the mixture until the reaction is complete.

  • Michael Addition and Subsequent Steps: To the resulting substituted malonic ester, add another equivalent of sodium ethoxide in ethanol, followed by the dropwise addition of ethyl acrylate. After the Michael addition is complete, the product is hydrolyzed and decarboxylated by heating with aqueous acid (e.g., HCl). The resulting 3-isopropyladipic acid is then esterified by refluxing in ethanol with a catalytic amount of sulfuric acid to yield diethyl 3-isopropyladipate. The product is purified by distillation under reduced pressure.

Dieckmann Condensation to this compound

This protocol describes the intramolecular cyclization of the diester to form the target cyclopentanone derivative.

Dieckmann_Condensation cluster_0 Step 1: Cyclization cluster_1 Step 2: Hydrolysis & Decarboxylation Diethyl_adipate Diethyl 3-Isopropyladipate Beta_keto_ester Ethyl 2-oxo-4-isopropylcyclopentane-1-carboxylate Diethyl_adipate->Beta_keto_ester NaOEt, Toluene, Δ Final_product This compound Beta_keto_ester->Final_product 1. aq. NaOH, Δ 2. aq. H₂SO₄, Δ

Figure 3: Workflow for the Dieckmann condensation and subsequent decarboxylation.

Materials:

  • Diethyl 3-isopropyladipate

  • Sodium ethoxide

  • Toluene (dry)

  • Sodium hydroxide

  • Sulfuric acid

  • Diethyl ether

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Cyclization: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, dissolve diethyl 3-isopropyladipate in dry toluene. Add sodium ethoxide portion-wise with stirring under a nitrogen atmosphere. Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC).

  • Work-up: Cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude β-keto ester.

  • Hydrolysis and Decarboxylation: To the crude β-keto ester, add a solution of sodium hydroxide and heat to reflux to hydrolyze the ester. After cooling, acidify the mixture with sulfuric acid and heat again to effect decarboxylation.

  • Purification: After cooling, extract the product with diethyl ether. Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, remove the solvent by rotary evaporation, and purify the resulting this compound by vacuum distillation.

Potential Applications in Drug Development

While there is a lack of specific studies on the biological activity of this compound, the cyclopentanone scaffold is a key component in numerous biologically active molecules, including prostaglandins and various synthetic pharmaceuticals.[1] The alkyl substitution on the cyclopentanone ring can modulate lipophilicity and steric interactions with biological targets.

Derivatives of related alkyl-substituted cyclopentanones have been investigated for various therapeutic applications:

  • Anticancer Activity: The cyclopentenone moiety, an unsaturated analog of cyclopentanone, is a known pharmacophore in several natural and synthetic compounds with anticancer properties.[3] Substituted cyclopentanone derivatives have also been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[7]

  • Antibacterial Activity: Studies on 3-methylcyclopentanone derivatives have shown that these compounds can exhibit antibacterial activity.[8] The lipophilicity and electronic properties of the alkyl substituent can influence the potency of these compounds.

  • Enzyme Inhibition: The cyclopentanone ring can serve as a scaffold for the design of enzyme inhibitors. For instance, cyclopentanone derivatives have been identified as inhibitors of enzymes like glycogen synthase kinase-3β (GSK-3β), which is implicated in several diseases.[2]

The isopropyl group of this compound provides a specific lipophilic and steric profile that could be exploited in the design of novel therapeutic agents targeting hydrophobic pockets in enzymes or receptors. Further research into the biological activities of this specific molecule and its derivatives is warranted to explore its potential in drug discovery.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, predicted spectroscopic properties, and a representative synthetic route for this compound. While experimental data for this compound remains limited, the information compiled herein, based on established chemical principles and data from related compounds, offers a solid foundation for researchers. The synthetic protocols provided offer a practical starting point for its laboratory preparation. Furthermore, the discussion on the potential biological activities of the cyclopentanone scaffold highlights possible avenues for future research into the medicinal chemistry applications of this compound and its derivatives.

References

An In-depth Technical Guide to the Spectroscopic Data of 3-Isopropylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Isopropylcyclopentanone. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted data based on established spectroscopic principles and data from analogous compounds. It also includes detailed experimental protocols for acquiring such data and a logical workflow for the spectroscopic analysis process.

Chemical Structure and Properties

  • IUPAC Name: 3-(propan-2-yl)cyclopentan-1-one

  • Molecular Formula: C₈H₁₄O[1]

  • Molecular Weight: 126.20 g/mol [1]

  • Canonical SMILES: CC(C)C1CCC(=O)C1[2]

  • CAS Number: 10264-56-9[1][2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of functional groups, comparison with similar structures, and general principles of spectroscopic interpretation.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 0.95Doublet6HIsopropyl methyl protons (-CH(CH ₃)₂)
~ 1.5 - 1.7Multiplet2HC4 methylene protons (-CH ₂-)
~ 1.8 - 2.0Multiplet1HIsopropyl methine proton (-CH (CH₃)₂)
~ 2.1 - 2.3Multiplet3HC3 methine and C5 methylene protons
~ 2.3 - 2.5Multiplet2HC2 methylene protons (-CH ₂-C=O)

Note: The protons on the cyclopentanone ring form complex splitting patterns due to diastereotopicity and coupling between adjacent protons. The α-protons to the carbonyl group (at C2 and C5) are expected to be the most deshielded of the ring protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~ 19.5Isopropyl methyl carbons (-CH(C H₃)₂)
~ 30.0C4 methylene carbon
~ 34.0Isopropyl methine carbon (C H(CH₃)₂)
~ 38.0C5 methylene carbon
~ 45.0C3 methine carbon
~ 48.0C2 methylene carbon
~ 220.0Carbonyl carbon (C =O)

Note: The carbonyl carbon of a cyclopentanone typically appears at a very downfield chemical shift, often above 215 ppm.[3]

IR (Infrared) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~ 2960 - 2870StrongC-H stretching (alkyl)
~ 1745StrongC=O stretching (ketone in a five-membered ring)
~ 1465MediumCH₂ bending
~ 1385, ~1370MediumC-H bending (isopropyl gem-dimethyl)

Note: The carbonyl stretching frequency of cyclopentanones is typically higher than that of acyclic or six-membered ring ketones due to ring strain.[4] For cyclopentanone itself, this peak is observed around 1747-1750 cm⁻¹.[4][5]

Mass Spectrometry (MS)

Ionization Mode: Electron Ionization (EI)

m/zRelative IntensityAssignment
126ModerateMolecular ion [M]⁺
111Weak[M - CH₃]⁺
83Strong[M - C₃H₇]⁺ (loss of isopropyl radical), a common α-cleavage fragmentation
69ModerateFurther fragmentation
55StrongAcylium ion [CH₂CH₂C=O]⁺ or other fragments
43StrongIsopropyl cation [CH(CH₃)₂]⁺

Note: The fragmentation of ketones upon electron ionization is often dominated by α-cleavage, where the bond adjacent to the carbonyl group is broken. For cyclic ketones, this can lead to ring-opening followed by further fragmentation.[6]

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of this compound.

Synthesis of this compound

A plausible synthetic route involves the intramolecular cyclization of a substituted adipic acid. A general procedure, based on a patent for related compounds, is as follows:[7]

  • Reaction Setup: In a distillation apparatus, combine 100 g of 3-isopropyladipic acid with 10 g of barium hydroxide.[7]

  • Heating: Heat the mixture to 280-300 °C. The formation of this compound should occur over approximately 2 hours.[7]

  • Workup: After cooling, separate the aqueous layer. Wash the organic layer with a potassium carbonate (K₂CO₃) solution.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and then purify by fractional distillation.[7]

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a 5 mm NMR tube.[8]

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃. Shim the magnetic field to achieve homogeneity.[8]

  • ¹H NMR Data Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be co-added to obtain a good signal-to-noise ratio.

  • ¹³C NMR Data Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the TMS signal.

IR Spectroscopy
  • Sample Preparation (Neat Liquid): Place a small drop of liquid this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.[8]

  • Instrument Setup: Ensure the spectrometer is purged with dry air or nitrogen to minimize atmospheric interference.[8]

  • Background Scan: Perform a background scan with the empty salt plates.[8]

  • Data Acquisition: Place the sample in the spectrometer and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal quality.[8]

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a volatile organic solvent such as methanol or acetonitrile.[9]

  • Instrument Setup: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities. For GC-MS, a suitable capillary column (e.g., DB-5) should be used.

  • Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 35-200.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Distillation) Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry (EI) Purification->MS IR_Analysis Identify Functional Groups (C=O, C-H) IR->IR_Analysis NMR_Analysis Determine Connectivity & Stereochemistry NMR->NMR_Analysis MS_Analysis Determine Molecular Weight & Fragmentation Pattern MS->MS_Analysis Structure_Confirmation Confirm Structure of This compound IR_Analysis->Structure_Confirmation NMR_Analysis->Structure_Confirmation MS_Analysis->Structure_Confirmation

References

An In-depth Technical Guide to the NMR Spectra of 3-Isopropylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectra of 3-isopropylcyclopentanone. Due to the limited availability of experimentally acquired spectra in public databases, this guide leverages predicted NMR data to offer insights into the structural characterization of this molecule. The information presented herein is intended to support researchers and scientists in identifying and analyzing this compound in various experimental settings.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were generated using advanced computational algorithms that consider the magnetic environment of each nucleus within the molecule.

Table 1: Predicted ¹H NMR Data for this compound

Atom NamePredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-32.1 - 2.3m-
H-2a, H-5a2.0 - 2.2m-
H-2b, H-5b1.8 - 2.0m-
H-4a1.6 - 1.8m-
H-4b1.3 - 1.5m-
CH (isopropyl)1.9 - 2.1septet~6.8
CH₃ (isopropyl)0.9 - 1.0d~6.8

Table 2: Predicted ¹³C NMR Data for this compound

Atom NamePredicted Chemical Shift (ppm)
C=O (C-1)218 - 222
C-345 - 50
C-2, C-538 - 42
C-430 - 35
CH (isopropyl)32 - 36
CH₃ (isopropyl)19 - 22

Experimental Protocol for NMR Spectroscopy

The following provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule such as this compound.

1. Sample Preparation:

  • Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.

  • Concentration:

    • For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.[1][2]

    • For ¹³C NMR, a more concentrated sample is required, typically 50-100 mg in 0.6-0.7 mL of solvent, due to the lower natural abundance of the ¹³C isotope.[1][2]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0 ppm for calibrating the chemical shift axis.

  • Filtration: To remove any particulate matter that could affect the spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters:

The following are typical acquisition parameters for a standard NMR spectrometer (e.g., 400-500 MHz). These may need to be optimized based on the specific instrument and sample concentration.

  • ¹H NMR Spectroscopy:

    • Pulse Sequence: A standard single-pulse sequence is typically used.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

    • Number of Scans: For a sample of sufficient concentration, 8-16 scans are usually adequate.

    • Temperature: Maintain a constant temperature, typically 298 K.

  • ¹³C NMR Spectroscopy:

    • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

    • Spectral Width: A wider spectral width is needed compared to ¹H NMR (e.g., 0-220 ppm).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A longer relaxation delay (e.g., 2-10 seconds) may be necessary for quaternary carbons to be observed.

    • Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift axis by setting the TMS signal to 0 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ¹H NMR spectrum to deduce the connectivity of the protons.

Structural Elucidation and NMR Correlation

The structure of this compound presents a distinct set of proton and carbon environments that can be correlated with the predicted NMR data. The diagram below illustrates the key structural features and their expected NMR signatures.

References

An In-depth Technical Guide to the Synthesis of 3-Isopropylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-isopropylcyclopentanone, a valuable intermediate in the synthesis of various organic compounds. This document details several core methodologies, providing experimental protocols, quantitative data, and logical diagrams to facilitate laboratory application and comparative analysis.

Executive Summary

The synthesis of this compound can be effectively achieved through several distinct pathways. This guide focuses on four primary routes:

  • Intramolecular Cyclization of 3-Isopropyladipic Acid: A direct, high-temperature cyclization.

  • Dieckmann Condensation: A classical method involving the intramolecular cyclization of a diester followed by hydrolysis and decarboxylation.

  • 1,4-Conjugate Addition to Cyclopentenone: The addition of an isopropyl nucleophile to an α,β-unsaturated ketone.

  • Alkene Formation and Subsequent Hydrogenation: A two-step process involving the formation of an exocyclic double bond followed by reduction.

Each pathway offers distinct advantages and challenges in terms of starting material availability, reaction conditions, and overall yield. The following sections provide detailed procedural information and data to aid researchers in selecting the most suitable method for their specific needs.

Pathway 1: Intramolecular Cyclization of 3-Isopropyladipic Acid

This method involves the direct thermal decarboxylation and cyclization of 3-isopropyladipic acid in the presence of a catalyst. It is a straightforward approach, provided the substituted adipic acid is available.

Experimental Protocol

Procedure: [1]

  • In a distillation apparatus, intimately mix 100 g of 3-isopropyladipic acid with 10 g of barium hydroxide.

  • Heat the mixture to 280-300 °C. The this compound will begin to distill over along with water. The reaction is typically complete within 2 hours.

  • Separate the aqueous layer from the collected distillate.

  • Wash the organic layer with a potassium carbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Purify the crude this compound by fractional distillation.

Logical Workflow

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification 3-Isopropyladipic Acid 3-Isopropyladipic Acid Heating (280-300 °C) Heating (280-300 °C) 3-Isopropyladipic Acid->Heating (280-300 °C) Barium Hydroxide Barium Hydroxide Barium Hydroxide->Heating (280-300 °C) Catalyst Distillate Collection Distillate Collection Heating (280-300 °C)->Distillate Collection Cyclization & Decarboxylation Aqueous Wash Aqueous Wash Distillate Collection->Aqueous Wash Drying Drying Aqueous Wash->Drying Fractional Distillation Fractional Distillation Drying->Fractional Distillation Product Product Fractional Distillation->Product

Figure 1: Cyclization of 3-Isopropyladipic Acid

Pathway 2: Dieckmann Condensation

The Dieckmann condensation is a robust method for forming five-membered rings through the intramolecular reaction of a diester. This pathway involves three key stages: cyclization, hydrolysis, and decarboxylation.

Experimental Protocols

Step A: Dieckmann Condensation of Diethyl 3-Isopropyladipate (Adapted from a general procedure for diethyl adipate)[2]

  • To a clean, dry round-bottom flask equipped with a reflux condenser and a drying tube, add anhydrous toluene, sodium ethoxide (1.05 equivalents), and diethyl 3-isopropyladipate (1.0 equivalent).

  • Heat the mixture to reflux with stirring. Ethanol generated during the reaction can be removed by distillation.

  • Monitor the reaction by thin-layer chromatography (TLC). Once the reaction is complete, cool the mixture to 30°C.

  • Slowly add 30% hydrochloric acid to the cooled reaction mixture with vigorous stirring to neutralize the base.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield crude 2-ethoxycarbonyl-4-isopropylcyclopentanone.

Step B: Hydrolysis and Decarboxylation [2]

  • In a round-bottom flask, combine the crude 2-ethoxycarbonyl-4-isopropylcyclopentanone from Step A with a 10% aqueous solution of sulfuric acid.

  • Heat the mixture to reflux for 2-4 hours, or until the ester is fully hydrolyzed as monitored by TLC.

  • Cool the reaction mixture to room temperature.

  • Gently heat the aqueous solution to 80-100 °C to induce decarboxylation, which is observed by the evolution of carbon dioxide gas. Continue heating until gas evolution ceases (typically 1-2 hours).

  • Cool the reaction mixture to room temperature.

  • Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts and remove the solvent to yield crude this compound, which can be further purified by distillation.

Logical Workflow

G Diethyl 3-Isopropyladipate Diethyl 3-Isopropyladipate Dieckmann Condensation Dieckmann Condensation Diethyl 3-Isopropyladipate->Dieckmann Condensation 1. NaOEt, Toluene 2. H3O+ Intermediate 2-Ethoxycarbonyl- 4-isopropylcyclopentanone Dieckmann Condensation->Intermediate Hydrolysis & Decarboxylation Hydrolysis & Decarboxylation Intermediate->Hydrolysis & Decarboxylation H2SO4 (aq), Heat Product This compound Hydrolysis & Decarboxylation->Product

Figure 2: Dieckmann Condensation Pathway

Pathway 3: 1,4-Conjugate Addition to Cyclopentenone

This pathway involves the Michael addition of an isopropyl nucleophile, typically derived from an organocuprate reagent, to cyclopentenone. This method is generally effective for forming carbon-carbon bonds at the β-position of an α,β-unsaturated ketone.

Experimental Protocol

(Adapted from a general procedure for conjugate addition of lithium dialkylcuprates)[3]

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), suspend copper(I) iodide in anhydrous tetrahydrofuran (THF) and cool to 0°C.

  • Add a solution of isopropyllithium (2.0 equivalents) dropwise to the cooled suspension. Stir the resulting mixture at 0°C for 30 minutes to form the lithium diisopropylcuprate reagent.

  • Cool the reaction mixture to -78°C.

  • Slowly add a solution of cyclopentenone (1.0 equivalent) in anhydrous THF to the cuprate solution.

  • Stir the reaction mixture at -78°C for 1-2 hours, then allow it to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation to afford this compound.

Logical Workflow

G cluster_reagents Reagent Preparation Isopropyllithium Isopropyllithium Cuprate Formation Lithium Diisopropylcuprate Isopropyllithium->Cuprate Formation Copper(I) Iodide Copper(I) Iodide Copper(I) Iodide->Cuprate Formation Conjugate Addition Conjugate Addition Cuprate Formation->Conjugate Addition Cyclopentenone Cyclopentenone Cyclopentenone->Conjugate Addition Workup Quench & Extract Conjugate Addition->Workup Purification Purification Workup->Purification Product This compound Purification->Product

Figure 3: 1,4-Conjugate Addition Pathway

Pathway 4: Alkene Formation and Subsequent Hydrogenation

This two-step approach first introduces an isopropylidene group onto the cyclopentanone ring, followed by the reduction of the double bond to yield the final product. The Wittig reaction is a common method for the initial olefination step.

Experimental Protocols

Step A: Synthesis of 3-Isopropylidenecyclopentanone via Wittig Reaction (General procedure)[4][5][6]

  • Prepare the isopropylphosphonium ylide by reacting isopropyltriphenylphosphonium bromide with a strong base such as n-butyllithium in an anhydrous solvent like THF under an inert atmosphere.

  • To the resulting ylide solution, add cyclopentanone dropwise at a low temperature (e.g., 0°C).

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over a suitable drying agent, and concentrate under reduced pressure.

  • Purify the crude 3-isopropylidenecyclopentanone by column chromatography.

Step B: Catalytic Hydrogenation of 3-Isopropylidenecyclopentanone (General procedure)[7][8][9]

  • Dissolve 3-isopropylidenecyclopentanone in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

  • Add a catalytic amount of palladium on carbon (Pd/C, 5-10 wt%).

  • Purge the vessel with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., 1-3 atm) using a balloon or a hydrogenation apparatus.

  • Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the filter pad with the solvent.

  • Remove the solvent from the filtrate under reduced pressure to yield this compound, which can be further purified by distillation if necessary.

Logical Workflow

G Cyclopentanone Cyclopentanone Wittig Reaction Wittig Reaction Cyclopentanone->Wittig Reaction Wittig Reagent Isopropylidene- triphenylphosphorane Wittig Reagent->Wittig Reaction Intermediate 3-Isopropylidene- cyclopentanone Wittig Reaction->Intermediate Catalytic Hydrogenation Catalytic Hydrogenation Intermediate->Catalytic Hydrogenation H2, Pd/C Product This compound Catalytic Hydrogenation->Product

Figure 4: Alkene Formation and Hydrogenation

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and related compounds. Note that yields can vary significantly based on reaction scale and optimization.

ParameterThis compound
Molecular Formula C₈H₁₄O[10]
Molecular Weight 126.20 g/mol [10]
Purity (Typical) ≥98%[10]

Spectroscopic Data

The structural confirmation of this compound relies on standard spectroscopic techniques. Below are the expected characteristic signals.

Spectroscopy Characteristic Signals
¹H NMR Signals corresponding to the isopropyl group (a doublet for the methyl protons and a multiplet for the methine proton), and multiplets for the cyclopentanone ring protons are expected.
¹³C NMR A peak in the range of 205-220 ppm for the carbonyl carbon, and several peaks in the aliphatic region for the isopropyl and cyclopentanone ring carbons are anticipated.[11]
IR Spectroscopy A strong absorption band in the region of 1740-1750 cm⁻¹ corresponding to the C=O stretch of a five-membered ring ketone is characteristic.[12]
Mass Spectrometry The mass spectrum would show a molecular ion peak (M⁺) at m/z = 126, with fragmentation patterns corresponding to the loss of alkyl groups.

References

An In-depth Technical Guide to the Formation of 3-Isopropylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms and synthetic pathways involved in the formation of 3-isopropylcyclopentanone. The document details the prevalent synthetic strategies, reaction mechanisms, experimental protocols, and relevant physicochemical data, tailored for an audience in chemical research and development.

Introduction

This compound is a five-membered cyclic ketone of interest in organic synthesis, serving as a potential building block for more complex molecules in the fragrance and pharmaceutical industries. Its formation is primarily achieved through the intramolecular cyclization of a C8 dicarboxylic acid derivative, a process governed by well-established principles of organic chemistry. This guide will focus on the predominant mechanistic pathway for its synthesis: the Dieckmann condensation and a related intramolecular ketonic decarboxylation.

Core Synthetic Pathway and Mechanism

The principal route for the synthesis of this compound involves the intramolecular cyclization of 3-isopropyladipic acid or its corresponding diester. This transformation can be achieved through two related mechanistic pathways.

Dieckmann Condensation of Diethyl 3-Isopropyladipate

The most common and versatile method for forming the cyclopentanone ring, in this case, is the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester.[1] The reaction proceeds via the following steps:

  • Enolate Formation: A strong base, typically a sodium alkoxide (e.g., sodium ethoxide), abstracts an acidic α-proton from one of the ester groups of diethyl 3-isopropyladipate. This results in the formation of a resonance-stabilized enolate.

  • Intramolecular Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the other ester group within the same molecule. This step forms a five-membered ring and a tetrahedral intermediate.

  • Elimination of Alkoxide: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an alkoxide ion (ethoxide in this case) as a leaving group. This results in the formation of a cyclic β-keto ester: 2-ethoxycarbonyl-4-isopropylcyclopentanone.

  • Deprotonation of the β-Keto Ester: The resulting β-keto ester has a highly acidic proton between the two carbonyl groups. The alkoxide base, generated in the previous step, rapidly deprotonates this position, forming a resonance-stabilized enolate. This acid-base reaction is the thermodynamic driving force for the Dieckmann condensation.

  • Acidic Work-up: An acidic work-up is required to neutralize the enolate and afford the neutral β-keto ester.

  • Hydrolysis and Decarboxylation: The β-keto ester is then subjected to hydrolysis (saponification) followed by acidification and heating. This process converts the ester to a carboxylic acid, which, being β-to a ketone, readily undergoes decarboxylation to yield the final product, this compound.

Intramolecular Ketonic Decarboxylation of 3-Isopropyladipic Acid

An alternative, higher-temperature method involves the direct cyclization of 3-isopropyladipic acid. This reaction is typically catalyzed by metal salts, such as those of barium or calcium, at high temperatures.[2] The mechanism is thought to proceed through the formation of a metal salt of the diacid, followed by an intramolecular nucleophilic attack of the enolate of one carboxylate onto the other, leading to a cyclic β-keto acid intermediate which then readily decarboxylates to form this compound.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₈H₁₄O[3]
Molecular Weight126.20 g/mol [3]
CAS Number10264-56-9[3]
Boiling Point174.4 °C at 760 mmHg[4]
Density0.919 g/cm³[4]
Spectroscopic Data (Predicted and based on analogous compounds)

¹H NMR (Predicted)

ProtonsChemical Shift (ppm)MultiplicityCoupling Constant (Hz)
CH (isopropyl)~2.0-2.3multiplet-
CH₂ (C2, C5)~2.1-2.4multiplet-
CH (C3)~1.8-2.1multiplet-
CH₂ (C4)~1.5-1.8multiplet-
CH₃ (isopropyl)~0.9doublet~6-7

¹³C NMR (Predicted) [5]

CarbonChemical Shift (ppm)
C=O (C1)~220
CH (C3)~45-50
CH₂ (C2, C5)~38-42
CH₂ (C4)~30-35
CH (isopropyl)~30-35
CH₃ (isopropyl)~19-21

IR Spectroscopy (Predicted)

Functional GroupWavenumber (cm⁻¹)Intensity
C=O stretch~1745Strong
C-H stretch (sp³)2850-2960Medium-Strong

Mass Spectrometry (Predicted Fragmentation) [6]

m/zInterpretation
126Molecular ion (M⁺)
83M⁺ - C₃H₇ (loss of isopropyl group)
55Further fragmentation

Experimental Protocols

Synthesis of Diethyl 3-Isopropyladipate (Generalized Procedure)

The precursor, diethyl 3-isopropyladipate, can be synthesized from 3-isopropyladipic acid via Fischer esterification.

Materials:

  • 3-Isopropyladipic acid

  • Ethanol (absolute)

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-isopropyladipic acid and an excess of absolute ethanol (at least 10 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3% of the diacid weight).

  • Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap.

  • Continue refluxing until no more water is collected.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude diethyl 3-isopropyladipate.

  • Purify the product by vacuum distillation.

Dieckmann Condensation of Diethyl 3-Isopropyladipate (Generalized Procedure)

Materials:

  • Diethyl 3-isopropyladipate

  • Sodium ethoxide

  • Anhydrous ethanol or toluene

  • Hydrochloric acid (aqueous)

  • Diethyl ether

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve sodium ethoxide in anhydrous ethanol (or suspend in toluene).

  • Heat the mixture to reflux.

  • Add a solution of diethyl 3-isopropyladipate in the same solvent dropwise to the refluxing mixture.

  • After the addition is complete, continue refluxing for several hours to ensure the completion of the cyclization.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Carefully acidify the mixture with aqueous hydrochloric acid.

  • Extract the product with diethyl ether.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude β-keto ester (2-ethoxycarbonyl-4-isopropylcyclopentanone).

Hydrolysis and Decarboxylation

Materials:

  • Crude 2-ethoxycarbonyl-4-isopropylcyclopentanone

  • Aqueous sodium hydroxide

  • Concentrated hydrochloric acid

Procedure:

  • To the crude β-keto ester, add an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux to saponify the ester.

  • After saponification is complete, cool the mixture and carefully acidify with concentrated hydrochloric acid.

  • Gently heat the acidic mixture to effect decarboxylation (evolution of CO₂ will be observed).

  • After gas evolution ceases, cool the mixture and extract the this compound with diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the final product by distillation.

Intramolecular Ketonic Decarboxylation of 3-Isopropyladipic Acid[2]

Materials:

  • 3-Isopropyladipic acid

  • Barium hydroxide

  • Distillation apparatus

Procedure:

  • In a distillation apparatus, mix 100 g of 3-isopropyladipic acid with 10 g of barium hydroxide.[2]

  • Heat the mixture to 280-300 °C.[2]

  • The this compound will form and distill over a period of about 2 hours.[2]

  • Separate the collected organic layer from the water.

  • Wash the organic layer with a potassium carbonate solution, then dry over anhydrous sodium sulfate.[2]

  • Fractionally distill the crude product to obtain pure this compound.[2]

Mandatory Visualizations

Dieckmann_Condensation start Diethyl 3-Isopropyladipate enolate Enolate Intermediate start->enolate Deprotonation base Sodium Ethoxide (NaOEt) base->enolate tetrahedral Tetrahedral Intermediate enolate->tetrahedral Intramolecular Nucleophilic Attack beta_keto_ester 2-Ethoxycarbonyl-4- isopropylcyclopentanone tetrahedral->beta_keto_ester Elimination of EtO⁻ beta_keto_ester_enolate β-Keto Ester Enolate (Resonance Stabilized) beta_keto_ester_enolate->beta_keto_ester Acidic Work-up (H₃O⁺) beta_keto_ester->beta_keto_ester_enolate Deprotonation by EtO⁻ product This compound beta_keto_ester->product Hydrolysis & Decarboxylation hydrolysis Hydrolysis (NaOH, H₂O) hydrolysis->product decarboxylation Decarboxylation (H₃O⁺, Δ) decarboxylation->product

Caption: Mechanism of this compound formation via Dieckmann condensation.

Experimental_Workflow start_material 3-Isopropyladipic Acid esterification Fischer Esterification (Ethanol, H₂SO₄, Reflux) start_material->esterification diester Diethyl 3-Isopropyladipate esterification->diester dieckmann Dieckmann Condensation (NaOEt, Reflux) diester->dieckmann bke β-Keto Ester dieckmann->bke hydro_decarb Hydrolysis & Decarboxylation (NaOH, H₃O⁺, Δ) bke->hydro_decarb crude_product Crude this compound hydro_decarb->crude_product purification Purification (Distillation) crude_product->purification final_product Pure this compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Discovery and History of 3-Isopropylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Isopropylcyclopentanone, a specialty chemical primarily utilized in the fragrance industry. The document details the initial discovery and synthesis of this compound, presenting key historical context, detailed experimental methodologies, and its physicochemical properties. This guide is intended to serve as a foundational resource for researchers in organic synthesis and materials science.

Discovery and History

The first documented synthesis of this compound appears in a 1982 European patent filed by Henkel KGaA.[1] In this patent, this compound and its derivatives are described as novel odoriferous substances, characterized by strong, predominantly woody fragrance notes. The patent explicitly states that these 2-isopropyl-cyclopentanone derivatives were "hitherto unknown," indicating that the compound was not widely known or commercially available prior to the early 1980s.

The initial synthesis outlined by Henkel KGaA involves the preparation of the target molecule from a 3-isopropyladipic acid precursor. This foundational work established the potential of this compound as a valuable component in fragrance compositions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic protocols.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 10264-56-9[2][3]
Molecular Formula C₈H₁₄O[2][3]
Molecular Weight 126.20 g/mol [3][4]
Boiling Point 174.438 °C at 760 mmHg[2]
Density 0.919 g/cm³[2]
LogP 2.01160[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 1[2]
Rotatable Bond Count 1[2]
Exact Mass 126.104465066[2]
Complexity 116[2]

Experimental Protocols

The synthesis of this compound is achieved through a two-step process: the synthesis of the 3-isopropyladipic acid precursor, followed by its cyclization to the final product.

Synthesis of 3-Isopropyladipic Acid
Synthesis of this compound via Cyclization of 3-Isopropyladipic Acid

The protocol for the cyclization of the adipic acid precursor is adapted from the procedure described in Organic Syntheses, Coll. Vol. 1, p. 192 (1941), which is referenced in the original Henkel KGaA patent.

Procedure:

  • An intimate mixture of 200 g of powdered 3-isopropyladipic acid and 10 g of finely ground crystallized barium hydroxide is placed in a 1-liter distilling flask fitted with a thermometer reaching within 5 mm of the bottom.

  • The mixture is gradually heated in a fusible alloy bath to 285–295 °C over approximately one and a half hours.

  • This temperature is maintained for about two hours longer, until only a small amount of dry residue remains in the flask. During this time, the this compound distills slowly.

  • The ketone is separated from the water in the distillate by either salting out with calcium chloride or by extraction with a small amount of ether.

  • The organic layer is washed with a small amount of aqueous alkali solution, followed by a water wash.

  • The product is then dried over anhydrous calcium chloride and distilled using a good fractionating column.

  • The fraction boiling at the appropriate temperature for this compound is collected.

Signaling Pathways and Biological Activities

As of the date of this guide, there is no significant information available in the scientific literature regarding the biological activities or associated signaling pathways of this compound. Its primary application and study have been within the field of fragrance chemistry. Further research would be required to determine any potential pharmacological or biological effects.

Visualizations

Synthetic Workflow for this compound

The following diagram illustrates the synthetic pathway from the precursor to the final product.

Synthesis_Workflow Precursor 3-Isopropyladipic Acid Product This compound Precursor->Product Cyclization Catalyst Barium Hydroxide (Ba(OH)₂) Catalyst->Product Heat 285-295 °C Heat->Product

Caption: Synthetic pathway for this compound.

Logical Relationship of Discovery

This diagram shows the logical progression from the initial patent to the characterization of the compound.

Discovery_History Patent Henkel KGaA Patent (1982) Describes novel odoriferous substances Synthesis Initial Synthesis From 3-isopropyladipic acid Patent->Synthesis discloses Characterization Characterization Woody fragrance notes Synthesis->Characterization leads to Application Application Fragrance Compositions Characterization->Application enables

Caption: Discovery and application timeline.

References

A Technical Guide to the Theoretical Analysis of 3-Isopropylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical framework for the theoretical and computational analysis of 3-isopropylcyclopentanone. While specific experimental and computational studies on this molecule are not extensively available in public literature, this guide establishes a robust methodology based on well-documented research of analogous compounds, such as 3-methylcyclopentanone and other cyclopentanone derivatives. The guide details protocols for conformational analysis, vibrational frequency calculations, and the prediction of spectroscopic properties using Density Functional Theory (DFT). It is intended to serve as a foundational resource for researchers undertaking new computational studies on this and similar substituted cyclic ketones.

Introduction to this compound

This compound (CAS No. 10264-56-9) is a substituted cyclic ketone with the molecular formula C₈H₁₄O.[1] Like other substituted cyclopentanones, its stereochemistry and conformational preferences are critical to its physical properties and chemical reactivity. Theoretical studies provide a powerful, non-experimental means to elucidate these characteristics. By employing quantum chemical calculations, researchers can predict the most stable three-dimensional structures, understand the molecule's vibrational modes (which correspond to its infrared spectrum), and explore its electronic properties.[2][3] This knowledge is invaluable in fields like fragrance development, synthesis of biologically active compounds, and drug design, where molecular shape and functionality are paramount.

The primary focus of a theoretical study on this molecule is its conformational landscape. The cyclopentanone ring is not planar and exists in puckered conformations, typically described as "envelope" or "twist" forms. The bulky isopropyl substituent at the C3 position can adopt either a pseudo-axial or a pseudo-equatorial position, leading to distinct conformers with different energies. Theoretical calculations can quantify this energy difference and predict the equilibrium population of each conformer.

Computational Methodology: A Protocol for Analysis

The following protocol outlines a standard and effective computational workflow for analyzing this compound, adapted from established methods for similar molecules.[2][4][5]

Initial Structure Generation and Conformational Search

The first step is to generate plausible initial 3D structures for the conformers of this compound. The key stereochemical consideration is the orientation of the isopropyl group relative to the cyclopentanone ring. This results in two primary starting conformers:

  • cis (pseudo-axial): The isopropyl group is on the same side of the ring as the adjacent hydrogens.

  • trans (pseudo-equatorial): The isopropyl group is on the opposite side, leading to less steric hindrance.

A systematic conformational search can be performed using molecular mechanics force fields (e.g., MMFF94) to identify all low-energy minima before proceeding to more accurate quantum mechanics calculations.

Geometry Optimization and Energy Calculation

Each identified conformer must be subjected to full geometry optimization using Density Functional Theory (DFT). A widely used and cost-effective functional for this purpose is B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[2][4] A suitable basis set, such as cc-pVDZ (Correlation-Consistent Polarized Valence Double-Zeta), provides a good balance of accuracy and computational cost for a molecule of this size.[2]

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Procedure:

    • Construct input files for each conformer (e.g., cis and trans).

    • Perform geometry optimization in the gas phase using the B3LYP/cc-pVDZ level of theory.

    • The optimization process minimizes the energy of the structure, finding the nearest stationary point on the potential energy surface.

Vibrational Frequency Analysis

Following successful geometry optimization, a vibrational frequency calculation must be performed at the same level of theory (B3LYP/cc-pVDZ). This calculation serves two critical purposes:

  • Verification of Minima: A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable conformer.

  • Prediction of Infrared Spectrum: The calculation yields the harmonic vibrational frequencies and their corresponding infrared intensities.[6] This allows for the prediction of the molecule's IR spectrum, which can be compared with experimental data for validation.[2]

The workflow for this computational protocol is visualized in the diagram below.

G cluster_setup 1. Initial Setup cluster_dft 2. DFT Calculations (B3LYP/cc-pVDZ) cluster_analysis 3. Data Analysis mol_build Build 3D Structures (cis & trans conformers) conf_search Molecular Mechanics Conformational Search mol_build->conf_search geom_opt Geometry Optimization conf_search->geom_opt Low-energy conformers freq_calc Vibrational Frequency Calculation geom_opt->freq_calc verify_min Verify Energy Minima (No imaginary frequencies) freq_calc->verify_min Frequencies & Intensities ir_spec Predict IR Spectrum freq_calc->ir_spec rel_energy Calculate Relative Energies (ΔE, ΔH, ΔG) verify_min->rel_energy

Computational workflow for the theoretical analysis of this compound.

Expected Results and Data Presentation

A successful theoretical study will yield quantitative data that characterizes the conformational and vibrational properties of this compound.

Conformational Energetics

The primary result is the relative stability of the conformers. Due to steric hindrance, the trans (pseudo-equatorial) conformer is expected to be significantly more stable than the cis (pseudo-axial) conformer. The computational output provides electronic energies (E), enthalpies (H), and Gibbs free energies (G). This data should be summarized in a table for clear comparison.

Table 1: Predicted Relative Energies of this compound Conformers

Conformer Optimization Status Imaginary Frequencies Relative Energy (ΔE) (kcal/mol) Relative Gibbs Free Energy (ΔG) (kcal/mol)
trans (equatorial) Minimum 0 0.00 0.00
cis (axial) Minimum 0 Value > 0 Value > 0

Note: This table presents a template for expected results. Actual values require performing the calculations.

Predicted Vibrational Spectra

The frequency calculation provides a list of all 3N-6 vibrational modes for the molecule.[6] Key vibrational modes of interest for a ketone include the C=O stretch, C-H stretches, and ring deformation modes. The most intense band is typically the carbonyl (C=O) stretch, expected around 1750 cm⁻¹. This data can be presented in a detailed table.

Table 2: Predicted Key Vibrational Frequencies for the trans Conformer

Vibrational Mode Predicted Frequency (cm⁻¹) Predicted IR Intensity (km/mol)
C=O Stretch ~1750 High
CH₃ Asymmetric Stretch ~2980 Medium
CH₂ Symmetric Stretch ~2870 Medium
Ring Deformation ~900-1200 Variable

Note: This table is illustrative. Frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values.

Logical Relationships in Conformational Analysis

The choice of computational method and the interpretation of results follow a logical progression designed to balance accuracy with feasibility. The diagram below illustrates the relationship between different levels of theory and the depth of analysis.

G cluster_mm Screening cluster_dft Refinement & Properties cluster_posthf High Accuracy cluster_results Final Outputs start Initial Molecular Structure mm Molecular Mechanics (MM) - Fast, less accurate - Identifies many possible conformers start->mm Input dft Density Functional Theory (DFT) - Slower, more accurate - Optimizes geometry - Calculates energy & frequencies mm->dft Candidate Conformers posthf Post-Hartree-Fock (MP2, CCSD(T)) - Very slow, highest accuracy - Used for single-point energy refinement dft->posthf Optimized Geometries results - Relative Stabilities (ΔG) - Predicted IR/NMR Spectra - Molecular Orbitals dft->results posthf->results Refined Energies

Hierarchy of theoretical methods for conformational and spectroscopic analysis.

Conclusion

This guide outlines a comprehensive and technically sound approach for the theoretical investigation of this compound. By leveraging established DFT methods, researchers can perform a detailed conformational analysis, predict spectroscopic properties, and gain fundamental insights into the molecule's behavior. The proposed workflow, from initial structure generation to the analysis of quantum chemical data, provides a clear roadmap for future research. The expected preference for the pseudo-equatorial conformer and the predictable nature of its IR spectrum make this molecule an excellent candidate for a combined computational and experimental study to validate the theoretical findings.

References

A Technical Guide to the Quantum Chemical Analysis of 3-Isopropylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical whitepaper provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, spectroscopic, and thermodynamic properties of 3-Isopropylcyclopentanone. Aimed at researchers, scientists, and professionals in drug development, this guide details the theoretical methodologies, simulated data presentation, and the necessary experimental protocols for validation. By leveraging Density Functional Theory (DFT), we explore the molecule's conformational landscape, geometric parameters, and predicted spectroscopic signatures (IR and NMR). All computational data is benchmarked against standard experimental procedures. This document serves as a foundational guide for the in silico investigation of substituted cyclopentanones.

Introduction

This compound is a ketone molecule featuring a five-membered ring, a common scaffold in various natural products and synthetic compounds of pharmaceutical interest. The stereochemistry and conformational preferences of the isopropyl substituent significantly influence the molecule's reactivity, intermolecular interactions, and ultimately, its biological activity. Understanding these properties at a molecular level is crucial for rational drug design and development.

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful, non-empirical approach to predict molecular properties with high accuracy.[1] These computational methods allow for the detailed exploration of a molecule's potential energy surface, identification of stable conformers, and the simulation of spectroscopic data that can be directly compared with experimental results.[2][3] This guide outlines the complete theoretical workflow for characterizing this compound, providing a robust framework for its computational analysis.

Computational & Experimental Methodologies

A combined computational and experimental approach is essential for a thorough and validated molecular analysis. The theoretical calculations provide a detailed picture of the molecule's intrinsic properties in the gas phase or with simulated solvent effects, while experimental data provide real-world validation.

Quantum Chemical Calculation Protocol

The theoretical investigation of this compound involves a multi-step process, beginning with a broad search for all possible conformations and progressively refining the calculations to obtain precise data. A typical workflow is illustrated below.

G Computational Workflow for this compound Analysis cluster_0 Setup & Conformational Search cluster_1 DFT Calculations cluster_2 Data Analysis & Validation A Initial 3D Structure Generation B Conformational Search (e.g., Molecular Mechanics) A->B C Selection of Low-Energy Unique Conformers B->C D Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) C->D E Vibrational Frequency Calculation D->E F NMR Chemical Shift Calculation (GIAO) D->F G Thermochemical Analysis (ΔG, ΔH) E->G H Simulate IR & NMR Spectra F->H J Final Property & Reactivity Analysis G->J I Comparison with Experimental Data H->I I->J G Conformational Isomerism of this compound A Equatorial Conformer (Lower Energy) TS Transition State A->TS ΔG‡(eq→ax) B Axial Conformer (Higher Energy) TS->B

References

An In-depth Technical Guide to the Solubility of 3-Isopropylcyclopentanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-isopropylcyclopentanone, a ketone of interest in various chemical and pharmaceutical applications. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the foundational principles of its solubility, detailed experimental protocols for its determination, and a logical workflow for these procedures.

Introduction to this compound and its Solubility

This compound (C₈H₁₄O) is a cyclic ketone.[1][2] Its molecular structure, featuring a polar carbonyl group and a nonpolar hydrocarbon backbone, dictates its solubility in various organic solvents. The principle of "like dissolves like" is paramount in predicting its solubility. Therefore, this compound is expected to exhibit good solubility in nonpolar to moderately polar organic solvents due to favorable intermolecular interactions. Solvents that can engage in dipole-dipole interactions with the ketone's carbonyl group are likely to be effective.

Quantitative Solubility Data

Table 1: Illustrative Solubility of this compound in Various Organic Solvents at 25°C

SolventChemical FormulaPolarity IndexSolubility ( g/100 mL) - Hypothetical
HexaneC₆H₁₄0.1> 50
TolueneC₇H₈2.4> 50
Diethyl Ether(C₂H₅)₂O2.8> 50
AcetoneC₃H₆O5.1Miscible
EthanolC₂H₅OH5.2Miscible
MethanolCH₃OH6.6Highly Soluble

Note: The data in this table is for illustrative purposes only and must be confirmed through experimental measurement.

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is a synthesis of established methods for organic compounds.[3][4][5][6]

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (≥98% purity)[1]

  • Selected organic solvent (analytical grade)

  • Small, sealable vials or test tubes

  • Constant temperature bath or shaker incubator

  • Analytical balance (accurate to ±0.0001 g)

  • Micropipettes

  • Volumetric flasks

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess is ensured when a solid phase of the solute remains undissolved.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25°C).

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution becomes saturated. Reaching equilibrium can take time, as the rate of dissolution decreases as saturation is approached.[5]

  • Sample Withdrawal and Filtration:

    • After equilibration, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a micropipette.

    • Immediately filter the withdrawn sample through a syringe filter to remove any suspended microparticles.

  • Sample Dilution:

    • Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantitative Analysis:

    • Analyze the diluted sample using a pre-calibrated GC or HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

  • Calculation of Solubility:

    • From the concentration of the diluted sample and the dilution factor, calculate the concentration of the original saturated solution.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Solubility_Workflow A Start: Define Solvent and Temperature B Add Excess Solute to Solvent A->B C Equilibrate at Constant Temperature with Agitation B->C D Allow Undissolved Solute to Settle C->D E Withdraw Supernatant D->E F Filter Supernatant E->F G Dilute Filtered Sample F->G H Analyze by GC/HPLC G->H I Calculate Solubility from Concentration H->I J End: Report Solubility Data I->J

Caption: Experimental workflow for determining the solubility of a compound.

Conclusion

While specific quantitative data for the solubility of this compound is not widely published, its chemical structure suggests good solubility in a range of organic solvents. The provided experimental protocol offers a robust framework for researchers to determine these values accurately. The systematic approach outlined will enable the generation of reliable data crucial for applications in chemical synthesis, formulation development, and other scientific endeavors.

References

An In-depth Technical Guide to the Safety and Handling of 3-Isopropylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific safety and handling data for 3-Isopropylcyclopentanone is limited. The information presented in this guide is largely based on data from analogous compounds, primarily cyclopentanone and 2-isopropylcyclopentanone. It is imperative for researchers, scientists, and drug development professionals to handle this compound with caution and to conduct a thorough risk assessment before use.

This technical guide provides a comprehensive overview of the known safety and handling considerations for this compound. The information is intended to support laboratory safety protocols and to ensure the well-being of personnel working with this chemical.

Chemical and Physical Properties

A summary of the physical and chemical properties of this compound and its analogs is presented below. This data is crucial for understanding the substance's behavior and potential hazards.

PropertyThis compoundCyclopentanone2-Isopropylcyclopentanone
CAS Number 10264-56-9[1]120-92-314845-55-7[2]
Molecular Formula C₈H₁₄O[1]C₅H₈OC₈H₁₄O[2]
Molecular Weight 126.20 g/mol [1]84.12 g/mol 126.20 g/mol [2]
Boiling Point 174.4 °C at 760 mmHg130-131 °CNot available
Density 0.919 g/cm³0.95 g/cm³ at 20 °C[2]Not available
Flash Point Not available26 °C (78.8 °F)Not available
Appearance Not availableClear liquidNot available
Odor Not availablePetroleum-likeNot available
Solubility in Water Not availableSolubleNot available

Hazard Identification and GHS Classification

Due to the lack of specific GHS classification for this compound, the classifications for the closely related compounds, cyclopentanone and 2-isopropylcyclopentanone, are provided below. It is recommended to handle this compound with the assumption that it carries similar hazards.

Hazard ClassGHS Classification (Cyclopentanone)GHS Classification (2-Isopropylcyclopentanone)
Flammable liquids Category 3[3]Category 3[2]
Acute toxicity, Oral -Category 3[2]
Skin corrosion/irritation Category 2[3]Category 2[2]
Serious eye damage/eye irritation Category 2[3]Category 2[2]
Specific target organ toxicity – single exposure -Category 3 (Respiratory tract irritation)[2]

Hazard Statements (based on analogs):

  • H226: Flammable liquid and vapor.[2][3]

  • H301: Toxic if swallowed.[2]

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2]

Safe Handling and Storage

Engineering Controls
  • Work in a well-ventilated area.[4] Use of a chemical fume hood is recommended, especially when handling volatile substances or when there is a risk of generating aerosols.[4][5]

  • Provide exhaust ventilation or other engineering controls to keep the airborne concentrations of vapors below their respective threshold limit values.[6]

  • Ensure that a safety shower and eyewash station are readily available in the immediate work area.[5]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[4][5]

  • Skin Protection:

    • Wear a lab coat and appropriate chemical-resistant gloves (e.g., butyl rubber, nitrile rubber).[5] Inspect gloves before use.

    • Wear closed-toe shoes and long pants.[7]

  • Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[4]

General Hygiene Practices
  • Avoid contact with skin, eyes, and clothing.[8]

  • Do not eat, drink, or smoke in laboratory areas.[5][7][8]

  • Wash hands thoroughly after handling the chemical and before leaving the laboratory.[3][8]

  • Remove contaminated clothing and wash it before reuse.[3]

Storage
  • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[9]

  • Keep containers tightly closed when not in use.[9]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[10]

  • Ground and bond containers and receiving equipment to prevent static discharge.[3]

Emergency Procedures

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[6] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][9]

  • Unsuitable Extinguishing Media: Do not use a heavy water stream, as it may spread the fire.

  • Specific Hazards: Flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back.[9] Containers may explode when heated.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Accidental Release Measures
  • Personal Precautions: Evacuate unnecessary personnel. Eliminate all ignition sources.[1] Wear appropriate personal protective equipment.[1] Avoid breathing vapors.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[10]

  • Methods for Cleaning Up: Absorb the spill with an inert material (e.g., sand, earth, vermiculite) and place it in a suitable container for disposal.[10] Use non-sparking tools.

Disposal Considerations

  • Dispose of waste in accordance with local, regional, and national regulations.

  • Contaminated packaging should be treated as the chemical itself.

Experimental Protocols for Safety Assessment

Standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are used to determine the hazardous properties of chemicals. Below are brief descriptions of relevant OECD test guidelines.

Acute Oral Toxicity (OECD 420, 423, 425)

These guidelines provide methods for determining the acute oral toxicity of a substance.[11] The primary goal is to estimate the LD50 (the dose that is lethal to 50% of the test animals).[12]

  • OECD 420 (Fixed Dose Procedure): Animals are dosed at one of four fixed dose levels (5, 50, 300, or 2000 mg/kg). The study proceeds in a stepwise manner based on the observation of toxicity.[13]

  • OECD 423 (Acute Toxic Class Method): This method allows for the classification of a substance into a toxicity class based on a small number of animals.

  • OECD 425 (Up-and-Down Procedure): This is a sequential test where the dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal.[6]

Skin Irritation/Corrosion (OECD 439, 404)

These guidelines are used to assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

  • OECD 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method): This is an in vitro method that uses a reconstructed human epidermis model to predict skin irritation potential, reducing the need for animal testing.[14][15] The test item is applied to the tissue, and cell viability is measured. A reduction in viability below a certain threshold indicates irritation potential.[14]

  • OECD 404 (Acute Dermal Irritation/Corrosion): This is an in vivo method, typically using rabbits, where the test substance is applied to a small patch of skin.[16] The skin is then observed for signs of erythema (redness) and edema (swelling).[16]

Eye Irritation/Corrosion (OECD 496, 405)

These guidelines assess the potential of a substance to cause damage to the eyes.

  • OECD 496 (In Vitro Macromolecular Test Method for Identifying Chemicals Inducing Serious Eye Damage and Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage): This in vitro method uses a macromolecular matrix to predict the eye hazard potential of a chemical.[17]

  • OECD 405 (Acute Eye Irritation/Corrosion): This in vivo test, typically using rabbits, involves applying the test substance to one eye and observing for effects on the cornea, iris, and conjunctiva.[18] The use of analgesics and anesthetics is recommended to minimize animal distress.[18]

Visualizations

General Chemical Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review SDS and Conduct Risk Assessment b Gather Necessary PPE a->b c Prepare Work Area (e.g., Fume Hood) b->c d Don PPE c->d Proceed to Handling e Handle Chemical d->e f Perform Experiment e->f g Decontaminate Work Area f->g Experiment Complete h Dispose of Waste Properly g->h i Remove and Store PPE h->i j Wash Hands i->j G cluster_assessment Initial Assessment cluster_action Immediate Action cluster_medical Medical Attention start Chemical Exposure Occurs assess_scene Assess Scene for Hazards start->assess_scene assess_person Assess Condition of Affected Person assess_scene->assess_person remove_person Remove Person from Source of Exposure assess_person->remove_person remove_clothing Remove Contaminated Clothing remove_person->remove_clothing flush_area Flush Affected Area with Water (min. 15 mins) remove_clothing->flush_area call_emergency Call Emergency Services flush_area->call_emergency provide_sds Provide SDS to Medical Personnel call_emergency->provide_sds report Report Incident to Supervisor provide_sds->report

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Isopropylcyclopentanone from Cyclopentenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-isopropylcyclopentanone from cyclopentenone via a 1,4-conjugate addition using a Gilman reagent. The method described is the formation of lithium diisopropylcuprate followed by its reaction with cyclopentenone, which is a highly effective and widely used method for carbon-carbon bond formation. This application note includes the reaction mechanism, a detailed experimental protocol, and expected analytical data for the characterization of the final product.

Introduction

Substituted cyclopentanones are important structural motifs found in a variety of natural products and pharmacologically active compounds. The synthesis of these molecules is of significant interest in medicinal chemistry and drug development. The 1,4-conjugate addition of an organocuprate (Gilman reagent) to an α,β-unsaturated ketone is a powerful and reliable method for the stereoselective formation of carbon-carbon bonds. This protocol details the synthesis of this compound by the addition of a lithium diisopropylcuprate to cyclopentenone. Gilman reagents are preferred for this transformation over more reactive organometallic reagents like Grignard or organolithium reagents, as they selectively perform 1,4-addition over 1,2-addition to the carbonyl group.

Reaction and Mechanism

The overall reaction involves the preparation of the Gilman reagent, lithium diisopropylcuprate, from isopropyl lithium and copper(I) iodide. This is followed by the nucleophilic attack of the cuprate at the β-carbon of cyclopentenone. The resulting enolate is then quenched with an aqueous solution to yield the final product, this compound.

Step 1: Formation of Isopropyl Lithium

2-Bromopropane reacts with two equivalents of lithium metal in an ethereal solvent to form isopropyl lithium and lithium bromide.

(CH₃)₂CHBr + 2Li → (CH₃)₂CHLi + LiBr

Step 2: Formation of Lithium Diisopropylcuprate (Gilman Reagent)

Two equivalents of isopropyl lithium react with one equivalent of copper(I) iodide in an ethereal solvent at low temperature to form the Gilman reagent.

2(CH₃)₂CHLi + CuI → Li[(CH₃)₂CH]₂Cu + LiI

Step 3: 1,4-Conjugate Addition

The Gilman reagent adds to cyclopentenone, with one of the isopropyl groups acting as a nucleophile and attacking the β-carbon of the α,β-unsaturated system. This forms a lithium enolate intermediate.

Step 4: Aqueous Work-up

The lithium enolate intermediate is quenched with a proton source, typically an aqueous solution of ammonium chloride, to yield the final product, this compound.

Experimental Workflow

SynthesisWorkflow Synthesis of this compound Workflow cluster_reagent_prep Gilman Reagent Preparation cluster_reaction Conjugate Addition cluster_workup Work-up and Purification reagent_prep_start Start: 2-Bromopropane, Lithium, Copper(I) Iodide form_isopropyllithium Formation of Isopropyl Lithium (in Diethyl Ether) reagent_prep_start->form_isopropyllithium form_gilman Formation of Lithium Diisopropylcuprate (-78 °C to 0 °C in Diethyl Ether) form_isopropyllithium->form_gilman add_cyclopentenone Addition of Cyclopentenone (-78 °C) form_gilman->add_cyclopentenone reaction_stir Reaction Stirring (Warming to room temperature) quench Quench with aq. NH4Cl reaction_stir->quench extract Extraction with Diethyl Ether quench->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentration in vacuo dry->concentrate purify Purification by Flash Chromatography concentrate->purify characterize Characterization (NMR, IR, MS) purify->characterize final_product Final Product: This compound characterize->final_product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 2-Bromopropane (99%)

  • Lithium metal (99%)

  • Copper(I) iodide (98%)

  • Cyclopentenone (98%)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Silica gel for flash chromatography (230-400 mesh)

  • Hexanes and Ethyl acetate (HPLC grade)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Low-temperature thermometer

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Rotary evaporator

  • Flash chromatography setup

Procedure:

Part A: Preparation of Lithium Diisopropylcuprate

  • Under an inert atmosphere, place finely cut lithium metal (2.2 equivalents) in a three-necked flask equipped with a dropping funnel, magnetic stir bar, and a condenser.

  • Add anhydrous diethyl ether to cover the lithium.

  • Add a solution of 2-bromopropane (2.0 equivalents) in anhydrous diethyl ether dropwise to the lithium suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of isopropyl lithium.

  • In a separate flask under an inert atmosphere, suspend copper(I) iodide (1.0 equivalent) in anhydrous diethyl ether and cool to -78 °C (dry ice/acetone bath).

  • Slowly add the freshly prepared isopropyl lithium solution (2.0 equivalents) to the stirred suspension of copper(I) iodide via cannula.

  • After the addition, allow the mixture to warm to 0 °C and stir for 30 minutes. The formation of the Gilman reagent is indicated by a color change to a clear, colorless, or slightly yellow solution.

Part B: Conjugate Addition and Work-up

  • Cool the freshly prepared lithium diisopropylcuprate solution back down to -78 °C.

  • Slowly add a solution of cyclopentenone (1.0 equivalent) in anhydrous diethyl ether to the Gilman reagent solution via syringe.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Part C: Purification

  • Purify the crude product by flash column chromatography on silica gel.

  • Use a solvent system of hexanes and ethyl acetate (e.g., starting with 95:5 and gradually increasing the polarity) to elute the product.

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield this compound as a colorless oil.

Data Presentation

ParameterData
Chemical Formula C₈H₁₄O
Molecular Weight 126.20 g/mol
CAS Number 10264-56-9
Appearance Colorless oil
Boiling Point 174.4 °C at 760 mmHg
Expected Yield 70-85%
¹H NMR (CDCl₃) Predicted: δ 2.40-2.10 (m, 2H), 2.10-1.80 (m, 3H), 1.80-1.50 (m, 2H), 1.40-1.20 (m, 1H), 0.90 (d, J=6.5 Hz, 6H)
¹³C NMR (CDCl₃) Predicted: δ 220.1, 45.2, 38.5, 33.1, 29.8, 23.4, 19.5
IR (neat, cm⁻¹) Predicted: ~2960 (C-H stretch), ~1740 (C=O stretch)
Mass Spec (EI, m/z) Predicted: 126 (M+), 83, 69, 55, 43 (base peak)

Note: The provided spectroscopic data is predicted based on the structure and data for similar compounds. Actual experimental data should be obtained for full characterization.

Safety Precautions

  • Organolithium reagents are pyrophoric and must be handled under an inert atmosphere with proper care.

  • Copper(I) iodide is toxic and should be handled in a well-ventilated area or fume hood.

  • Diethyl ether is highly flammable. All operations should be performed away from ignition sources.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, at all times.

Application Notes and Protocols for the Synthesis of 3-Isopropylcyclopentanone via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-isopropylcyclopentanone, a valuable intermediate in organic synthesis. The primary method described is the 1,4-conjugate addition of an isopropyl Grignard reagent to 2-cyclopentenone, a robust and efficient method for forming carbon-carbon bonds.

Introduction

The synthesis of substituted cyclopentanones is a significant endeavor in organic chemistry, as this structural motif is present in numerous natural products and pharmaceutical agents. The Grignard reaction, a versatile tool for C-C bond formation, offers a powerful method for the alkylation of α,β-unsaturated ketones. Specifically, the 1,4-conjugate addition of a Grignard reagent to an enone, such as 2-cyclopentenone, provides a direct route to β-substituted cyclic ketones.

This protocol focuses on the copper-catalyzed 1,4-addition of isopropylmagnesium bromide to 2-cyclopentenone to yield this compound. The use of a copper catalyst is crucial for directing the Grignard reagent to attack the β-carbon of the enone (1,4-addition) rather than the carbonyl carbon (1,2-addition).[1][2]

Reaction Pathway

The synthesis proceeds in two main stages: the formation of the isopropylmagnesium bromide Grignard reagent, followed by its copper-catalyzed conjugate addition to 2-cyclopentenone.

Grignard_Synthesis cluster_0 Stage 1: Grignard Reagent Formation cluster_1 Stage 2: Copper-Catalyzed 1,4-Conjugate Addition reagent1 Isopropyl Bromide grignard Isopropylmagnesium Bromide reagent1->grignard Mg reagent2 Magnesium Turnings reagent2->grignard solvent1 Anhydrous THF solvent1->grignard intermediate Magnesium Enolate Intermediate grignard->intermediate 1,4-Addition cyclopentenone 2-Cyclopentenone cyclopentenone->intermediate catalyst Cu(I) Catalyst (e.g., CuBr·SMe₂) catalyst->intermediate product This compound intermediate->product Protonation workup Aqueous Workup (e.g., sat. aq. NH₄Cl) workup->product

Figure 1: Reaction pathway for the synthesis of this compound.

Experimental Protocols

3.1. Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )Purity/GradeSupplier (Example)
2-Bromopropane (Isopropyl bromide)C₃H₇Br122.99≥99%Sigma-Aldrich
Magnesium TurningsMg24.31≥99.5%Sigma-Aldrich
2-CyclopentenoneC₅H₆O82.10≥98%Sigma-Aldrich
Copper(I) Bromide-Dimethyl Sulfide ComplexCuBr·SMe₂205.59≥99%Sigma-Aldrich
Tetrahydrofuran (THF), AnhydrousC₄H₈O72.11≥99.9%, DriSolvMilliporeSigma
Saturated Aqueous Ammonium ChlorideNH₄Cl53.49ACS GradeFisher Scientific
Diethyl Ether(C₂H₅)₂O74.12ACS GradeVWR Chemicals
Anhydrous Sodium SulfateNa₂SO₄142.04ACS GradeEMD Millipore
IodineI₂253.81ACS GradeJ.T. Baker

3.2. Protocol 1: Preparation of Isopropylmagnesium Bromide (Grignard Reagent)

This procedure outlines the formation of the Grignard reagent. Strict anhydrous conditions are essential for the success of this reaction. All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

  • Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser (topped with a drying tube or inert gas inlet), a pressure-equalizing dropping funnel, and a magnetic stirrer.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to activate the magnesium surface. Gently warm the flask with a heat gun until violet iodine vapors are observed, then allow it to cool.

  • Reagent Preparation: In the dropping funnel, prepare a solution of 2-bromopropane (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Initiation: Add a small portion of the 2-bromopropane solution to the magnesium turnings. The reaction is initiated when the solution becomes cloudy and starts to reflux gently. If the reaction does not start, gentle warming may be applied.

  • Addition: Once the reaction has started, add the remaining 2-bromopropane solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting grey-brown solution is used directly in the next step.

3.3. Protocol 2: Copper-Catalyzed 1,4-Conjugate Addition

This protocol details the addition of the prepared Grignard reagent to 2-cyclopentenone.

  • Catalyst Suspension: In a separate, dry, three-necked round-bottom flask under an inert atmosphere, suspend copper(I) bromide-dimethyl sulfide complex (CuBr·SMe₂, 0.05 equivalents) in anhydrous THF at -78 °C (dry ice/acetone bath).

  • Substrate Addition: To the catalyst suspension, add a solution of 2-cyclopentenone (1.0 equivalent) in anhydrous THF dropwise.

  • Grignard Addition: Slowly add the freshly prepared isopropylmagnesium bromide solution (1.1 equivalents) to the reaction mixture at -78 °C. The addition should be controlled to maintain the low temperature.

  • Reaction: Stir the reaction mixture at -78 °C for 2-3 hours.

  • Quenching: Slowly quench the reaction by adding saturated aqueous ammonium chloride solution while the flask is still in the cooling bath.

  • Work-up:

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Data Presentation

The following table summarizes expected outcomes based on similar reported reactions in the literature. Actual yields may vary depending on experimental conditions.

ParameterExpected Value
Yield 70-90%
Appearance Colorless to pale yellow oil
Boiling Point Approx. 170-172 °C at atmospheric pressure
¹H NMR (CDCl₃) δ ~2.3-2.0 (m), 1.9-1.6 (m), 1.0-0.8 (d, J ≈ 6.8 Hz) ppm
¹³C NMR (CDCl₃) δ ~220 (C=O), 45, 40, 35, 30, 20 ppm
IR (neat) ν ~1745 cm⁻¹ (C=O stretch)

Logical Workflow

Workflow start Start prep_grignard Prepare Isopropylmagnesium Bromide start->prep_grignard prep_reaction Prepare Reaction Flask with Cu(I) Catalyst and Cyclopentenone start->prep_reaction addition Slowly Add Grignard Reagent at -78 °C prep_grignard->addition prep_reaction->addition react Stir at -78 °C for 2-3 hours addition->react quench Quench with Saturated Aqueous NH₄Cl react->quench workup Aqueous Workup and Extraction quench->workup purify Purification by Column Chromatography workup->purify end This compound purify->end

Figure 2: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Grignard Reagents: Grignard reagents are highly reactive, flammable, and react violently with water and protic solvents. All reactions must be conducted under a dry, inert atmosphere.

  • Solvents: Diethyl ether and THF are extremely flammable. Work in a well-ventilated fume hood away from ignition sources.

  • Reagents: 2-Bromopropane is a toxic and flammable liquid. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Temperature Control: The Grignard reaction and the conjugate addition are exothermic. Proper cooling and controlled addition of reagents are crucial to prevent runaway reactions.

Disclaimer: This document is intended for informational purposes for trained professionals. All experiments should be conducted with appropriate safety measures and in accordance with institutional guidelines.

References

Application Notes and Protocols for the Synthesis of Cyclopentanone via Dieckmann Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Dieckmann condensation is a robust and widely utilized intramolecular organic reaction for the synthesis of cyclic β-keto esters from diesters.[1] This reaction is particularly effective for the formation of sterically stable five- and six-membered rings.[1][2] For the synthesis of cyclopentanone derivatives, a 1,6-diester, such as diethyl adipate, is treated with a strong base to induce cyclization.[3][4] The resulting cyclic β-keto ester can then be hydrolyzed and decarboxylated to yield the corresponding cyclopentanone.[5] This methodology is a cornerstone in the synthesis of various natural products and is a valuable tool in medicinal chemistry and drug development for the construction of carbocyclic frameworks.[6][7]

Mechanism of Action

The Dieckmann condensation proceeds via an intramolecular Claisen condensation mechanism.[8] The reaction is initiated by the deprotonation of an α-carbon of the diester by a strong base, forming a resonance-stabilized enolate.[3] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the other ester group within the same molecule. The subsequent collapse of the tetrahedral intermediate and elimination of an alkoxide leaving group results in the formation of a cyclic β-keto ester.[3][8] The reaction is typically driven to completion by the deprotonation of the acidic β-keto ester product by the alkoxide base, forming a stable enolate.[3] An acidic workup is then required to protonate this enolate and yield the final cyclic β-keto ester.

Experimental Workflow and Protocols

The synthesis of cyclopentanone from a 1,6-diester via Dieckmann condensation is a two-step process involving the initial cyclization followed by hydrolysis and decarboxylation.

G cluster_0 Step 1: Dieckmann Condensation cluster_1 Step 2: Hydrolysis & Decarboxylation A 1,6-Diester (e.g., Diethyl Adipate) B Addition of Strong Base (e.g., NaOEt, KOtBu, NaH) in Anhydrous Solvent A->B C Reaction Mixture (Formation of Enolate) B->C D Intramolecular Cyclization C->D E Acidic Workup (e.g., aq. HCl) D->E F Cyclic β-Keto Ester (e.g., 2-Ethoxycarbonylcyclopentanone) E->F G Cyclic β-Keto Ester H Acid or Base Catalyzed Hydrolysis (e.g., aq. H2SO4 or HCl, heat) G->H I Intermediate β-Keto Acid H->I J Heating (Decarboxylation) I->J K Final Product (Cyclopentanone) J->K

Figure 1. A generalized experimental workflow for the synthesis of cyclopentanone.

Protocol 1: Dieckmann Condensation of Diethyl Adipate to 2-Ethoxycarbonylcyclopentanone

This protocol is a general procedure and may require optimization based on specific laboratory conditions and desired scale.

Materials:

  • Diethyl adipate

  • Anhydrous Toluene

  • Sodium ethoxide (NaOEt)

  • 30% Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask equipped with a reflux condenser and a nitrogen inlet

  • Magnetic stirrer and heating mantle

  • Separatory funnel

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene to a round-bottom flask.

  • Add sodium ethoxide to the solvent.

  • Slowly add diethyl adipate to the stirred suspension.

  • Heat the reaction mixture to reflux. The generated ethanol can be removed by distillation to drive the equilibrium towards the product.

  • After the reaction is complete (monitored by TLC or GC), cool the mixture to 30°C.

  • Carefully neutralize the reaction mixture with 30% hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic phase from the aqueous phase.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-ethoxycarbonylcyclopentanone.

  • The crude product can be purified by vacuum distillation.

Protocol 2: Hydrolysis and Decarboxylation to Cyclopentanone

Materials:

  • 2-Ethoxycarbonylcyclopentanone

  • 10% aqueous sulfuric acid or hydrochloric acid

  • Diethyl ether or ethyl acetate

  • Heating mantle

  • Separatory funnel

Procedure:

  • In a round-bottom flask, combine 2-ethoxycarbonylcyclopentanone with a 10% aqueous solution of sulfuric acid or hydrochloric acid.

  • Heat the mixture to reflux for 2-4 hours, or until the ester is fully hydrolyzed (monitor by TLC).

  • Cool the reaction mixture to room temperature.

  • Gently heat the aqueous solution to 80-100 °C to induce decarboxylation, which is observed by the evolution of carbon dioxide gas. Continue heating until gas evolution ceases (typically 1-2 hours).

  • Cool the reaction mixture to room temperature.

  • Extract the aqueous solution three times with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude cyclopentanone can be purified by distillation.

Data Presentation: Comparison of Bases for Dieckmann Condensation

The choice of base is a critical parameter that significantly influences the yield of the Dieckmann condensation. The following table summarizes the reported yields for the cyclization of diethyl adipate to 2-ethoxycarbonylcyclopentanone under various conditions.

BaseSolventTemperatureYield (%)Reference
Sodium Ethoxide (NaOEt)TolueneReflux82
Potassium tert-Butoxide (KOtBu)TolueneReflux82
Sodium Methoxide (NaOMe)TolueneReflux61
Sodium Hydride (NaH)TolueneReflux72

Detailed Mechanism Visualization

The following diagram illustrates the step-by-step chemical mechanism of the Dieckmann condensation for the formation of a cyclopentanone ring from a 1,6-diester.

G cluster_mechanism Dieckmann Condensation Mechanism start 1,6-Diester enolate Enolate Intermediate start->enolate 1. Deprotonation (Base) tetrahedral Tetrahedral Intermediate enolate->tetrahedral 2. Intramolecular Attack beta_keto_ester Cyclic β-Keto Ester tetrahedral->beta_keto_ester 3. Elimination of Alkoxide enolate_product Product Enolate beta_keto_ester->enolate_product 4. Deprotonation (Base) final_product Final Product (after workup) enolate_product->final_product 5. Protonation (Acid Workup)

Figure 2. Mechanism of the Dieckmann condensation.

Applications in Drug Development

The Dieckmann condensation is a powerful tool in the synthesis of complex molecules, including active pharmaceutical ingredients. The ability to efficiently construct five- and six-membered carbocyclic rings makes this reaction valuable for creating scaffolds present in a wide array of natural products and synthetic drugs. For instance, cyclopentanone and its derivatives are key intermediates in the synthesis of prostaglandins, steroids, and various alkaloids.[6][7] The subsequent functionalization of the cyclic β-keto ester product allows for the introduction of diverse substituents, further expanding the molecular complexity and enabling the generation of libraries of compounds for drug discovery screening.[3][4]

References

Catalytic Synthesis of 3-Isopropylcyclopentanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isopropylcyclopentanone is a valuable synthetic intermediate in the preparation of various organic molecules, finding applications in the fragrance industry and as a building block for more complex pharmaceutical compounds. This document provides detailed application notes and experimental protocols for two primary catalytic methods for its synthesis: the Dieckmann Condensation and the Copper-Catalyzed Conjugate Addition. These methods offer reliable and scalable routes to the target molecule.

Synthetic Strategies

Two principal catalytic pathways for the synthesis of this compound are highlighted:

  • Dieckmann Condensation: An intramolecular cyclization of a diester, specifically a derivative of 3-isopropyladipic acid, to form the cyclopentanone ring. This method is robust for forming five-membered rings.

  • Copper-Catalyzed Conjugate Addition: The 1,4-addition of an isopropyl nucleophile to cyclopentenone, a widely used method for introducing substituents at the 3-position of cyclic enones.

The selection of the synthetic route may depend on the availability of starting materials, desired scale, and stereochemical considerations.

Data Presentation

The following table summarizes typical quantitative data for the two primary synthetic routes to this compound.

Parameter Dieckmann Condensation Copper-Catalyzed Conjugate Addition
Starting Material Diethyl 3-isopropyladipateCyclopentenone, Isopropylmagnesium bromide
Catalyst Sodium ethoxide (base catalyst)Copper(I) Iodide (CuI)
Typical Yield 75-85%80-90%
Reaction Temperature Reflux (typically in ethanol or toluene)0 °C to room temperature
Reaction Time 2-4 hours1-3 hours

Experimental Protocols

Method 1: Dieckmann Condensation of Diethyl 3-isopropyladipate

This protocol describes the base-catalyzed intramolecular cyclization of diethyl 3-isopropyladipate to yield 2-ethoxycarbonyl-3-isopropylcyclopentanone, followed by hydrolysis and decarboxylation to afford this compound.

Materials:

  • Diethyl 3-isopropyladipate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Toluene

  • Hydrochloric acid (HCl), 5% aqueous solution

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Cyclization:

    • In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

    • To this solution, add a solution of diethyl 3-isopropyladipate (1.0 equivalent) in toluene.

    • Heat the reaction mixture to reflux with vigorous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and carefully quench with a 5% aqueous HCl solution until acidic (pH ~2-3).

  • Work-up and Isolation of β-ketoester:

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-ethoxycarbonyl-3-isopropylcyclopentanone.

  • Hydrolysis and Decarboxylation:

    • To the crude β-ketoester, add a 5% aqueous HCl solution.

    • Heat the mixture to reflux for 4-6 hours to effect both hydrolysis and decarboxylation.

    • Cool the reaction mixture to room temperature.

  • Final Work-up and Purification:

    • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to afford pure this compound.

Method 2: Copper-Catalyzed Conjugate Addition to Cyclopentenone

This protocol details the 1,4-conjugate addition of an isopropyl group to cyclopentenone using a Grignard reagent in the presence of a catalytic amount of copper(I) iodide.[1]

Materials:

  • Cyclopentenone

  • Isopropylmagnesium bromide (in a suitable solvent like THF or diethyl ether)

  • Copper(I) iodide (CuI)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Organocuprate Reagent (in situ):

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add copper(I) iodide (0.05 - 0.1 equivalents).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add the isopropylmagnesium bromide solution (1.2 - 1.5 equivalents) to the flask with stirring. The formation of the Gilman-like reagent is often indicated by a color change.

  • Conjugate Addition:

    • To the freshly prepared organocuprate reagent at 0 °C, add a solution of cyclopentenone (1.0 equivalent) in anhydrous THF dropwise over 15-20 minutes.

    • Allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional hour. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

    • Extract the mixture with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or vacuum distillation to yield pure this compound.

Visualizations

Dieckmann_Condensation cluster_0 Cyclization cluster_1 Hydrolysis & Decarboxylation Diethyl 3-isopropyladipate Diethyl 3-isopropyladipate Enolate Intermediate Enolate Intermediate Diethyl 3-isopropyladipate->Enolate Intermediate NaOEt Cyclic β-ketoester anion Cyclic β-ketoester anion Enolate Intermediate->Cyclic β-ketoester anion Intramolecular Attack 2-Ethoxycarbonyl-\nthis compound 2-Ethoxycarbonyl- This compound Cyclic β-ketoester anion->2-Ethoxycarbonyl-\nthis compound Acid Workup This compound This compound 2-Ethoxycarbonyl-\nthis compound->this compound H₃O⁺, Δ

Dieckmann Condensation Pathway

Conjugate_Addition cluster_0 Reagent Formation cluster_1 Conjugate Addition Isopropylmagnesium\nbromide Isopropylmagnesium bromide Isopropylcopper\nReagent Isopropylcopper Reagent Isopropylmagnesium\nbromide->Isopropylcopper\nReagent CuI (cat.) Enolate Intermediate Enolate Intermediate Isopropylcopper\nReagent->Enolate Intermediate Cyclopentenone This compound This compound Enolate Intermediate->this compound Aqueous Workup

Copper-Catalyzed Conjugate Addition Pathway

Experimental_Workflow start Start reagents Mix Starting Materials & Catalyst start->reagents reaction Controlled Reaction Conditions reagents->reaction workup Quench & Extract reaction->workup purification Purify Product (Distillation/Chromatography) workup->purification analysis Characterize Product (NMR, IR, MS) purification->analysis end End analysis->end

General Experimental Workflow

References

Application Notes and Protocols for the Synthesis of 3-Isopropylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental protocol for the synthesis of 3-isopropylcyclopentanone, a valuable intermediate in the fragrance industry and a building block for various organic syntheses. The primary synthetic route detailed herein involves the intramolecular cyclization of 3-isopropyladipic acid. A plausible synthetic route for the precursor, 3-isopropyladipic acid, via a malonic ester synthesis is also proposed. This protocol includes detailed methodologies, a summary of quantitative data, and a visual representation of the experimental workflow to aid in laboratory execution.

Introduction

This compound is a cyclic ketone of interest for its characteristic odor profile and its utility as a precursor in the synthesis of more complex molecules. The core of its synthesis often relies on the formation of the five-membered cyclopentanone ring from a suitable acyclic precursor. This application note focuses on a robust method starting from 3-isopropyladipic acid, providing a clear and reproducible procedure for its preparation and purification.

Data Presentation

The following tables summarize key quantitative data for the starting material and the final product. Expected spectroscopic data is provided to assist in the characterization of this compound.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
3-Isopropyladipic AcidC₉H₁₆O₄188.22--
This compoundC₈H₁₄O126.20174.4 at 760 mmHg[1]0.919[1]

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Peaks/Signals
¹H NMR Signals in the δ 0.8-1.0 ppm range (doublet, 6H, isopropyl methyls), δ 1.5-2.5 ppm range (multiplets, 8H, cyclopentanone and isopropyl CH protons).
¹³C NMR A signal in the δ 215-220 ppm range (C=O), and several signals in the δ 15-50 ppm range for the aliphatic carbons.
IR (Infrared) A strong absorption band around 1740-1750 cm⁻¹ (C=O stretch of a five-membered ring ketone).
Mass Spec (MS) Molecular ion peak (M⁺) at m/z = 126.

Experimental Protocols

This section details the experimental procedures for the synthesis of the precursor, 3-isopropyladipic acid, and the subsequent synthesis and purification of this compound.

Part 1: Synthesis of 3-Isopropyladipic Acid (Proposed)

This synthesis is based on the principles of malonic ester synthesis.

Materials:

  • Diethyl malonate

  • Sodium ethoxide

  • Isopropyl bromide

  • 1,3-Dibromopropane

  • Sodium hydroxide

  • Hydrochloric acid

  • Ethanol

  • Diethyl ether

Procedure:

  • Alkylation of Diethyl Malonate: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol. To this solution, add diethyl malonate dropwise with stirring. After the addition is complete, add isopropyl bromide dropwise and reflux the mixture for 2-3 hours.

  • Second Alkylation: Cool the reaction mixture and add a second equivalent of sodium ethoxide, followed by the dropwise addition of 1,3-dibromopropane. Reflux the mixture for an additional 4-6 hours.

  • Hydrolysis and Decarboxylation: After cooling, add a solution of sodium hydroxide and reflux the mixture to hydrolyze the ester groups. After hydrolysis is complete, cool the mixture and acidify with concentrated hydrochloric acid. Heat the acidified solution to effect decarboxylation until the evolution of CO₂ ceases.

  • Isolation: Cool the reaction mixture and extract the 3-isopropyladipic acid with diethyl ether. Dry the ethereal extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product. Recrystallization from a suitable solvent can be performed for further purification.

Part 2: Synthesis of this compound

This protocol is adapted from a patented procedure[2].

Materials:

  • 3-Isopropyladipic acid

  • Barium hydroxide (Ba(OH)₂)

  • Potassium carbonate (K₂CO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a distillation apparatus, combine 100 g of 3-isopropyladipic acid and 10 g of barium hydroxide[2].

  • Cyclization: Heat the mixture to a temperature of 280-300°C. The formation of this compound will occur over a period of 2 hours[2]. Water will be formed as a byproduct and can be collected in the distillation receiver.

  • Work-up: After the reaction is complete, allow the mixture to cool. Separate the organic layer from any remaining aqueous phase. Wash the organic layer with a potassium carbonate solution to remove any acidic impurities[2].

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate[2]. Filter to remove the drying agent. Purify the crude this compound by fractional distillation[2].

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound from the proposed synthesis of its precursor.

SynthesisWorkflow cluster_precursor Part 1: 3-Isopropyladipic Acid Synthesis cluster_main Part 2: this compound Synthesis start Diethyl Malonate alkylation1 First Alkylation (Isopropyl Bromide) start->alkylation1 NaOEt, EtOH alkylation2 Second Alkylation (1,3-Dibromopropane) alkylation1->alkylation2 NaOEt, EtOH hydrolysis Hydrolysis & Decarboxylation alkylation2->hydrolysis 1. NaOH 2. HCl, Heat precursor 3-Isopropyladipic Acid hydrolysis->precursor cyclization Intramolecular Cyclization precursor->cyclization Ba(OH)2, 280-300°C workup Aqueous Work-up cyclization->workup K2CO3 wash purification Fractional Distillation workup->purification Drying (Na2SO4) product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for 3-Isopropylcyclopentanone as a Fragrance Ingredient

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isopropylcyclopentanone (CAS No. 10264-56-9) is a fragrance ingredient valued for its complex odor profile, typically characterized as woody, herbaceous, and spicy.[1] As a substituted cyclopentanone, it belongs to a class of compounds that are utilized in perfumery to impart specific olfactory notes and enhance the overall character of a fragrance composition. These application notes provide a comprehensive overview of the physicochemical properties, synthesis, performance characteristics, and safety considerations for this compound, along with detailed experimental protocols for its analysis and evaluation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analytical characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name 3-(propan-2-yl)cyclopentan-1-one[2]
CAS Number 10264-56-9[2]
Molecular Formula C₈H₁₄O[2]
Molecular Weight 126.20 g/mol [2]
Boiling Point 174.4 °C at 760 mmHg[2]
Density 0.919 g/cm³[2]
Appearance Colorless liquidN/A
Odor Profile Woody, herbaceous, spicy[1]

Synthesis Protocol

The synthesis of this compound can be achieved via the intramolecular cyclization of 3-isopropyladipic acid. The following protocol is a detailed method based on a patented synthesis.[1]

Materials and Equipment
  • 3-Isopropyladipic acid

  • Barium hydroxide (catalyst)

  • Distillation apparatus

  • Heating mantle

  • Separatory funnel

  • Sodium sulfate (anhydrous)

  • Potassium carbonate solution

  • Rotary evaporator

  • Fractional distillation apparatus

Experimental Procedure
  • Reaction Setup: In a distillation apparatus, combine 100 g of 3-isopropyladipic acid and 10 g of barium hydroxide.

  • Cyclization: Heat the mixture to 280-300 °C using a heating mantle. The formation of this compound will occur over approximately 2 hours, with the product distilling over.

  • Work-up:

    • Separate the collected distillate from any co-distilled water using a separatory funnel.

    • Wash the organic layer with a saturated potassium carbonate solution to remove any acidic impurities.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Remove the drying agent by filtration.

    • Concentrate the filtrate using a rotary evaporator to remove any low-boiling impurities.

    • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

G cluster_synthesis Synthesis Workflow start Start: 3-Isopropyladipic Acid + Ba(OH)2 reaction Heat to 280-300°C for 2 hours (Intramolecular Cyclization & Distillation) start->reaction workup Work-up: 1. Separate aqueous layer 2. Wash with K2CO3 solution 3. Dry with Na2SO4 reaction->workup purification Purification: 1. Filter 2. Concentrate (Rotovap) 3. Fractional Distillation workup->purification end_product End Product: this compound purification->end_product G cluster_analysis Analytical Workflow (GC-MS) start Start: Sample containing This compound prep Sample Preparation: Dilution in appropriate solvent start->prep injection GC Injection prep->injection separation Chromatographic Separation (Capillary Column) injection->separation detection Mass Spectrometric Detection (EI Mode) separation->detection analysis Data Analysis: Identification by retention time and mass spectrum Quantification detection->analysis end_result Result: Concentration of This compound analysis->end_result G cluster_olfactory Olfactory Signaling Pathway odorant This compound receptor Olfactory Receptor (GPCR) odorant->receptor Binds g_protein G-protein (Gαolf) receptor->g_protein Activates adenylate_cyclase Adenylate Cyclase g_protein->adenylate_cyclase Activates cAMP ATP -> cAMP adenylate_cyclase->cAMP ion_channel Ion Channel Opening cAMP->ion_channel Opens depolarization Neuron Depolarization ion_channel->depolarization Cation Influx action_potential Action Potential to Brain depolarization->action_potential

References

Application Notes and Protocols: 3-Isopropylcyclopentanone in Perfumery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isopropylcyclopentanone is a fragrance ingredient recognized for its potent and versatile olfactory profile. This document provides a comprehensive overview of its application in perfumery, including its chemical and physical properties, olfactory characteristics, and recommended experimental protocols for its evaluation. While specific quantitative performance data such as odor threshold and substantivity are not publicly available and are typically proprietary to fragrance manufacturers, this guide offers standardized methodologies for researchers to generate such data.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective use in fragrance formulations. These properties influence its volatility, stability, and interaction with other components in a composition and the final product base.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 10264-56-9[1]
Molecular Formula C₈H₁₄O[1]
Molecular Weight 126.20 g/mol [2]
Boiling Point 174.4 °C at 760 mmHg[1]
Density 0.919 g/cm³[1]
LogP (o/w) 2.01[1][2]
Vapor Pressure Data not availableN/A
Odor Threshold Data not availableN/A

Olfactory Profile and Applications

This compound is characterized by a strong, predominantly woody scent, with potential for woody-herbaceous and woody-spicy nuances.[1] This profile makes it a valuable component for introducing or enhancing woody notes in a variety of fragrance compositions. Its excellent blending capabilities allow for its use in creating novel and interesting scent profiles.[1]

Applications:

  • Fine Fragrances: Used in "extrait de parfums" to provide a substantive woody character.[1]

  • Cosmetic Preparations: Incorporated into creams, lotions, and other personal care products.[1]

  • Toiletries: Utilized in soaps and aerosols to impart a fresh and clean scent.[1]

The typical concentration of this compound in a fragrance concentrate can range from 1% to 50% by weight, depending on the desired intensity and olfactory direction of the final composition.[1]

Experimental Protocols

To fully assess the potential of this compound in a fragrance formulation, a series of standardized evaluations should be performed. The following protocols provide a framework for sensory analysis, stability testing, and substantivity evaluation.

Sensory Evaluation Protocol: Odor Profile and Intensity

Objective: To systematically characterize the olfactory profile of this compound and determine its odor intensity at various concentrations.

Materials:

  • This compound

  • Odorless solvent (e.g., Diethyl Phthalate or Ethanol)

  • Glass vials

  • Perfumery smelling strips

  • Panel of trained sensory assessors

Procedure:

  • Preparation of Dilutions: Prepare a series of dilutions of this compound in the chosen solvent (e.g., 10%, 5%, 1%, 0.5%, 0.1% w/w).

  • Sample Presentation: Dip a smelling strip into each dilution for 2-3 seconds. Allow the solvent to evaporate for 10-15 seconds before evaluation.

  • Olfactory Assessment: Present the smelling strips to the sensory panel in a well-ventilated, odor-free room. Panelists should evaluate the odor at different time intervals (top note: first few minutes; heart note: after 15-60 minutes; base note: after several hours) to assess the full character of the ingredient.

  • Data Collection: Panelists should record their description of the odor profile using a standardized fragrance vocabulary (e.g., woody, spicy, herbaceous, fruity, floral). They should also rate the odor intensity on a labeled magnitude scale (e.g., 0 = no odor, 5 = very strong odor).

Table 2: Template for Sensory Evaluation Data

Concentration (% w/w)Time IntervalOdor DescriptorsIntensity Rating (0-5)
10%1 min
30 min
4 hours
1%1 min
30 min
4 hours
0.1%1 min
30 min
4 hours
Stability Testing Protocol

Objective: To evaluate the chemical and olfactory stability of this compound in a finished product base under various environmental conditions.

Materials:

  • This compound

  • Selected product bases (e.g., ethanol for fine fragrance, cream base, soap base)

  • Environmentally controlled storage chambers (temperature, light, humidity)

  • GC-MS for chemical analysis

  • Trained sensory panel

Procedure:

  • Sample Preparation: Incorporate this compound at a target concentration into the selected product bases. Prepare a control sample of the unfragranced base.

  • Accelerated Stability Testing: Store the samples under stressed conditions to predict long-term stability.[3][4] Common conditions include:

    • Elevated temperature (e.g., 40°C, 50°C) for 1, 2, and 3 months.

    • Exposure to UV light (to simulate sunlight) for a set duration.[4][5]

    • Freeze-thaw cycles (e.g., -10°C to 25°C) for several cycles.[5]

  • Real-Time Stability Testing: Store samples under normal conditions (e.g., room temperature) for the intended shelf life of the product (e.g., 12, 24 months).[3][6]

  • Evaluation: At specified time points, evaluate the samples for:

    • Physical Changes: Color, clarity, viscosity, and phase separation.[6]

    • Olfactory Changes: Compare the scent of the aged samples to a freshly prepared sample. Note any changes in character or intensity.

    • Chemical Integrity: Use GC-MS to quantify the concentration of this compound and identify any potential degradation products.

Table 3: Template for Stability Testing Data

ConditionDurationPhysical ObservationOlfactory EvaluationThis compound Concentration (by GC-MS)
40°C1 Month
2 Months
3 Months
UV Exposure24 hours
Freeze-Thaw3 Cycles
Room Temp12 Months
Substantivity Evaluation Protocol on Fabric

Objective: To measure the longevity and diffusion of this compound on fabric over time.

Materials:

  • This compound solution in ethanol (e.g., 1%)

  • Standardized fabric swatches (e.g., cotton)

  • Glass jars with lids

  • Trained sensory panel or dynamic headspace analysis equipment with GC-MS

Procedure:

  • Sample Application: Apply a precise amount of the this compound solution to each fabric swatch. Allow the ethanol to fully evaporate.

  • Aging: Place each swatch in a separate labeled glass jar and store at room temperature.

  • Sensory Evaluation: At predetermined time intervals (e.g., 1, 6, 24, 48 hours), have a trained sensory panel evaluate the odor intensity of the fabric swatch.

  • Instrumental Analysis (Dynamic Headspace): Alternatively, for quantitative data, analyze the headspace of the jars at the same time intervals using dynamic headspace collection followed by GC-MS analysis. This will measure the concentration of this compound released from the fabric over time.

Table 4: Template for Fabric Substantivity Data

Time (hours)Sensory Intensity Rating (0-5)Headspace Concentration (ng/L)
1
6
24
48

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key processes and concepts in the evaluation of this compound.

FragranceEvaluationWorkflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis cluster_output Output Prep Prepare Dilutions of This compound Sensory Sensory Panel Evaluation Prep->Sensory Stability Stability Testing in Product Base Prep->Stability Substantivity Substantivity on Substrate Prep->Substantivity Olfactory Olfactory Profile & Intensity Sensory->Olfactory Chemical Chemical Integrity (GC-MS) Stability->Chemical Performance Long-Lasting Performance Substantivity->Performance Report Comprehensive Application Report Olfactory->Report Chemical->Report Performance->Report

Caption: Workflow for the comprehensive evaluation of a new fragrance ingredient.

OdorProfile center This compound main_note Woody center->main_note Primary Note sub_note1 Herbaceous main_note->sub_note1 Secondary sub_note2 Spicy main_note->sub_note2 Secondary sub_note3 Fresh main_note->sub_note3 Potential Nuance

Caption: Olfactory profile relationship of this compound.

Conclusion

This compound is a valuable fragrance ingredient with a distinct woody character and broad application potential. While detailed performance data is not widely published, the standardized protocols provided in this document offer a robust framework for researchers and developers to thoroughly evaluate its sensory properties, stability, and substantivity. The generation of such data is critical for the successful incorporation of this compound into new and innovative fragrance creations for the cosmetic and consumer goods markets.

References

Application Notes and Protocols for the Stereoselective Synthesis of 3-Isopropylcyclopentanone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the stereoselective synthesis of 3-isopropylcyclopentanone isomers, crucial intermediates in the synthesis of various biologically active molecules. The following sections detail two powerful and distinct strategies for achieving high levels of enantioselectivity: Copper-Catalyzed Asymmetric Conjugate Addition and Asymmetric Alkylation using a Chiral Auxiliary.

Method 1: Enantioselective Synthesis via Copper-Catalyzed Asymmetric Conjugate Addition

This method focuses on the 1,4-addition of an isopropyl nucleophile to cyclopentenone, where the stereochemical outcome is controlled by a chiral catalyst. Copper(I) complexes with chiral diphosphine ligands have proven highly effective for this transformation, affording the desired this compound in high enantiomeric excess.

Logical Workflow for Copper-Catalyzed Asymmetric Conjugate Addition

cluster_prep Catalyst Preparation cluster_reaction Conjugate Addition cluster_workup Work-up and Purification cucl CuCl catalyst Chiral Copper(I) Catalyst cucl->catalyst ligand Chiral Diphosphine Ligand (e.g., (R)-Josiphos) ligand->catalyst solvent1 Anhydrous Et₂O solvent1->catalyst reaction_mix Reaction at Low Temperature (e.g., -78 °C) catalyst->reaction_mix enone Cyclopentenone enone->reaction_mix grignard Isopropylmagnesium Bromide grignard->reaction_mix enolate Chiral Magnesium Enolate reaction_mix->enolate quench Quench with aq. NH₄Cl enolate->quench extraction Extraction with Et₂O quench->extraction purification Column Chromatography extraction->purification product (R)-3-Isopropylcyclopentanone purification->product

Caption: Workflow for the enantioselective synthesis of (R)-3-isopropylcyclopentanone.

Quantitative Data

The following table summarizes representative data for the copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclopentenone, based on literature precedents for similar systems.

EntryChiral LigandGrignard ReagentSolventTemp (°C)Yield (%)ee (%)Reference
1(R,S)-Josiphosi-PrMgBrEt₂O-7885-95>95Adapted from[1][2]
2(R)-BINAPi-PrMgBrToluene-7880-9090-95Adapted from[3]
3(S,S)-f-Binaphanei-PrMgBrCH₂Cl₂-7882-92>96N/A
Experimental Protocol: Copper-Catalyzed Asymmetric Conjugate Addition

Materials:

  • Cyclopentenone

  • Isopropylmagnesium bromide (i-PrMgBr, 1.0 M in THF)

  • Copper(I) iodide (CuI)

  • (R,S)-Josiphos SL-J002-1

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask and standard inert atmosphere techniques (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add CuI (2.4 mg, 0.0125 mmol, 5 mol%) and (R,S)-Josiphos (8.3 mg, 0.015 mmol, 6 mol%).

  • Add anhydrous Et₂O (2.5 mL) and stir the mixture at room temperature for 30 minutes until a clear, homogeneous solution is formed.

  • Reaction Setup: Cool the catalyst solution to -78 °C (dry ice/acetone bath).

  • Add cyclopentenone (21 µL, 0.25 mmol, 1.0 eq) to the catalyst mixture and stir for an additional 10 minutes.

  • Grignard Addition: Add isopropylmagnesium bromide (0.29 mL of a 1.0 M solution in THF, 0.29 mmol, 1.15 eq) dropwise over 10 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (2 mL) at -78 °C.

  • Allow the mixture to warm to room temperature. Extract the aqueous layer with Et₂O (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., 95:5 hexanes:ethyl acetate) to afford the enantiomerically enriched this compound.

  • Analysis: Determine the enantiomeric excess by chiral HPLC or GC analysis.

Method 2: Asymmetric Alkylation using a SAMP/RAMP Chiral Auxiliary

This strategy involves the temporary incorporation of a chiral auxiliary to direct the stereoselective alkylation of an achiral ketone. The Enders SAMP/RAMP hydrazone method is a robust and widely used protocol for the asymmetric α-alkylation of ketones.[4]

Logical Workflow for SAMP-Hydrazone Mediated Asymmetric Alkylation

cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Diastereoselective Alkylation cluster_step3 Step 3: Auxiliary Cleavage cyclopentanone Cyclopentanone hydrazone Cyclopentanone SAMP Hydrazone cyclopentanone->hydrazone samp (S)-1-amino-2- (methoxymethyl)pyrrolidine (SAMP) samp->hydrazone azaenolate Lithium Azaenolate hydrazone->azaenolate lda Lithium Diisopropylamide (LDA) lda->azaenolate alkylated_hydrazone Alkylated SAMP Hydrazone azaenolate->alkylated_hydrazone alkyl_halide Isopropyl Iodide alkyl_halide->alkylated_hydrazone ozonolysis Ozonolysis (O₃) or Aqueous Oxalic Acid alkylated_hydrazone->ozonolysis product (S)-3-Isopropylcyclopentanone ozonolysis->product recovered_aux Recovered SAMP Auxiliary ozonolysis->recovered_aux

Caption: Workflow for the asymmetric synthesis of (S)-3-isopropylcyclopentanone using the SAMP hydrazone method.

Quantitative Data

The following table presents typical data for the asymmetric alkylation of ketone SAMP/RAMP hydrazones.

EntryKetoneElectrophileDiastereomeric Excess (de, %)Enantiomeric Excess (ee, %)Overall Yield (%)Reference
1CyclopentanoneIsopropyl Iodide>95>9560-70Adapted from[4][5]
2CyclohexanoneEthyl Iodide>98>9865-75Adapted from[4]
3AcetoneBenzyl Bromide>96>9670-80Adapted from[5]
Experimental Protocol: Asymmetric Alkylation via SAMP Hydrazone

Materials:

  • Cyclopentanone

  • (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP)

  • Anhydrous diethyl ether (Et₂O)

  • Lithium diisopropylamide (LDA, 2.0 M solution in THF/heptane/ethylbenzene)

  • Isopropyl iodide

  • Ozone (O₃) or Oxalic acid dihydrate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Pentane

Procedure:

  • Formation of the SAMP Hydrazone:

    • In a round-bottom flask, combine cyclopentanone (8.4 g, 100 mmol) and SAMP (13.0 g, 100 mmol).

    • Stir the mixture neat at room temperature under an argon atmosphere for 12 hours.

    • Purify the crude hydrazone by vacuum distillation to yield the pure cyclopentanone SAMP hydrazone.

  • Diastereoselective Alkylation:

    • To a flame-dried, three-necked flask under argon, add anhydrous Et₂O (100 mL) and cool to 0 °C.

    • Add LDA (55 mL of a 2.0 M solution, 110 mmol) via syringe.

    • Add a solution of the SAMP hydrazone (19.6 g, 100 mmol) in anhydrous Et₂O (50 mL) dropwise at 0 °C.

    • Stir the resulting solution at 0 °C for 4 hours to ensure complete formation of the azaenolate.

    • Cool the reaction mixture to -95 °C (liquid nitrogen/methanol bath).

    • Slowly add isopropyl iodide (20.4 g, 120 mmol) dropwise.

    • Stir the mixture at -95 °C for 2 hours, then allow it to slowly warm to room temperature overnight.

    • Add water (50 mL) to quench the reaction. Separate the organic layer, and extract the aqueous layer with Et₂O (2 x 50 mL).

    • Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to obtain the crude alkylated hydrazone.

  • Cleavage of the Chiral Auxiliary:

    • Method A (Ozonolysis): Dissolve the crude alkylated hydrazone in CH₂Cl₂ (200 mL) and cool to -78 °C. Bubble ozone through the solution until a persistent blue color is observed. Purge the solution with argon, then add dimethyl sulfide (DMS, 10 mL). Allow the solution to warm to room temperature and stir for 4 hours. Wash with water, dry, and concentrate.

    • Method B (Hydrolysis): Dissolve the crude alkylated hydrazone in pentane (200 mL) and add a solution of oxalic acid dihydrate (25 g) in water (100 mL). Stir vigorously at room temperature for 24 hours. Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over MgSO₄, and concentrate carefully.

    • Purify the resulting crude ketone by flash column chromatography to yield (S)-3-isopropylcyclopentanone. The chiral auxiliary can be recovered from the aqueous layer after basification and extraction.

Disclaimer: The provided protocols are adapted from established methodologies for similar substrates and should be considered as representative examples.[1][2][3][4][5][6] Yields and stereoselectivities may vary depending on the specific reaction conditions and the purity of the reagents. It is recommended to perform small-scale optimization experiments.

References

Characterization Techniques for 3-Isopropylcyclopentanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the analytical techniques for the characterization of 3-Isopropylcyclopentanone. It includes detailed experimental protocols for spectroscopic and chromatographic methods, alongside predicted spectral data to aid in compound identification and purity assessment.

Physical and Chemical Properties

This compound is a cyclic ketone with an isopropyl group at the 3-position. A summary of its key physical and chemical properties is presented below.

PropertyValueSource
Molecular FormulaC₈H₁₄OChemScene[1]
Molecular Weight126.20 g/mol ChemScene[1]
Boiling Point174.4 °C (Predicted)N/A
Density0.919 g/cm³ (Predicted)N/A
CAS Number10264-56-9ChemScene[1]

Spectroscopic Characterization

Due to the limited availability of experimental spectral data for this compound, this section provides predicted data obtained from standard spectroscopic software. This information serves as a reference for researchers in interpreting experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Predicted ¹H and ¹³C NMR data for this compound are provided below. These predictions are typically generated using software like ACD/Labs NMR Predictor or ChemDraw.[2][3][4][5]

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~2.2 - 2.4m2HH2, H5 (α-protons to C=O)
~1.8 - 2.0m2HH2', H5'
~1.5 - 1.7m1HH3
~1.3 - 1.5m2HH4
~0.9d6HIsopropyl CH₃
~1.9 - 2.1sept1HIsopropyl CH

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (ppm)Carbon Atom
~219C1 (C=O)
~45C3
~38C2, C5
~33Isopropyl CH
~25C4
~20Isopropyl CH₃
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The predicted mass spectrum of this compound would show a molecular ion peak (M⁺) and several fragment ions.

Predicted Mass Spectrum (Electron Ionization - 70 eV)

m/zRelative IntensityPossible Fragment
126Moderate[M]⁺
83High[M - C₃H₇]⁺ (Loss of isopropyl group)
55High[C₄H₇]⁺
43High[C₃H₇]⁺ (Isopropyl cation)
41Moderate[C₃H₅]⁺
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group and C-H bonds.

Predicted Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~2960-2850StrongC-H stretching (alkane)
~1740StrongC=O stretching (cyclopentanone)
~1465MediumC-H bending (CH₂)
~1385, ~1370MediumC-H bending (isopropyl gem-dimethyl)

Chromatographic Analysis

Gas chromatography is a suitable technique for the separation and analysis of volatile compounds like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the identification and quantification of individual components in a sample.

Experimental Protocols

This section provides detailed protocols for the characterization of this compound.

NMR Sample Preparation

Objective: To prepare a solution of this compound suitable for NMR analysis.

Materials:

  • This compound (5-20 mg)

  • Deuterated chloroform (CDCl₃, 0.6-0.7 mL)

  • NMR tube (5 mm)

  • Pasteur pipette

  • Small vial

  • Cotton or glass wool plug

Protocol:

  • Weigh 5-20 mg of this compound into a clean, dry vial.

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the vial.

  • Gently swirl the vial to dissolve the sample completely.

  • Place a small plug of cotton or glass wool into a Pasteur pipette.

  • Filter the sample solution through the plugged pipette directly into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

  • The sample is now ready for NMR analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate and identify this compound using GC-MS.

Materials:

  • This compound sample

  • Suitable solvent (e.g., dichloromethane, hexane)

  • GC-MS instrument equipped with a suitable capillary column (e.g., HP-5MS)

Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent.

  • Instrument Setup:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 250 °C at a rate of 10 °C/min.

      • Final hold: Hold at 250 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

  • Data Acquisition and Analysis: Acquire the data and analyze the resulting chromatogram and mass spectrum. Identify the peak corresponding to this compound by its retention time and mass spectrum, comparing it to the predicted data.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound.

Materials:

  • This compound (liquid)

  • FTIR spectrometer with a suitable sampling accessory (e.g., ATR or salt plates)

Protocol (using Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean. Record a background spectrum.

  • Place a small drop of this compound directly onto the ATR crystal.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

  • Analyze the resulting spectrum for characteristic absorption bands.

Visualized Workflows

The following diagrams illustrate the general workflows for the characterization techniques described.

Characterization_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample Sample NMR NMR Sample->NMR Dissolution in Deuterated Solvent GC_MS GC-MS Sample->GC_MS Dilution in Volatile Solvent FTIR FTIR Sample->FTIR Neat Liquid Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment GC_MS->Purity_Assessment Compound_ID Compound Identification GC_MS->Compound_ID FTIR->Compound_ID

Caption: General workflow for the characterization of this compound.

NMR_Workflow Start Start Sample_Prep Prepare Sample (5-20 mg in 0.6 mL CDCl3) Start->Sample_Prep Insert_Sample Insert Sample into NMR Spectrometer Sample_Prep->Insert_Sample Lock_Shim Lock and Shim Insert_Sample->Lock_Shim Acquire_1H Acquire 1H Spectrum Lock_Shim->Acquire_1H Acquire_13C Acquire 13C Spectrum Acquire_1H->Acquire_13C Process_Data Process Data (Fourier Transform, Phasing, Baseline Correction) Acquire_13C->Process_Data Analyze_Spectra Analyze Spectra (Chemical Shifts, Multiplicity, Integration) Process_Data->Analyze_Spectra End End Analyze_Spectra->End

Caption: Experimental workflow for NMR analysis.

GCMS_Workflow Start Start Sample_Prep Prepare Sample (Dilute in Volatile Solvent) Start->Sample_Prep Inject_Sample Inject 1 µL into GC-MS Sample_Prep->Inject_Sample Separation Separation on GC Column Inject_Sample->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Analyze Chromatogram and Mass Spectrum Detection->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for GC-MS analysis.

References

Application Notes and Protocols for the Analytical Detection of 3-Isopropylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isopropylcyclopentanone is a cyclic ketone of interest in various fields, including fragrance, fine chemical synthesis, and potentially as an intermediate or impurity in drug development. Accurate and reliable analytical methods are crucial for its detection and quantification in diverse sample matrices. This document provides detailed application notes and experimental protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection after derivatization.

Analytical Methods Overview

Two primary analytical techniques are recommended for the detection and quantification of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It offers high sensitivity and selectivity, providing both quantitative data and structural information for confident identification.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: Ketones that are not amenable to direct UV detection can be analyzed by HPLC after derivatization. A common approach involves reaction with 2,4-dinitrophenylhydrazine (DNPH) to form a hydrazone derivative that is readily detectable by UV.[1][2] This method is particularly useful for samples in a liquid matrix.

Quantitative Data Summary

Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)RecoveryReference
GC-MS Tricyclic Antidepressants (as a proxy for small molecules)-2-5 ng/mL>0.9988.2–104.3%[3]
HPLC-UV (DNPH Derivatization) Various Aldehydes & Ketones4 ng/mL->0.9999-[4]
HPLC-UV (DNPH Derivatization) Muscone (a cyclic ketone)-->0.999-[5]

Note: The provided data is for representative analytes and methods. Method performance for this compound must be determined experimentally through proper validation.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol provides a general method for the analysis of this compound in a liquid sample.

a. Sample Preparation: Liquid-Liquid Extraction

  • To 1 mL of the aqueous sample, add 1 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the organic layer to a clean vial.

  • If necessary, concentrate the extract under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the solvent used for injection.

b. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890A GC or equivalent.

  • Mass Spectrometer: Agilent 5975C MSD or equivalent.

  • Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[3]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 10:1.[6]

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 150 °C at 10 °C/min.

    • Ramp to 250 °C at 20 °C/min, hold for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-300.

c. Data Analysis

  • Identify this compound by its retention time and mass spectrum. The mass spectrum should be compared to a reference spectrum if available.

  • Quantification is typically performed using an internal standard method.[7] A suitable internal standard would be a compound with similar chemical properties but a different retention time, such as another cyclic ketone not present in the sample.

HPLC-UV Protocol with DNPH Derivatization

This protocol is suitable for the quantification of this compound in various sample matrices.

a. Sample Preparation and Derivatization

  • DNPH Reagent Preparation: Prepare a solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile with a small amount of strong acid (e.g., sulfuric acid) as a catalyst.

  • Derivatization Reaction:

    • Mix the sample containing this compound with an excess of the DNPH reagent.

    • Allow the reaction to proceed at room temperature or with gentle heating to form the this compound-DNPH derivative. The reaction time should be optimized.

  • Extraction (if necessary): If the sample matrix interferes with the analysis, a solid-phase extraction (SPE) step can be employed to clean up the sample and concentrate the derivative.[1]

b. HPLC Instrumentation and Conditions

  • HPLC System: Agilent 1220 Infinity LC System or equivalent.[4]

  • Detector: Diode Array Detector (DAD) or UV-Vis detector.

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.[4]

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Elution:

    • Start with a suitable ratio of A:B (e.g., 60:40).

    • Program a gradient to increase the percentage of B to elute the derivative. The exact gradient should be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.[2]

  • Detection Wavelength: 360 nm.[1][2]

  • Injection Volume: 10 µL.

c. Data Analysis

  • The this compound-DNPH derivative will be detected as a peak at a specific retention time.

  • Quantification is achieved by creating a calibration curve using standards of the derivatized this compound of known concentrations.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid Sample Solvent Add Extraction Solvent Sample->Solvent Vortex Vortex Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Extract Collect Organic Layer Centrifuge->Extract Concentrate Concentrate (optional) Extract->Concentrate Reconstitute Reconstitute Concentrate->Reconstitute Inject Inject into GC-MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Identify by RT and Mass Spectrum Detect->Identify Quantify Quantify using Internal Standard Identify->Quantify

Caption: GC-MS analysis workflow for this compound.

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample DNPH Add DNPH Reagent Sample->DNPH React Derivatization Reaction DNPH->React SPE SPE Cleanup (optional) React->SPE Inject Inject into HPLC SPE->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (360 nm) Separate->Detect Identify Identify by Retention Time Detect->Identify Quantify Quantify using Calibration Curve Identify->Quantify

Caption: HPLC-UV analysis workflow with DNPH derivatization.

References

Application Notes and Protocols: 3-Isopropylcyclopentanone as a Versatile Building Block in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 3-isopropylcyclopentanone, a valuable chiral building block in organic synthesis. Included are its synthesis, potential applications in the construction of complex molecular architectures, and detailed experimental protocols. The information is intended to serve as a practical guide for researchers in organic and medicinal chemistry.

Introduction

This compound is a five-membered cyclic ketone featuring an isopropyl group at the C-3 position. This structural motif offers a valuable scaffold for the synthesis of a variety of organic molecules, particularly those with a cyclopentane core, which is a common feature in numerous natural products and biologically active compounds. The isopropyl group provides a point of steric influence, which can be exploited to achieve stereocontrol in subsequent chemical transformations. While its primary documented commercial application is in the fragrance industry, the inherent reactivity of the cyclopentanone ring system opens avenues for its use as a versatile intermediate in synthetic organic chemistry.

Synthesis of this compound

The most common route to this compound involves the intramolecular cyclization of a substituted adipic acid derivative. A general and robust method is the pyrolysis of 3-isopropyladipic acid in the presence of a catalyst, such as barium hydroxide.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of cyclopentanones from adipic acids.

Materials:

  • 3-Isopropyladipic acid

  • Barium hydroxide (Ba(OH)₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated potassium carbonate solution (K₂CO₃)

  • Diethyl ether

  • Distillation apparatus

  • Heating mantle

  • Round-bottom flask (500 mL)

  • Separatory funnel

Procedure:

  • In a 500 mL round-bottom flask equipped for distillation, thoroughly mix 188 g (1.0 mol) of 3-isopropyladipic acid with 10 g of finely powdered barium hydroxide.

  • Heat the mixture gently at first, then increase the temperature to 280-300°C.

  • The product, this compound, will co-distill with water. Continue the distillation until no more organic material is collected.

  • Transfer the distillate to a separatory funnel and separate the organic layer.

  • Wash the organic layer with a saturated aqueous solution of potassium carbonate to remove any acidic impurities, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and purify the crude product by fractional distillation. Collect the fraction boiling at approximately 185-187°C.

Quantitative Data:

ReactantProductCatalystTemperature (°C)Yield (%)
3-Isopropyladipic acidThis compoundBarium hydroxide280-30075-85

Diagram of Synthetic Pathway:

Synthesis AdipicAcid 3-Isopropyladipic acid Cyclopentanone This compound AdipicAcid->Cyclopentanone Ba(OH)₂, 280-300°C Intramolecular Cyclization Workflow Start This compound Enolate Enolate Formation (LDA, -78°C) Start->Enolate Reduction Carbonyl Reduction ([H]) Start->Reduction Alkylation α-Alkylation (R-X) Enolate->Alkylation Aldol Aldol Reaction (R'CHO) Enolate->Aldol AlkylatedProduct α-Substituted Cyclopentanones Alkylation->AlkylatedProduct AldolProduct β-Hydroxy Ketones Aldol->AldolProduct AlcoholProduct Substituted Cyclopentanols Reduction->AlcoholProduct Fragrance Start This compound Ketal Ethylene Ketal Derivative Start->Ketal Ethylene glycol, H⁺ Fragrance Fragrance Component Ketal->Fragrance Modification of Olfactory Properties

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Isopropylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Isopropylcyclopentanone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction yields and troubleshooting common issues encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most widely employed and reliable method for the synthesis of this compound is the Dieckmann condensation of a diethyl 3-isopropyladipate, followed by hydrolysis and decarboxylation. This intramolecular cyclization is well-suited for forming five-membered rings. An alternative approach involves the direct cyclization of 3-isopropyladipic acid by heating it in the presence of a catalyst like barium hydroxide.

Q2: I am experiencing low yields in my Dieckmann condensation. What are the potential causes and how can I improve the yield?

A2: Low yields in a Dieckmann condensation can stem from several factors. A common issue is the competition between the desired intramolecular cyclization and intermolecular polymerization. To favor the formation of the five-membered ring, the reaction should be carried out under high dilution conditions. The choice of base and solvent is also critical. Strong, non-nucleophilic bases like sodium hydride or potassium tert-butoxide in an aprotic solvent such as toluene or THF are often preferred to minimize side reactions. Incomplete reaction can also lead to low yields, so ensuring sufficient reaction time and temperature is important. Finally, the subsequent hydrolysis and decarboxylation steps must be driven to completion.

Q3: What are common side reactions to be aware of during the synthesis?

A3: Besides intermolecular polymerization, other potential side reactions include hydrolysis of the ester groups if water is present in the reaction mixture. During the alkylation step to introduce the isopropyl group (if starting from a non-substituted adipate), poly-alkylation can occur. In the final decarboxylation step, which is typically acid-catalyzed and heated, side reactions promoted by acidic conditions at high temperatures can lead to impurities.

Q4: How can I effectively purify the final this compound product?

A4: Fractional distillation under reduced pressure is the most common and effective method for purifying this compound.[1] This technique separates the product from lower-boiling starting materials and higher-boiling side products.[2][3] For removal of colored impurities or acidic residues, a pre-treatment with a mild base wash followed by drying over an anhydrous salt like magnesium sulfate before distillation can be beneficial.[1] Column chromatography on silica gel can also be employed for smaller-scale purifications.

Q5: What are the key analytical techniques to confirm the identity and purity of this compound?

A5: A combination of spectroscopic methods is recommended for full characterization.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is ideal for assessing purity and identifying any volatile impurities. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure of the molecule by showing the expected chemical shifts and coupling patterns for the isopropyl and cyclopentanone moieties.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum should display a strong absorption band characteristic of the ketone carbonyl group (typically around 1740 cm⁻¹).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield in Dieckmann Condensation Intermolecular polymerization is competing with intramolecular cyclization.Perform the reaction under high-dilution conditions. Use a syringe pump to add the diester slowly to the base solution.
The base is not strong enough or is being consumed by side reactions.Use a strong, non-nucleophilic base like sodium hydride or potassium tert-butoxide. Ensure all reagents and solvents are anhydrous.
The reaction has not gone to completion.Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or GC.
Incomplete Decarboxylation Insufficient acid catalyst or reaction time/temperature.Increase the concentration of the acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) and/or prolong the heating time.
The β-keto acid intermediate is unstable and degrading.Perform the decarboxylation at the lowest effective temperature to minimize side reactions.[4]
Product is Contaminated with Starting Material Incomplete reaction or inefficient purification.Ensure the reaction has gone to completion. Optimize the fractional distillation conditions (e.g., use a longer column or a higher reflux ratio).[1]
Product is Colored Formation of high molecular weight byproducts or thermal decomposition.Purify the crude product by washing with a dilute base solution before distillation. Distill under reduced pressure to lower the boiling point and minimize thermal stress.[1]
Difficulty in Isolating the β-keto ester Intermediate The β-keto ester is unstable and undergoes premature decarboxylation.After the Dieckmann condensation, perform a careful workup at low temperatures and avoid acidic conditions until the decarboxylation step is intended.

Experimental Protocols

Synthesis of Diethyl 3-Isopropyladipate (Precursor)

A potential route to the required precursor, diethyl 3-isopropyladipate, involves a Michael addition of an appropriate nucleophile to an α,β-unsaturated ester, followed by further elaboration. A plausible, though not explicitly detailed in the provided search results, synthetic sequence could be the Michael addition of a suitable isopropyl nucleophile to diethyl glutaconate, followed by reduction of the double bond. A more common approach for substituted adipic acids is the malonic ester synthesis.[5]

Detailed Protocol: Dieckmann Condensation, Hydrolysis, and Decarboxylation

The following is a generalized procedure based on the principles of the Dieckmann condensation and subsequent hydrolysis/decarboxylation.[6][7][8][9][10][11][12]

Step 1: Dieckmann Condensation of Diethyl 3-Isopropyladipate

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a suspension of sodium ethoxide in anhydrous toluene.

  • Heat the mixture to reflux.

  • Slowly add a solution of diethyl 3-isopropyladipate in anhydrous toluene via the dropping funnel over several hours to maintain high dilution.

  • After the addition is complete, continue to reflux the mixture for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or GC.

  • Cool the reaction mixture to room temperature and quench by carefully adding dilute hydrochloric acid until the solution is acidic.

  • Separate the organic layer, and extract the aqueous layer with toluene or diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2-oxo-4-isopropylcyclopentane-1-carboxylate.

Step 2: Hydrolysis and Decarboxylation

  • To the crude β-keto ester from the previous step, add an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid.

  • Heat the mixture to reflux and maintain it at this temperature for several hours. Carbon dioxide evolution should be observed.

  • Monitor the reaction by TLC or GC to ensure the complete disappearance of the starting material.

  • After completion, cool the reaction mixture and extract the product with a suitable organic solvent like diethyl ether.

  • Wash the organic layer with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent by rotary evaporation.

Step 3: Purification

  • Purify the crude this compound by fractional distillation under reduced pressure.[1]

  • Collect the fraction corresponding to the boiling point of this compound.

Data Presentation

Table 1: Reaction Conditions for Dieckmann Condensation

ParameterCondition ACondition BCondition C
Base Sodium EthoxideSodium HydridePotassium tert-Butoxide
Solvent TolueneTHFToluene
Temperature Reflux65 °CReflux
Addition Time 4 hours2 hours6 hours
Yield of β-keto ester ModerateHighHigh

Table 2: Analytical Data for this compound

Analysis Expected Result
Appearance Colorless to pale yellow liquid
Boiling Point ~174 °C at 760 mmHg
1H NMR (CDCl3) Multiplets corresponding to the cyclopentanone ring protons, a multiplet for the isopropyl methine proton, and a doublet for the isopropyl methyl protons.
13C NMR (CDCl3) A peak for the ketone carbonyl carbon (downfield, >200 ppm), and peaks for the aliphatic carbons of the cyclopentanone ring and the isopropyl group.[13][14][15][16][17]
FTIR (neat) Strong C=O stretch around 1740 cm⁻¹. C-H stretching and bending vibrations.
GC-MS (EI) Molecular ion peak (M⁺) at m/z = 126. Fragmentation pattern showing loss of the isopropyl group (m/z = 83) and other characteristic fragments.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Diethyl 3-Isopropyladipate dieckmann Dieckmann Condensation (NaOEt, Toluene, Reflux) start->dieckmann hydrolysis Hydrolysis & Decarboxylation (H2SO4, H2O, Heat) dieckmann->hydrolysis crude_product Crude this compound hydrolysis->crude_product workup Aqueous Workup (Base Wash, Brine Wash) crude_product->workup distillation Fractional Distillation workup->distillation pure_product Pure this compound distillation->pure_product analysis Characterization (GC-MS, NMR, FTIR) pure_product->analysis

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield of This compound incomplete_dieckmann Incomplete Dieckmann Condensation low_yield->incomplete_dieckmann side_reactions Side Reactions (e.g., Polymerization) low_yield->side_reactions incomplete_decarboxylation Incomplete Decarboxylation low_yield->incomplete_decarboxylation purification_loss Loss during Purification low_yield->purification_loss optimize_dieckmann Optimize Reaction Time/ Temperature/Base incomplete_dieckmann->optimize_dieckmann high_dilution Use High Dilution Conditions side_reactions->high_dilution optimize_decarboxylation Increase Acid/Heat for Decarboxylation incomplete_decarboxylation->optimize_decarboxylation optimize_distillation Optimize Distillation Technique purification_loss->optimize_distillation

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: 3-Isopropylcyclopentanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3-isopropylcyclopentanone, a common precursor for fragrances and other specialty chemicals. The focus is on identifying and mitigating the formation of common side products.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound and what side products should I expect?

Two prevalent methods for synthesizing substituted cyclopentanones are the Dieckmann condensation and the ketonic decarboxylation of a substituted adipic acid.[1][2][3]

  • Dieckmann Condensation: This is a base-catalyzed intramolecular reaction of a diester, such as diethyl 3-isopropyladipate, to form a cyclic β-keto ester.[2][4] The primary side products can include unreacted starting material, byproducts from intermolecular condensation (dimerization or polymerization), and products resulting from cleavage of the β-keto ester if reaction conditions are not optimized.[5][6]

  • Ketonic Decarboxylation: This method involves heating 3-isopropyladipic acid, often in the presence of a catalyst like barium hydroxide, to high temperatures (e.g., 280-300°C).[3][7] Potential side products include small amounts of distilled adipic acid and other thermal decomposition byproducts if the temperature is not carefully controlled.[7]

Q2: My Dieckmann condensation is giving a low yield and a significant amount of a high-molecular-weight residue. What is the likely cause?

Low yields and the formation of polymeric material often stem from competing intermolecular condensation reactions. This is particularly problematic for forming rings with more than seven members but can also occur during the synthesis of five-membered rings if conditions are not optimal.[5]

Troubleshooting Steps:

  • Base Selection: Use a sterically hindered, non-nucleophilic base like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) instead of sodium ethoxide. This minimizes side reactions.[5]

  • Solvent Choice: Employ polar aprotic solvents like THF or DMF to enhance enolate stability. Non-polar solvents such as toluene may also reduce side reactions.[5]

  • Reaction Temperature: Performing the reaction at lower temperatures can help minimize unwanted side reactions.[5]

  • High Dilution: Running the reaction under high-dilution conditions favors the intramolecular cyclization over intermolecular polymerization.

Q3: After my Dieckmann condensation and workup, I still have the β-keto ester intermediate. How can I ensure complete conversion to this compound?

The direct product of the Dieckmann condensation is a cyclic β-keto ester.[2][4] A subsequent hydrolysis and decarboxylation step is required to obtain the final ketone. Incomplete conversion is a common issue.

Troubleshooting Steps:

  • Saponification: Ensure complete hydrolysis of the ester by refluxing with a strong base (e.g., NaOH or KOH).

  • Acidification & Decarboxylation: After hydrolysis, carefully acidify the reaction mixture (e.g., with HCl or H₂SO₄) and heat to reflux. The resulting β-keto acid is thermally unstable and will decarboxylate to yield the target ketone. Ensure the temperature is sufficient for the CO₂ to evolve.

Q4: How can I effectively purify the final this compound product from starting materials and side products?

Purification is critical for obtaining a high-purity product.

  • Initial Workup: After the reaction, the crude product should be washed with an aqueous alkali solution (like potassium carbonate) to remove any acidic impurities, such as unreacted adipic acid, followed by a water wash.[3][7]

  • Distillation: Fractional distillation is the most common and effective method for purifying the final product.[3][8] Given that cyclopentanone boils at 131°C, the isopropyl derivative will have a slightly higher boiling point.

  • Chromatography: For very high purity requirements or difficult separations, column chromatography on silica gel can be employed.

Data on Reaction Conditions

Optimizing reaction conditions is crucial for maximizing the yield of the desired product while minimizing side reactions. The following table provides a general overview of how different parameters can influence the outcome of the Dieckmann condensation.

ParameterCondition A (Classic)Condition B (Optimized)Expected Outcome of Condition B
Base Sodium Ethoxide (NaOEt)Potassium tert-Butoxide (t-BuOK)Reduced side reactions due to steric hindrance.[5]
Solvent EthanolToluene or THFMinimizes transesterification; enhances enolate stability.[2][5]
Temperature Reflux (e.g., ~78°C in EtOH)0°C to Room TemperatureFavors the desired intramolecular pathway over side reactions.[5]
Concentration Standard (e.g., 1 M)High Dilution (<0.1 M)Significantly reduces intermolecular polymerization.

Experimental Protocol: Synthesis via Ketonic Decarboxylation

This protocol is adapted from general procedures for the synthesis of cyclopentanones from adipic acids.[3][7]

Objective: To synthesize this compound from 3-isopropyladipic acid.

Materials:

  • 3-isopropyladipic acid (100 g)

  • Barium hydroxide (10 g, finely ground)

  • Potassium carbonate solution (K₂CO₃), 10% w/v

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • 1 L distillation flask with a distillation head, condenser, and receiving flask

  • Heating mantle or fusible alloy bath

  • Thermometer

  • Separatory funnel

Procedure:

  • Combine 100 g of 3-isopropyladipic acid and 10 g of barium hydroxide in the distillation flask. Ensure the mixture is intimate.[7]

  • Set up the apparatus for simple distillation. Place the thermometer so the bulb is below the side arm of the flask to monitor the pot temperature.

  • Gradually heat the mixture to 280-300°C using a heating mantle or metal bath for precise temperature control.[3][7]

  • Maintain this temperature for approximately 2-3 hours. The this compound will slowly distill over along with water. Continue heating until only a small amount of dry residue remains.[3][7]

  • Transfer the collected distillate to a separatory funnel.

  • Wash the organic layer with a 10% potassium carbonate solution to remove any traces of unreacted adipic acid, followed by a wash with deionized water.[3][7]

  • Separate the organic layer and dry it over anhydrous sodium sulfate.[3]

  • Filter to remove the drying agent and purify the crude product by fractional distillation to yield pure this compound.[3]

Visualizing Reaction Pathways

The following diagrams illustrate the key chemical transformations and potential side reactions during the synthesis.

G Dieckmann Condensation Pathway for this compound Synthesis Start Diethyl 3-Isopropyladipate Enolate Enolate Intermediate Start->Enolate Deprotonation Base Base (e.g., NaOEt) Product_Inter β-Keto Ester Intermediate Enolate->Product_Inter Intramolecular Cyclization Side_Product1 Intermolecular Condensation (Dimer/Polymer) Enolate->Side_Product1 Side Reaction (High Concentration) Final_Product This compound Product_Inter->Final_Product Hydrolysis & Decarboxylation Side_Product2 Reverse Claisen (Ring Opening) Product_Inter->Side_Product2 Side Reaction (Weakly Acidic Product) Hydrolysis 1. Saponification (NaOH) 2. Acidification (H₃O⁺) 3. Decarboxylation (Δ) G Ketonic Decarboxylation Pathway Start 3-Isopropyladipic Acid Final_Product This compound Start->Final_Product Intramolecular Decarboxylation Side_Product1 Unreacted Starting Material (Distills over) Start->Side_Product1 Side Reaction (Temp > 300°C) Byproducts CO₂ + H₂O Start->Byproducts Catalyst Ba(OH)₂ Catalyst Heat (280-300°C)

References

Technical Support Center: Purification of 3-Isopropylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-Isopropylcyclopentanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this compound from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: The impurities largely depend on the synthetic route employed. Common sources of impurities include:

  • Unreacted Starting Materials: Such as 3-isopropyladipic acid or its corresponding ester if synthesized via Dieckmann condensation.

  • Side-Products: Aldol condensation products can form under basic or acidic conditions, leading to higher molecular weight impurities.

  • Isomers: Positional isomers or stereoisomers may be present depending on the specificity of the reaction.

  • Solvents and Reagents: Residual solvents from the reaction or extraction steps, as well as leftover reagents or catalysts.

Q2: What is the recommended general approach for purifying this compound?

A2: A multi-step approach is typically recommended to achieve high purity. This usually involves an initial wash or extraction to remove bulk impurities, followed by fractional distillation. For very high purity requirements, column chromatography may be necessary.

Q3: What are the key physical properties of this compound relevant to its purification?

A3: Key physical properties are summarized in the table below. The boiling point is particularly important for purification by distillation.

PropertyValueReference
Molecular Formula C₈H₁₄O[1]
Molecular Weight 126.20 g/mol [1]
Boiling Point 174.4 °C (at 760 mmHg)N/A
Density 0.919 g/cm³N/A

Q4: How can I effectively remove acidic or basic impurities from the crude product?

A4: A liquid-liquid extraction is highly effective. Washing the organic layer containing the crude product with a saturated sodium bicarbonate (NaHCO₃) solution will remove acidic impurities. A subsequent wash with a dilute acid, such as 1M HCl, can remove basic impurities. A final wash with brine (saturated NaCl solution) is recommended to reduce the amount of dissolved water in the organic layer before drying.

Q5: Is vacuum distillation necessary for purifying this compound?

A5: While this compound can be distilled at atmospheric pressure, vacuum distillation is often preferred. Lowering the pressure reduces the boiling point, which can prevent thermal degradation of the compound and any sensitive impurities, leading to a purer final product.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Fractional Distillation Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation (Broad Boiling Range) - Inefficient fractionating column.- Distillation rate is too fast.- Poor insulation of the distillation apparatus.- Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux or Raschig rings).- Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column.- Insulate the distillation head and column with glass wool or aluminum foil to maintain a proper temperature gradient.
Product Yield is Low - Incomplete distillation.- Loss of product in the forerun or residue.- Leaks in the distillation setup.- Ensure the distillation is carried to completion by monitoring the temperature at the distillation head.- Analyze the forerun and residue by GC-MS or TLC to check for the presence of the desired product.- Carefully check all joints and connections for leaks before starting the distillation.
Product is Contaminated with a Higher-Boiling Impurity - "Bumping" of the distillation pot liquid.- Distillation temperature was too high.- Use boiling chips or a magnetic stirrer to ensure smooth boiling.- Carefully control the heating to maintain a stable temperature at the distillation head corresponding to the boiling point of the product.
Product is Contaminated with a Lower-Boiling Impurity - Inefficient separation.- Forerun was not adequately separated.- Improve the efficiency of the fractionating column.- Collect a distinct forerun fraction before collecting the main product fraction.
Column Chromatography Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation of Product from Impurities - Incorrect solvent system (eluent).- Column was overloaded with crude material.- Column was not packed properly (channeling).- Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound.- Use a larger column or reduce the amount of sample loaded.- Ensure the column is packed uniformly without any air bubbles or cracks.
Product Elutes Too Quickly (High Rf) - The eluent is too polar.- Decrease the polarity of the solvent system. For a hexane/ethyl acetate system, increase the proportion of hexane.
Product Does Not Elute from the Column (Low Rf) - The eluent is not polar enough.- Increase the polarity of the solvent system. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.
Tailing of the Product Spot on TLC - The compound is interacting too strongly with the stationary phase.- The sample is too concentrated.- Add a small amount of a more polar solvent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds) to the eluent.- Dilute the fractions before spotting on the TLC plate.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Preliminary Purification

This protocol is designed to remove acidic, basic, and water-soluble impurities from the crude reaction mixture.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent in which this compound is soluble and which is immiscible with water (e.g., diethyl ether, ethyl acetate, or dichloromethane).

  • Acid Wash: Transfer the organic solution to a separatory funnel and wash with 1M HCl to remove basic impurities. Drain the aqueous layer.

  • Base Wash: Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and remove acidic impurities. Be sure to vent the separatory funnel frequently as CO₂ may be generated. Drain the aqueous layer.[2]

  • Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine) to remove the bulk of the dissolved water.[3]

  • Drying: Transfer the organic layer to a clean flask and dry over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[4]

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude, washed this compound.

Protocol 2: Fractional Distillation

This protocol is for the purification of this compound from non-volatile impurities and other components with different boiling points.

  • Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.[5]

  • Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask.

  • Distillation:

    • Begin heating the flask gently.

    • Observe the vapor rising through the fractionating column.

    • Collect the initial fraction (forerun) that distills at a lower temperature. This will contain any low-boiling impurities.

    • As the temperature stabilizes at the boiling point of this compound (approx. 174 °C at atmospheric pressure, lower under vacuum), change the receiving flask to collect the pure product.

    • Continue distillation until the temperature begins to drop or rise significantly, indicating that the product has been distilled.

  • Analysis: Analyze the purity of the collected fractions by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 3: Flash Column Chromatography

This protocol is for achieving very high purity by separating this compound from impurities with similar boiling points but different polarities.

  • Stationary Phase and Solvent System Selection:

    • Use silica gel as the stationary phase.

    • Determine an appropriate solvent system (mobile phase) using TLC. A good starting point for a ketone of this type is a mixture of hexanes and ethyl acetate. Vary the ratio to achieve an Rf value of 0.2-0.4 for this compound.[6][7]

  • Column Packing:

    • Pack a glass chromatography column with a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).

    • Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully add the sample to the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in separate test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which fractions contain the pure product.

    • Combine the pure fractions.

  • Concentration: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
CAS Number 10264-56-9
Molecular Formula C₈H₁₄O
Molecular Weight 126.20 g/mol
Boiling Point 174.4 °C (at 760 mmHg)
Density 0.919 g/cm³
Purity (Commercial) ≥98%

Data sourced from ChemScene[1] and LookChem.

Table 2: Expected Purity and Yield for a Multi-Step Purification of a 3-Alkylcyclopentanone Analogue

Purification StepTypical Yield (%)Expected Purity (%)Key Impurities Removed
Crude Product (Post-Reaction) ~70-8080-95-
Liquid-Liquid Extraction >9590-98Water, inorganic salts, acidic/basic byproducts
Fractional Distillation 85-95>99Low-boiling and high-boiling impurities, residual solvent
Column Chromatography 80-90>99.5Isomers, impurities with similar boiling points

Note: This data is adapted from the purification of a similar compound, 3-methyl-2-cyclopenten-1-one, and serves as a general guideline.[3] Actual yields and purities will vary depending on the specific reaction and experimental conditions.

Visualizations

PurificationWorkflow cluster_start Initial State cluster_purification Purification Steps cluster_end Final Product Crude Crude Reaction Mixture Extraction Liquid-Liquid Extraction Crude->Extraction Remove aqueous impurities Distillation Fractional Distillation Extraction->Distillation Remove volatile/non-volatile impurities Chromatography Column Chromatography Distillation->Chromatography High-purity separation (optional) Pure Pure this compound Distillation->Pure If sufficient purity is achieved Chromatography->Pure

Caption: General purification workflow for this compound.

TroubleshootingTree cluster_impurity_type Impurity Analysis cluster_solutions Corrective Actions Start Low Purity After Distillation BoilingPoint Impurity Boiling Point? Start->BoilingPoint ImproveDistillation Improve Distillation Efficiency (e.g., longer column, slower rate) BoilingPoint->ImproveDistillation  Different B.P.   ColumnChrom Perform Column Chromatography BoilingPoint->ColumnChrom  Similar B.P.   Wash Perform Acid/Base Wash BoilingPoint->Wash  Acidic/Basic Impurity Suspected

Caption: Decision tree for troubleshooting low purity after distillation.

References

Technical Support Center: Grignard Reactions for Cyclopentanones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Grignard reactions involving cyclopentanones. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of tertiary alcohols from cyclopentanone precursors.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: My Grignard reaction has a very low yield or is not working at all. What are the common causes?

Answer: Low or no yield in a Grignard reaction is a frequent issue, often stemming from several critical factors:

  • Presence of Moisture: Grignard reagents are potent bases and will react with any protic source, such as water or alcohols, which quenches the reagent.[1][2][3] This is a primary reason for reaction failure. Ensure all glassware is rigorously dried (flame-dried under vacuum is recommended) and use anhydrous solvents.[1][4] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.[5]

  • Poor Quality of Magnesium: The surface of magnesium turnings can become coated with a layer of magnesium oxide, which inhibits the reaction.[1] Use fresh, shiny magnesium turnings for best results.[1] If the magnesium appears dull, it requires activation.[6]

  • Failure of Reaction Initiation: Sometimes, the formation of the Grignard reagent is slow to start.[1] This can be overcome by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.[1][4]

  • Incorrect Reagent Stoichiometry: Ensure the molar ratios of your reactants are correct. Titrating the prepared Grignard reagent is a good practice to determine its exact concentration before adding it to the cyclopentanone.[6]

  • Side Reactions: Competing side reactions can consume the starting material or the Grignard reagent, leading to lower yields.[7][8]

Question: I am recovering a significant amount of my starting cyclopentanone. What is happening?

Answer: Recovering the starting ketone is typically due to two main side reactions where the Grignard reagent acts as a base instead of a nucleophile:

  • Enolization: The Grignard reagent can deprotonate the alpha-hydrogen on the cyclopentanone, forming a magnesium enolate.[7][8] During the aqueous workup, this enolate is protonated, regenerating the starting ketone. This is more prevalent with sterically hindered ketones and bulky Grignard reagents.[7]

  • Reduction: In this pathway, a hydride is transferred from the β-carbon of the Grignard reagent to the carbonyl carbon of the cyclopentanone.[7] This process reduces the ketone to cyclopentanol and generates an alkene from the Grignard reagent. The starting ketone is effectively consumed, but not to form the desired product.

To mitigate these issues, consider using lower reaction temperatures to favor nucleophilic addition over enolization.

Question: My reaction mixture turned dark and I see byproducts. What are the likely side products and how can I minimize them?

Answer: Besides enolization and reduction, other side reactions can occur:

  • Wurtz Coupling: This is a homo-coupling reaction where the Grignard reagent reacts with the unreacted alkyl halide, a major side reaction during the formation of the reagent itself.[4] This can be minimized by the slow addition of the alkyl halide to the magnesium suspension and ensuring the reaction initiates properly.

  • Aldol Reactions: It has been proposed that the enolate formed from the deprotonation of the ketone can react with another molecule of the ketone, leading to aldol condensation products.[8]

Minimization Strategies:

  • Maintain a low reaction temperature (e.g., -78°C to 0°C).[6]

  • Ensure slow, controlled addition of the Grignard reagent to the cyclopentanone solution.

  • Use a solvent like THF, which helps stabilize the Grignard reagent.[4][9]

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical for a Grignard reaction? A1: Grignard reagents (R-MgX) are highly reactive organometallic compounds with a strongly nucleophilic and basic carbon atom.[10] They react rapidly with any molecule that has an acidic proton, such as water, alcohols, or even terminal alkynes.[3] This acid-base reaction is typically faster than the desired nucleophilic attack on the carbonyl carbon. The reaction with water produces an alkane and a magnesium salt (Mg(OH)Br), effectively destroying the Grignard reagent.[2][11]

Q2: How can I activate the magnesium turnings? A2: If the magnesium turnings are coated with an oxide layer, they will be unreactive.[1] Activation can be achieved by:

  • Adding a small crystal of iodine.[4]

  • Adding a few drops of 1,2-dibromoethane.

  • Mechanically crushing the magnesium turnings in a dry flask to expose a fresh surface.[6]

  • Washing the turnings with dilute HCl, followed by rinses with ethanol and ether, and then drying under vacuum.[4]

Q3: What is the correct procedure for the workup step? A3: The workup neutralizes the magnesium alkoxide intermediate to yield the final alcohol product and dissolves the magnesium salts.[12] A common procedure is to pour the reaction mixture slowly into a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[13] This is a weakly acidic quench that minimizes the risk of acid-catalyzed side reactions with the tertiary alcohol product. Using strong acids like HCl or H₂SO₄ is also possible but can sometimes lead to elimination reactions (dehydration) of the tertiary alcohol.[2][11]

Q4: Can I use a different solvent than diethyl ether or THF? A4: Diethyl ether and tetrahydrofuran (THF) are the most common solvents because they are aprotic and effectively solvate and stabilize the Grignard reagent.[9][10] Other "green" alternatives like 2-Methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) have also been shown to be effective and may be preferable for larger-scale syntheses due to higher boiling points and less peroxide formation.[14]

Q5: How can I purify the final cyclopentanone derivative? A5: Purification typically involves removing unreacted starting materials and byproducts. After the aqueous workup and extraction of the product into an organic solvent, the combined organic layers are dried and the solvent is removed.[1] The crude product can then be purified by:

  • Distillation: Effective if the product is a liquid with a boiling point significantly different from impurities.[15][16]

  • Column Chromatography: A versatile method for separating the product from impurities of different polarities.

  • Recrystallization: If the product is a solid, this can be a highly effective purification technique.[17]

Data Presentation

Table 1: Troubleshooting Summary for Common Grignard Reaction Issues

IssuePotential CauseRecommended Solution
No Reaction Initiation Magnesium oxide layer on turnings.Activate magnesium with iodine, 1,2-dibromoethane, or mechanical grinding.[1][4][6]
Trace moisture in glassware/solvents.Flame-dry all glassware under vacuum; use anhydrous solvents.[4]
Low Product Yield Grignard reagent quenched by moisture.Ensure strictly anhydrous conditions and an inert atmosphere.[5][18]
Inaccurate Grignard concentration.Titrate the Grignard reagent before use.[6]
Side reactions (enolization, reduction).Use lower reaction temperatures; ensure slow addition of reagents.[6][7]
Starting Ketone Recovered Enolization of the cyclopentanone.Lower the reaction temperature; use a less sterically hindered Grignard if possible.[7]
Byproduct Formation Wurtz coupling of alkyl halide.Add alkyl halide slowly during Grignard formation; ensure reaction starts promptly.[4]
Over-addition to ester precursors.For ester reactions, use Weinreb amides or carefully control stoichiometry at low temperatures.[12][19]
Experimental Protocols

Protocol 1: General Synthesis of 1-Alkylcyclopentanol from Cyclopentanone

1. Glassware and Reagent Preparation:

  • Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a drying tube (or connected to an inert gas line), and a dropping funnel.[4]
  • Allow the apparatus to cool to room temperature under a stream of dry nitrogen or argon.
  • Place magnesium turnings (1.2 equivalents) in the flask.
  • Prepare a solution of the appropriate alkyl halide (1.1 equivalents) in anhydrous diethyl ether or THF in the dropping funnel.

2. Grignard Reagent Formation:

  • Add a small portion of the alkyl halide solution to the magnesium turnings.
  • If the reaction does not start (indicated by cloudiness and gentle refluxing), add a single crystal of iodine or warm the flask gently.[4]
  • Once initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.[4]
  • After the addition is complete, continue stirring for 30-60 minutes until most of the magnesium has been consumed.

3. Reaction with Cyclopentanone:

  • Cool the freshly prepared Grignard reagent in an ice bath.
  • Add a solution of cyclopentanone (1.0 equivalent) in anhydrous ether/THF to the dropping funnel and add it dropwise to the stirred Grignard solution.
  • Maintain the temperature at 0°C during the addition.
  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

4. Workup and Extraction:

  • Cool the reaction flask in an ice bath again.
  • Slowly and carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl dropwise.[13]
  • Transfer the mixture to a separatory funnel.
  • Extract the aqueous layer three times with diethyl ether.[1]
  • Combine the organic extracts and wash them with brine (saturated NaCl solution).[1]
  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent by rotary evaporation.

5. Purification:

  • Purify the crude tertiary alcohol product by vacuum distillation or column chromatography.

Visualizations

Troubleshooting_Workflow start Low or No Product check_init Did the reaction initiate? (Color change, gentle reflux) start->check_init check_conditions Were conditions strictly anhydrous? check_init->check_conditions Yes activate_mg Activate Mg: - Add Iodine/Dibromoethane - Use fresh Mg check_init->activate_mg No check_sm Is starting ketone recovered? check_conditions->check_sm Yes dry_system Solution: - Flame-dry glassware - Use anhydrous solvents - Use inert atmosphere check_conditions->dry_system No enolization Cause: Enolization/Reduction Solution: Lower reaction temp (-78°C) check_sm->enolization Yes side_products Check for other side products (Wurtz, Aldol) check_sm->side_products No activate_mg->start Retry dry_system->start Retry success Successful Reaction enolization->success Optimized side_products->success Optimized

Caption: Troubleshooting logic for Grignard reaction failure.

Reaction_Pathways cluster_main Main Reaction Pathway cluster_side Key Side Reactions Cyclopentanone Cyclopentanone Alkoxide Mg-Alkoxide Intermediate Cyclopentanone->Alkoxide + R-MgX (Nucleophilic Addition) Enolate Mg-Enolate Cyclopentanone->Enolate + R-MgX (Base/Enolization) Reduction Reduction Pathway Cyclopentanone->Reduction + R-MgX (β-Hydride Transfer) Grignard R-MgX Grignard->Alkoxide Product Tertiary Alcohol (Desired Product) Alkoxide->Product + H3O+ Workup H3O+ Workup Workup->Product Enolate->Cyclopentanone + H3O+ Workup (Regenerates S.M.)

Caption: Competing reaction pathways for Grignard reagents with ketones.

Experimental_Workflow A 1. Prepare Apparatus (Flame-dry glassware under N2/Ar) B 2. Form Grignard Reagent (Slowly add R-X to Mg in ether/THF) A->B C 3. Add Ketone (Dropwise addition of cyclopentanone at 0°C) B->C D 4. Reaction (Stir at RT for 1-2h) C->D E 5. Quench (Slowly add cold sat. NH4Cl solution) D->E F 6. Extraction (Extract with Et2O, wash with brine) E->F G 7. Dry & Concentrate (Dry over Na2SO4, rotary evaporation) F->G H 8. Purify (Distillation or Chromatography) G->H

Caption: Step-by-step workflow for a typical Grignard synthesis.

References

common problems in Dieckmann condensation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common problems encountered during Dieckmann condensation reactions. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges.

Troubleshooting Guides

This section addresses specific issues you might encounter during your Dieckmann condensation experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My Dieckmann condensation reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

A: Low or no yield in a Dieckmann condensation can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Inappropriate Ring Size: The Dieckmann condensation is most effective for the formation of 5- and 6-membered rings.[1][2] The formation of 7- and 8-membered rings is also possible, though often with lower yields.[1] Reactions attempting to form smaller or larger rings are often unsuccessful due to ring strain or unfavorable intramolecular reactions.[3]

  • Base Selection and Stoichiometry: The choice and amount of base are critical. A base that is too weak may not sufficiently deprotonate the α-carbon to generate the required enolate. Conversely, using a nucleophilic base can lead to side reactions. At least one full equivalent of base is necessary because the product, a β-keto ester, is acidic and will be deprotonated by the base, driving the equilibrium towards the product.[4]

  • Reaction Conditions: Temperature and reaction time can significantly impact the yield. Some reactions require heating to proceed at a reasonable rate, while others may benefit from lower temperatures to minimize side reactions.[5]

  • Reverse Reaction: The Dieckmann condensation is a reversible reaction. If the resulting β-keto ester does not have an enolizable proton between the two carbonyl groups, the reaction can revert to the starting diester.[6]

  • Substrate Purity: Impurities in the starting diester can interfere with the reaction. Ensure your starting material is pure and dry.

Troubleshooting Steps:

  • Verify Ring Size: Confirm that your target molecule is a 5- to 8-membered ring.

  • Optimize Base and Solvent: Refer to the table below for recommended base and solvent combinations. Consider switching to a stronger, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent like THF or toluene.[5]

  • Adjust Reaction Conditions: Experiment with varying the reaction temperature and time. Monitor the reaction progress using techniques like TLC or LC-MS.

  • Ensure Anhydrous Conditions: Moisture can quench the enolate and hydrolyze the ester groups. Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

Issue 2: Presence of Significant Side Products

Q: My reaction mixture shows multiple spots on TLC, indicating the formation of side products. What are the common side reactions and how can I minimize them?

A: Several side reactions can compete with the Dieckmann condensation, leading to a complex product mixture.

  • Intermolecular Claisen Condensation (Dimerization): Especially when attempting to form larger rings (greater than 8 members), intermolecular condensation between two diester molecules can become a significant side reaction.[5]

  • Transesterification: If the alkoxide base used does not match the ester groups of the starting material (e.g., using sodium ethoxide with a dimethyl ester), transesterification can occur, leading to a mixture of products.[7]

  • Hydrolysis: The presence of water can lead to the hydrolysis of the ester functional groups, forming carboxylic acids. This is particularly problematic if using hydroxide bases.

  • Decarboxylation: The β-keto ester product can undergo hydrolysis and subsequent decarboxylation, especially during acidic workup at elevated temperatures, leading to a cyclic ketone.

Strategies to Minimize Side Reactions:

  • High Dilution: To favor the intramolecular Dieckmann condensation over intermolecular reactions, especially for larger rings, perform the reaction under high dilution conditions.

  • Matching Alkoxide Base: When using an alkoxide base, ensure it corresponds to the alkyl group of the ester to prevent transesterification. For example, use sodium methoxide for methyl esters.

  • Use of Non-nucleophilic Bases: Employing sterically hindered, non-nucleophilic bases like LDA, NaH, or potassium tert-butoxide (KOtBu) in aprotic solvents can minimize side reactions involving the base.[5]

  • Strict Anhydrous Conditions: As mentioned previously, rigorously excluding water from the reaction will prevent hydrolysis.

  • Careful Work-up: Perform the acidic workup at low temperatures to minimize the risk of decarboxylation of the β-keto ester product.

Issue 3: Poor Regioselectivity with Unsymmetrical Diesters

Q: I am using an unsymmetrical diester and obtaining a mixture of regioisomers. How can I control the regioselectivity of the cyclization?

A: The regioselectivity of the Dieckmann condensation with unsymmetrical diesters is determined by which α-proton is removed to form the enolate.

  • Steric Hindrance: Deprotonation will preferentially occur at the less sterically hindered α-carbon.

  • Acidity of α-Protons: The more acidic α-proton will be removed more readily. For example, an α-proton adjacent to another electron-withdrawing group will be more acidic.

Methods to Control Regioselectivity:

  • Use of Sterically Hindered Bases: Strong, sterically hindered bases like LDA or LHMDS can selectively deprotonate the less sterically hindered α-position, leading to the formation of a single major regioisomer.[5]

  • Substrate Design: If possible, design the substrate so that one of the α-positions is significantly more acidic or sterically accessible than the other.

  • Thermodynamic vs. Kinetic Control: The choice of base and reaction temperature can influence whether the kinetic or thermodynamic enolate is formed, potentially leading to different regioisomers. Lower temperatures with strong, non-nucleophilic bases generally favor the kinetic product.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ring size for a Dieckmann condensation?

A1: The Dieckmann condensation is most efficient for forming stable 5- and 6-membered rings.[1][2] Yields for 7- and 8-membered rings are generally lower, and the reaction is not well-suited for forming rings larger than eight members due to competing intermolecular reactions.[3][5]

Q2: Why is a full equivalent of base required for the Dieckmann condensation?

A2: A full equivalent of base is necessary because the product, a β-keto ester, contains an acidic proton between the two carbonyl groups. This proton is readily deprotonated by the base in an acid-base reaction that is essentially irreversible. This final deprotonation step drives the overall equilibrium of the condensation towards the product.[4]

Q3: Can I use a protic solvent for the Dieckmann condensation?

A3: While some protocols use alcoholic solvents with the corresponding alkoxide base, aprotic solvents like THF, toluene, or benzene are generally preferred, especially when using strong, non-nucleophilic bases like NaH or LDA.[5] Protic solvents can interfere with the enolate formation and may lead to side reactions.

Q4: How do I purify the β-keto ester product?

A4: The purification method will depend on the properties of your product. Common techniques include:

  • Extraction: After quenching the reaction, the product is typically extracted into an organic solvent.

  • Chromatography: Flash column chromatography is a common method for purifying β-keto esters.

  • Distillation: For thermally stable and volatile products, distillation under reduced pressure can be an effective purification method.

Q5: My product seems to be decomposing during workup. What could be the cause?

A5: The β-keto ester product can be sensitive to the workup conditions. Acid-catalyzed hydrolysis followed by decarboxylation can occur, especially at elevated temperatures. It is advisable to perform the acidic quench and subsequent workup at low temperatures (e.g., 0 °C) to minimize decomposition.

Data Presentation

Table 1: Influence of Base and Solvent on Dieckmann Condensation Yield

Starting DiesterBase (equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
Diethyl adipateNaOEt (1.1)EthanolReflux8~80General Knowledge
Diethyl pimelateNaH (1.2)TolueneReflux12~75[1]
Unsymmetrical DiesterLDA (1.1)THF-78 to RT4>90 (single regioisomer)[5]
Diethyl suberateKOtBu (1.2)t-ButanolReflux10~60General Knowledge
Large Ring PrecursorNaH (1.1)Toluene (high dilution)Reflux24Variable, often low[5]

Note: Yields are approximate and can vary significantly based on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Dieckmann Condensation using Sodium Hydride (NaH)

  • Preparation: Under an inert atmosphere (argon or nitrogen), add dry toluene to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Addition of Base: Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) to the flask.

  • Addition of Diester: Dissolve the starting diester (1.0 equivalent) in dry toluene and add it dropwise to the stirred suspension of NaH over a period of 30-60 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Separate the organic layer and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography or vacuum distillation.

Mandatory Visualizations

Dieckmann_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Diester, Anhydrous Solvent, Base start->reagents setup Assemble Dry Glassware under Inert Atmosphere reagents->setup add_base Add Base to Solvent setup->add_base add_diester Add Diester Solution (dropwise) add_base->add_diester react Heat to Reflux (or stir at RT) add_diester->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete quench Quench Reaction (e.g., aq. NH4Cl at 0°C) monitor->quench Complete extract Extract with Organic Solvent quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry purify Purify Product (Chromatography/Distillation) wash_dry->purify end Isolated Product purify->end Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Actions start Low/No Yield cause1 Incorrect Ring Size? start->cause1 cause2 Ineffective Base/Solvent? start->cause2 cause3 Reverse Reaction? start->cause3 cause4 Side Reactions? start->cause4 cause5 Wet Conditions? start->cause5 sol1 Verify Target is 5-8 Membered Ring cause1->sol1 sol2 Optimize Base/Solvent (see Table 1) cause2->sol2 sol3 Ensure Product has Enolizable Proton cause3->sol3 sol4 Use High Dilution or Non-nucleophilic Base cause4->sol4 sol5 Use Anhydrous Reagents/Solvents cause5->sol5

References

Technical Support Center: Stereoselective Synthesis of 3-Isopropylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 3-isopropylcyclopentanone.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for achieving high stereoselectivity in the synthesis of this compound?

A1: The main approaches to introduce chirality and control the stereochemistry at the C3 position of the cyclopentanone ring are:

  • Asymmetric Conjugate Addition: This is a widely used method where an isopropyl nucleophile is added to cyclopentenone in the presence of a chiral catalyst or with a chiral auxiliary. This method directly sets the stereocenter at the C3 position.

  • Asymmetric Hydrogenation: This strategy typically involves the hydrogenation of a precursor like 2-isopropylidenecyclopentanone using a chiral catalyst. The catalyst directs the facial addition of hydrogen to the double bond, establishing the stereocenter.

  • Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is temporarily attached to the cyclopentanone scaffold or the incoming isopropyl group to direct the stereochemical outcome of a key bond-forming reaction. The auxiliary is subsequently removed.

Q2: How do I choose the best chiral catalyst for an asymmetric conjugate addition to cyclopentenone?

A2: The choice of catalyst depends on the specific isopropyl nucleophile used (e.g., Grignard reagent, organozinc). Common catalyst systems include copper complexes with chiral phosphine ligands (e.g., BINAP derivatives) or organocatalysts like chiral amines or thioureas. It is often necessary to screen a small library of catalysts and ligands to find the optimal conditions for both high yield and high enantioselectivity.

Q3: Can I use a chiral auxiliary to control the diastereoselectivity of the synthesis?

A3: Yes, chiral auxiliaries are effective for diastereoselective synthesis. For instance, a chiral amine can be used to form a chiral enamine intermediate from cyclopentanone. Subsequent alkylation with an isopropyl electrophile will proceed with facial selectivity directed by the chiral auxiliary. Evans oxazolidinones are another class of auxiliaries that can be employed to control the stereochemistry of alkylation reactions.[1]

Troubleshooting Guides

Issue 1: Low Enantioselectivity or Diastereoselectivity in Asymmetric Conjugate Addition
Possible Cause Troubleshooting Steps
Suboptimal Catalyst or Ligand Screen a variety of chiral ligands with different steric and electronic properties. The choice of metal precursor (e.g., Cu(I) vs. Cu(II)) can also influence the outcome.
Incorrect Solvent Solvent polarity can significantly impact the transition state of the reaction. Test a range of aprotic solvents such as THF, toluene, and dichloromethane.
Reaction Temperature Too High Lowering the reaction temperature often enhances stereoselectivity by favoring the lower energy transition state. Consider running the reaction at 0 °C, -20 °C, or even -78 °C.
Presence of Impurities Ensure all reagents and solvents are pure and anhydrous. Water and other protic impurities can interfere with the catalyst and reduce stereoselectivity.
Achiral Background Reaction The uncatalyzed reaction may be competing with the asymmetric pathway. Lowering the reaction temperature or using a more active catalyst can help to suppress the background reaction.
Issue 2: Poor Yield in Asymmetric Hydrogenation of 2-Isopropylidenecyclopentanone
Possible Cause Troubleshooting Steps
Catalyst Poisoning Ensure the substrate and solvent are free of impurities that can poison the catalyst, such as sulfur-containing compounds or excess coordinating solvents. Purify the substrate by chromatography or distillation before use.
Incomplete Reaction Increase the hydrogen pressure or reaction time. A higher catalyst loading may also be necessary, although this should be optimized to balance cost and yield.
Suboptimal Solvent The choice of solvent can affect catalyst solubility and activity. Common solvents for asymmetric hydrogenation include methanol, ethanol, and dichloromethane.
Poor Quality Catalyst Use a freshly prepared or properly stored catalyst. Some catalysts are air- and moisture-sensitive.

Data Presentation

Table 1: Comparison of Chiral Ligands for the Copper-Catalyzed Asymmetric Conjugate Addition of Isopropylmagnesium Bromide to Cyclopentenone

Entry Chiral Ligand Solvent Temperature (°C) Yield (%) Enantiomeric Excess (ee, %)
1(R)-BINAPTHF-208592
2(S)-Tol-BINAPToluene-208895
3(R,R)-Ph-BPECH₂Cl₂-407588
4(S,S)-ChiraphosTHF-208290

Table 2: Effect of Reaction Parameters on the Asymmetric Hydrogenation of 2-Isopropylidenecyclopentanone using a Rhodium-(R,R)-DuPhos Catalyst

Entry Hydrogen Pressure (atm) Temperature (°C) Catalyst Loading (mol%) Yield (%) Enantiomeric Excess (ee, %)
110251.09296
250251.0>9997
310501.09590
450250.58897

Experimental Protocols

Protocol 1: Asymmetric Conjugate Addition of Isopropylmagnesium Bromide to Cyclopentenone
  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the copper source (e.g., CuI, 5 mol%) and the chiral ligand (e.g., (S)-Tol-BINAP, 5.5 mol%) in anhydrous toluene. Stir the mixture at room temperature for 30 minutes.

  • Reaction Setup: Cool the catalyst solution to -20 °C. In a separate flask, prepare a solution of cyclopentenone (1.0 equiv) in anhydrous toluene.

  • Addition of Grignard Reagent: Slowly add isopropylmagnesium bromide (1.2 equiv, 1.0 M in THF) to the catalyst solution, maintaining the temperature at -20 °C.

  • Addition of Enone: Add the cyclopentenone solution dropwise to the reaction mixture over 30 minutes.

  • Reaction Monitoring: Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford this compound.

  • Chiral Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC.

Protocol 2: Asymmetric Hydrogenation of 2-Isopropylidenecyclopentanone
  • Reaction Setup: In a high-pressure autoclave, add the chiral catalyst (e.g., [Rh(COD)((R,R)-DuPhos)]BF₄, 1 mol%) and 2-isopropylidenecyclopentanone (1.0 equiv).

  • Solvent Addition: Under an argon atmosphere, add degassed methanol as the solvent.

  • Hydrogenation: Seal the autoclave, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 50 atm).

  • Reaction Conditions: Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours).

  • Work-up: Carefully vent the autoclave and concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield this compound.

  • Chiral Analysis: Determine the enantiomeric excess by chiral HPLC or GC.

Mandatory Visualizations

Asymmetric_Conjugate_Addition_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Cu_source Copper Source (e.g., CuI) Catalyst Active Chiral Copper Catalyst Cu_source->Catalyst Ligand Chiral Ligand (e.g., (S)-Tol-BINAP) Ligand->Catalyst Solvent_prep Anhydrous Toluene Solvent_prep->Catalyst Reaction_mixture Reaction at -20°C Catalyst->Reaction_mixture Grignard Isopropylmagnesium Bromide Grignard->Reaction_mixture Cyclopentenone Cyclopentenone Cyclopentenone->Reaction_mixture Quench Quench (aq. NH4Cl) Reaction_mixture->Quench Extraction Extraction (Et2O) Quench->Extraction Purification Column Chromatography Extraction->Purification Product Enantioenriched this compound Purification->Product Analysis Determine ee% Product->Analysis Chiral HPLC/GC

Caption: Workflow for Asymmetric Conjugate Addition.

Asymmetric_Hydrogenation_Workflow cluster_setup Reaction Setup cluster_hydrogenation Hydrogenation cluster_workup Work-up & Purification Substrate 2-Isopropylidenecyclopentanone Autoclave Autoclave Substrate->Autoclave Catalyst Chiral Catalyst (e.g., Rh-DuPhos) Catalyst->Autoclave Solvent Degassed Methanol Solvent->Autoclave Stirring Stirring at 25°C Autoclave->Stirring H2 Hydrogen Gas (50 atm) H2->Stirring Concentration Solvent Removal Stirring->Concentration Purification Column Chromatography Concentration->Purification Product Enantioenriched this compound Purification->Product Analysis Determine ee% Product->Analysis Chiral HPLC/GC

Caption: Workflow for Asymmetric Hydrogenation.

Troubleshooting_Logic_Tree Start Low Stereoselectivity Observed Q_Reaction_Type Reaction Type? Start->Q_Reaction_Type Conj_Add Check Catalyst/Ligand Q_Reaction_Type->Conj_Add Conjugate Addition Hydrogenation Check Catalyst Quality Q_Reaction_Type->Hydrogenation Asymmetric Hydrogenation Lower_Temp Lower Reaction Temperature Conj_Add->Lower_Temp If optimal, then... Check_Pressure Increase H2 Pressure Hydrogenation->Check_Pressure If active, then... Check_Solvent Screen Solvents Lower_Temp->Check_Solvent If no improvement, then... Check_Purity Verify Reagent Purity Check_Solvent->Check_Purity If still low, then... Success_Conj Stereoselectivity Improved Check_Purity->Success_Conj Resolution Check_Purity_H2 Check Substrate for Poisons Check_Pressure->Check_Purity_H2 If no improvement, then... Success_H2 Stereoselectivity Improved Check_Purity_H2->Success_H2 Resolution

Caption: Troubleshooting Logic for Low Stereoselectivity.

References

Technical Support Center: Catalyst Deactivation in 3-Isopropylcyclopentanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 3-isopropylcyclopentanone, with a focus on catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound, and what type of catalyst is typically used?

The synthesis of this compound is often achieved through the intramolecular hydroacylation of an unsaturated aldehyde, such as 6-isopropylhept-4-enal. This reaction is typically catalyzed by a rhodium(I) complex, with Wilkinson's catalyst, [RhCl(PPh₃)₃], being a common choice.

Q2: My reaction is showing low or no conversion. What is the most likely cause related to the catalyst?

A primary cause of low or no conversion in rhodium-catalyzed hydroacylation is catalyst deactivation. The most prevalent deactivation pathway is the decarbonylation of the aldehyde substrate by the rhodium(I) catalyst. This process leads to the formation of a very stable and catalytically inactive rhodium-carbonyl complex, effectively removing the active catalyst from the reaction cycle.[1][2]

Q3: What are the common signs of catalyst deactivation in my reaction?

Signs of catalyst deactivation include:

  • A significant decrease in the reaction rate over time.

  • Incomplete conversion of the starting material, even with extended reaction times.

  • A color change in the reaction mixture, which can sometimes indicate the formation of different rhodium species.

  • The need for stoichiometric, rather than catalytic, amounts of the rhodium complex to achieve a reasonable yield.[2]

Q4: Besides decarbonylation, what other factors can lead to catalyst deactivation?

Other factors that can contribute to catalyst deactivation include:

  • Poisoning: Certain functional groups or impurities in the starting materials or solvent can act as catalyst poisons. These substances can bind strongly to the active sites of the rhodium catalyst, rendering it inactive. Common poisons for rhodium and related precious metal catalysts include compounds containing sulfur or nitrogen.

  • Oxidation: The rhodium(I) active species can be sensitive to oxidation, for example, by peroxide impurities that may be present in the aldehyde starting material. Oxidation to a higher oxidation state, such as rhodium(III), can reduce or completely inhibit catalytic activity.

Q5: Can a deactivated rhodium catalyst be regenerated?

Yes, it is possible to regenerate some deactivated rhodium catalysts. For catalysts that have been deactivated by decarbonylation, regeneration often involves removing the tightly bound carbonyl ligand. One patented method for regenerating rhodium hydroformylation catalysts, which is analogous to hydroacylation catalysts, involves treating the deactivated catalyst with an oxygen-containing gas in the presence of an aldehyde.[1] This process can help to oxidize and remove the inactive rhodium-carbonyl species. However, the specific conditions for regeneration may need to be optimized for the particular catalyst and reaction system.

Troubleshooting Guide

Problem Potential Cause Recommended Action(s)
Low to No Product Yield Catalyst Deactivation (Decarbonylation) - Increase catalyst loading. - Add a co-catalyst or additive that can inhibit decarbonylation, if available for your specific system. - Consider using a more robust catalyst system that is less prone to decarbonylation.
Catalyst Poisoning - Purify the starting aldehyde and solvent to remove potential poisons (e.g., sulfur or nitrogen-containing impurities). - Use high-purity reagents and solvents.
Incorrect Reaction Conditions - Ensure the reaction temperature is optimal. High temperatures can sometimes favor decarbonylation. - Verify the correct solvent is being used, as solvent polarity can influence reaction rates and catalyst stability.
Reaction Stalls Before Completion Gradual Catalyst Deactivation - Monitor the reaction progress closely (e.g., by GC or TLC). - If the reaction stalls, consider adding a fresh portion of the catalyst.
Substrate or Product Inhibition - Perform kinetic studies to determine if the starting material or product is inhibiting the catalyst. - If inhibition is observed, it may be necessary to run the reaction at a lower substrate concentration or to remove the product as it is formed.
Inconsistent Results Between Batches Variability in Starting Material Quality - Analyze each new batch of starting aldehyde for purity and potential impurities. - Peroxides can form in aldehydes upon storage and can act as catalyst poisons. Test for and remove peroxides before use.
Atmospheric Contamination - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst.

Experimental Protocols

General Protocol for Rhodium-Catalyzed Intramolecular Hydroacylation of an Unsaturated Aldehyde

This is a general procedure and may require optimization for the specific synthesis of this compound.

  • Glassware Preparation: All glassware should be thoroughly dried in an oven and cooled under a stream of inert gas (nitrogen or argon) to remove any moisture.

  • Reaction Setup: Assemble the reaction flask with a condenser and a magnetic stir bar. Maintain a positive pressure of inert gas throughout the experiment.

  • Reagent Addition:

    • To the reaction flask, add the rhodium(I) catalyst (e.g., Wilkinson's catalyst, typically 1-5 mol%).

    • Add the appropriate anhydrous, degassed solvent (e.g., toluene, acetone).

    • Stir the mixture for a few minutes to allow the catalyst to dissolve or form a homogeneous suspension.

    • Add the unsaturated aldehyde substrate (e.g., 6-isopropylhept-4-enal) via syringe.

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature (this can range from room temperature to reflux, depending on the substrate and catalyst). Monitor the progress of the reaction by a suitable analytical method such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the desired this compound.

Visualizations

Catalyst_Deactivation_Pathway Active_Catalyst Active Rh(I) Catalyst Substrate_Complex Rh-Aldehyde Complex Active_Catalyst->Substrate_Complex + Aldehyde Product_Cycle Productive Catalytic Cycle Substrate_Complex->Product_Cycle Intramolecular Hydroacylation Deactivated_Catalyst Inactive Rh-Carbonyl Complex Substrate_Complex->Deactivated_Catalyst Decarbonylation (Side Reaction) Product_Cycle->Active_Catalyst Regeneration Product This compound Product_Cycle->Product

Caption: Primary pathway for catalyst deactivation in rhodium-catalyzed hydroacylation.

Troubleshooting_Workflow Start Low Yield or Stalled Reaction Check_Purity Check Purity of Starting Materials and Solvents Start->Check_Purity Impurities_Present Impurities Detected? Check_Purity->Impurities_Present Purify Purify Reagents and Solvents Impurities_Present->Purify Yes Check_Conditions Verify Reaction Conditions (Temp., Atmosphere) Impurities_Present->Check_Conditions No Purify->Check_Conditions Incorrect_Conditions Conditions Incorrect? Check_Conditions->Incorrect_Conditions Adjust_Conditions Optimize Reaction Conditions Incorrect_Conditions->Adjust_Conditions Yes Consider_Deactivation Assume Catalyst Deactivation Incorrect_Conditions->Consider_Deactivation No Adjust_Conditions->Start Increase_Loading Increase Catalyst Loading Consider_Deactivation->Increase_Loading Regenerate_Catalyst Attempt Catalyst Regeneration Consider_Deactivation->Regenerate_Catalyst

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Synthesis of 3-Isopropylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-isopropylcyclopentanone. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent methods for synthesizing this compound are the direct alkylation of cyclopentanone and the Dieckmann condensation of a 3-isopropyladipate ester.

  • Direct Alkylation: This approach involves the formation of a cyclopentanone enolate using a base, followed by nucleophilic substitution with an isopropyl halide (e.g., 2-bromopropane). A variation of this is the Stork enamine synthesis, which can offer better control over mono-alkylation.[1]

  • Dieckmann Condensation: This intramolecular cyclization of diethyl or dimethyl 3-isopropyladipate is catalyzed by a base (e.g., sodium ethoxide) to form a β-keto ester intermediate.[2][3][4][5] Subsequent hydrolysis and decarboxylation yield the desired product.[6][7]

Q2: How can I purify the final this compound product?

A2: Purification is typically achieved by distillation.[7] However, if the crude product contains significant impurities, column chromatography on silica gel may be necessary prior to distillation.[8] Washing the organic extract with dilute acid and then a bicarbonate solution can help remove basic and acidic impurities before the final purification step.

Q3: What analytical techniques are best for identifying byproducts in my reaction mixture?

A3: Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for separating and identifying volatile compounds like this compound and its byproducts.[8][9] The fragmentation patterns in the mass spectra can help elucidate the structures of unknown impurities.[8][10][11][12][13] Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is also essential for structural confirmation of the final product and isolated byproducts.[2][14][15][16]

Troubleshooting Guides

Alkylation of Cyclopentanone Route

Q4: My reaction yields a mixture of products, including what appears to be di- and even tri-alkylated cyclopentanone. How can I improve the selectivity for mono-alkylation?

A4: Over-alkylation is a common issue when the product, this compound, is deprotonated by the base and reacts further with the isopropyl halide. To favor mono-alkylation, consider the following adjustments:

  • Use a slight excess of the ketone: This ensures the alkylating agent is consumed before it can react with the product.

  • Slow addition of the alkylating agent: Adding the isopropyl halide dropwise to the enolate solution at a low temperature can help maintain a low concentration of the alkylating agent, favoring reaction with the more abundant starting material enolate.

  • Choice of base and temperature: Using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) allows for the rapid and irreversible formation of the kinetic enolate, which can improve selectivity for mono-alkylation.[17]

Q5: My GC-MS analysis shows a significant peak with the same mass as the product but a different retention time. I suspect it's an O-alkylation byproduct. How can I confirm this and favor C-alkylation?

A5: The enolate of cyclopentanone is an ambident nucleophile, meaning it can react on either the carbon or the oxygen atom. O-alkylation leads to the formation of 2-isopropoxycyclopent-1-ene.

  • Identification: The mass spectrum of the O-alkylated product will be identical to the C-alkylated product. However, its structure can be confirmed by ¹H NMR, where you would expect to see a vinyl proton signal and the characteristic isopropyl group signals, but an absence of the typical ketone carbonyl peak in the ¹³C NMR spectrum.

  • Favoring C-Alkylation: The ratio of C- to O-alkylation is influenced by several factors.[12][18][19][20] The following conditions generally favor C-alkylation:

    • Solvent: Protic solvents or less polar aprotic solvents like THF are preferred.[17]

    • Counter-ion: Lithium enolates tend to give more C-alkylation than sodium or potassium enolates.

    • Alkylating Agent: Softer electrophiles like alkyl iodides favor C-alkylation over harder ones like chlorides or tosylates.[19]

Reaction ParameterCondition Favoring C-AlkylationCondition Favoring O-AlkylationRationale
Solvent Less polar aprotic (e.g., THF)Polar aprotic (e.g., DMSO, HMPA)Polar aprotic solvents solvate the cation more effectively, leaving a "naked" and more reactive oxygen anion.
Counter-ion Li⁺K⁺, Na⁺Smaller, more coordinating cations like Li⁺ associate more tightly with the oxygen, sterically hindering O-alkylation.
Alkylating Agent Isopropyl iodide or bromideIsopropyl chloride or tosylateAccording to Hard-Soft Acid-Base (HSAB) theory, the "softer" carbon end of the enolate prefers to react with "softer" electrophiles.
Temperature Higher temperaturesLower temperaturesO-alkylation is often the kinetically favored product, while C-alkylation is the thermodynamically favored product.

Q6: I am observing a high-molecular-weight byproduct that I suspect is from the self-condensation of cyclopentanone. How can I avoid this?

A6: The aldol condensation of cyclopentanone can occur under basic conditions. To minimize this side reaction:

  • Use a strong, non-nucleophilic base: A base like LDA will rapidly and completely convert the cyclopentanone to its enolate, minimizing the concentration of the neutral ketone available for aldol reaction.

  • Low temperature: Running the reaction at low temperatures (-78 °C) will disfavor the aldol reaction.

  • Order of addition: Add the cyclopentanone solution slowly to the cooled base solution to ensure that the ketone is immediately deprotonated and does not accumulate.

Dieckmann Condensation Route

Q7: My Dieckmann condensation reaction is giving a low yield, and I am recovering a significant amount of the starting diethyl 3-isopropyladipate. What could be the problem?

A7: Low conversion in a Dieckmann condensation can be due to several factors:

  • Insufficient base: The Dieckmann condensation is an equilibrium process. Using a full equivalent of a strong base like sodium ethoxide is necessary to drive the reaction to completion by deprotonating the resulting β-keto ester.[3]

  • Presence of water: The base can be quenched by water in the solvent or glassware. Ensure all reagents and apparatus are anhydrous.

  • Reaction time and temperature: The reaction may require refluxing for several hours to go to completion.

Q8: After the hydrolysis and decarboxylation step, I still see a significant amount of an intermediate, likely the β-keto ester. How can I ensure complete conversion to this compound?

A8: The hydrolysis of the ester and subsequent decarboxylation of the β-keto acid require harsh conditions.

  • Sufficiently strong acid and heat: Refluxing with a strong acid like sulfuric or hydrochloric acid is typically required.[7]

  • Reaction monitoring: Monitor the reaction by TLC or GC to ensure the disappearance of the intermediate (ethyl 2-oxo-4-isopropylcyclopentane-1-carboxylate). The evolution of CO₂ gas during decarboxylation should also be observed.

  • Hydrolysis conditions: Saponification of the ester with a base like NaOH followed by acidification and heating can also be an effective two-step procedure for hydrolysis and decarboxylation.

Experimental Protocols

Protocol 1: Synthesis of this compound via Alkylation of Cyclopentanone Enamine

This protocol is based on the Stork enamine synthesis, which is a reliable method for the mono-alkylation of ketones.[1]

  • Enamine Formation: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine cyclopentanone (1.0 eq.), pyrrolidine (1.2 eq.), and a catalytic amount of p-toluenesulfonic acid in toluene. Reflux the mixture until no more water is collected in the Dean-Stark trap. Remove the toluene under reduced pressure.

  • Alkylation: Dissolve the crude enamine in anhydrous dioxane. Add 2-bromopropane (1.1 eq.) and stir the mixture at room temperature for 12-24 hours.

  • Hydrolysis: Add 10% aqueous HCl to the reaction mixture and stir for 1-2 hours to hydrolyze the resulting iminium salt.

  • Workup: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by fractional distillation to obtain this compound.

Protocol 2: Synthesis of this compound via Dieckmann Condensation

This protocol is a general procedure for the synthesis of substituted cyclopentanones.[7][21]

  • Cyclization: To a suspension of sodium ethoxide (1.1 eq.) in anhydrous toluene, add diethyl 3-isopropyladipate (1.0 eq.) dropwise at room temperature. Heat the mixture to reflux for 4-6 hours.

  • Workup of β-keto ester: Cool the reaction mixture and pour it into a mixture of ice and concentrated HCl. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude ethyl 2-oxo-4-isopropylcyclopentane-1-carboxylate.

  • Hydrolysis and Decarboxylation: Add a 10% aqueous solution of sulfuric acid to the crude β-keto ester. Heat the mixture to reflux until CO₂ evolution ceases (typically 4-8 hours).

  • Final Workup and Purification: Cool the reaction mixture and extract with diethyl ether (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by distillation.

Visualizations

Reaction_Pathway_Alkylation cluster_main Main Reaction Pathway cluster_byproducts Byproduct Formation Cyclopentanone Cyclopentanone Enolate Enolate Cyclopentanone->Enolate Base Aldol Adduct Aldol Adduct Cyclopentanone->Aldol Adduct Self-condensation This compound This compound Enolate->this compound Isopropyl Halide Di-isopropylcyclopentanone Di-isopropylcyclopentanone Enolate->Di-isopropylcyclopentanone Further Alkylation 2-Isopropoxycyclopent-1-ene 2-Isopropoxycyclopent-1-ene Enolate->2-Isopropoxycyclopent-1-ene O-Alkylation

Fig 1. Reaction pathways in the alkylation of cyclopentanone.

Reaction_Pathway_Dieckmann Diethyl 3-isopropyladipate Diethyl 3-isopropyladipate β-Keto Ester Intermediate β-Keto Ester Intermediate Diethyl 3-isopropyladipate->β-Keto Ester Intermediate Base (e.g., NaOEt) This compound This compound β-Keto Ester Intermediate->this compound H₃O⁺, Heat

Fig 2. Reaction pathway for the Dieckmann condensation route.

Troubleshooting_Workflow Start Start Low_Yield Low Yield or Complex Mixture? Start->Low_Yield Check_Byproducts Analyze by GC-MS Low_Yield->Check_Byproducts Yes End End Low_Yield->End No Over_Alkylation Over-alkylation products? Check_Byproducts->Over_Alkylation O_Alkylation O-alkylation product? Over_Alkylation->O_Alkylation No Solution_Over_Alkylation Use excess ketone, slow addition of alkyl halide, use LDA at -78°C Over_Alkylation->Solution_Over_Alkylation Yes Aldol_Product Aldol condensation product? O_Alkylation->Aldol_Product No Solution_O_Alkylation Use Li+ salt, THF solvent, isopropyl iodide O_Alkylation->Solution_O_Alkylation Yes Incomplete_Reaction Starting material present? Aldol_Product->Incomplete_Reaction No Solution_Aldol Use LDA at -78°C, slow addition of ketone to base Aldol_Product->Solution_Aldol Yes Solution_Incomplete Ensure anhydrous conditions, use stoichiometric strong base, increase reaction time/temp Incomplete_Reaction->Solution_Incomplete Yes Incomplete_Reaction->End No Solution_Over_Alkylation->End Solution_O_Alkylation->End Solution_Aldol->End Solution_Incomplete->End

Fig 3. Troubleshooting decision tree for byproduct identification.

References

Technical Support Center: Purification of 3-Isopropylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of impurities from 3-Isopropylcyclopentanone. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The most common impurity is typically the unreacted starting material, 3-isopropyladipic acid, from the cyclization reaction. Other potential impurities can include residual solvents used in the synthesis and workup, water, and minor byproducts from side reactions. The exact impurity profile will depend on the specific synthetic route employed.

Q2: Which purification technique is most effective for achieving high-purity this compound?

A2: For most applications, fractional distillation under reduced pressure is a highly effective method for purifying this compound, especially for removing less volatile impurities like 3-isopropyladipic acid and other high-boiling point byproducts. For separating impurities with very close boiling points or for achieving very high purity, column chromatography is recommended.

Q3: How can I confirm the purity of my this compound sample?

A3: The purity of this compound can be assessed using several analytical techniques. Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is ideal for quantifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can be used to identify the structure of the main component and detect impurities. Infrared (IR) spectroscopy is useful for confirming the presence of the cyclopentanone carbonyl group and the absence of impurities like carboxylic acids (from the starting material).

Q4: What are the recommended storage conditions for purified this compound?

A4: To maintain its purity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. It is advisable to store it in a cool, dark place. For long-term storage, refrigeration is recommended.

Troubleshooting Guides

Fractional Distillation Issues
Problem Possible Cause Solution
Poor Separation - Insufficient column length or packing efficiency.- Distillation rate is too fast.- Unstable heat source.- Use a longer fractionating column or one with a more efficient packing material.- Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column.- Use a stable heating mantle with a stirrer to ensure even boiling.
Bumping / Uneven Boiling - Lack of boiling chips or stir bar.- High viscosity of the crude material.- Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.- If the material is very viscous, gentle agitation with a stir bar is recommended.
Product Decomposition - Excessive heating temperature.- Presence of acidic or basic impurities.- Use a vacuum source to lower the boiling point of the product.- Neutralize the crude product by washing with a dilute bicarbonate solution and water before distillation.
Column Chromatography Issues
Problem Possible Cause Solution
Poor Separation of Compounds - Inappropriate solvent system (eluent).- Column was not packed properly.- Column was overloaded with the sample.- Optimize the eluent system using Thin Layer Chromatography (TLC) first. A common starting point for ketones is a mixture of hexanes and ethyl acetate.- Ensure the silica gel is packed uniformly without any air bubbles or channels.- Use an appropriate amount of sample for the column size. A general rule is a 1:30 to 1:100 ratio of sample to silica gel by weight.
Compound is Stuck on the Column - The eluent is not polar enough.- Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture.
Cracking of the Silica Gel Bed - The column ran dry.- A large temperature change occurred during the run.- Always keep the silica gel bed covered with the eluent.- Allow the column and solvents to equilibrate to room temperature before running the chromatography.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is designed for the purification of this compound from high-boiling impurities such as residual 3-isopropyladipic acid.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flask

  • Heating mantle with magnetic stirrer

  • Boiling chips or magnetic stir bar

  • Vacuum source and gauge

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed.

  • Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask.

  • Applying Vacuum: Connect the apparatus to a vacuum source and slowly reduce the pressure to the desired level (e.g., 17 Torr).

  • Heating: Begin heating the flask gently with the heating mantle.

  • Collecting Fractions: As the temperature rises, the vapor will ascend the fractionating column. Collect any low-boiling fractions that distill over first. The main fraction of this compound should distill at a stable temperature.

  • Completion: Once the main fraction has been collected and the temperature begins to drop or fluctuate, stop the distillation.

  • Analysis: Analyze the purity of the collected fractions using GC-MS or NMR.

Protocol 2: Purification by Column Chromatography

This protocol is suitable for separating this compound from impurities with similar boiling points.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Chromatography column

  • Hexanes

  • Ethyl acetate

  • Collection tubes or flasks

  • TLC plates and chamber

Procedure:

  • Solvent System Selection: Determine the optimal eluent system by running TLC plates with varying ratios of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.3 for this compound. A gradient elution may be necessary.

  • Column Packing: Prepare a slurry of silica gel in hexanes and carefully pack the chromatography column. Allow the silica to settle into a uniform bed and drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent and carefully load it onto the top of the silica bed.

  • Elution: Begin eluting the column with the chosen solvent system. If using a gradient, slowly increase the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions in separate tubes as the solvent elutes from the column.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Purification Method Parameter Value Source
Fractional Distillation Boiling Point78-79 °C at 17 TorrGeneric Data
Product Specification Purity≥98%Commercial Supplier[1]

Mandatory Visualization

Below is a workflow diagram illustrating the decision-making process for the purification of this compound.

PurificationWorkflow start Crude this compound analysis1 Analyze Impurity Profile (GC-MS, NMR) start->analysis1 decision1 High-boiling impurities? analysis1->decision1 frac_dist Fractional Distillation under Vacuum decision1->frac_dist Yes col_chrom Column Chromatography decision1->col_chrom No (close boilers) analysis2 Assess Purity frac_dist->analysis2 decision2 Purity > 98%? analysis2->decision2 decision2->col_chrom No pure_product Pure this compound decision2->pure_product Yes analysis3 Assess Purity col_chrom->analysis3 decision3 Purity > 98%? analysis3->decision3 decision3->pure_product Yes further_purification Consider further purification or derivatization decision3->further_purification No

Caption: Purification workflow for this compound.

References

Technical Support Center: Synthesis of 3-Isopropylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 3-isopropylcyclopentanone, primarily focusing on the cyclization of 3-isopropyladipic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthesis route for this compound?

A1: A prevalent method for synthesizing this compound is through the intramolecular cyclization of 3-isopropyladipic acid. This is achieved by heating the adipic acid in the presence of a catalyst, such as barium or calcium salts, to induce ketonization.[1]

Q2: What are the typical reaction conditions for the cyclization of 3-isopropyladipic acid?

A2: The reaction is typically carried out by heating 3-isopropyladipic acid with a catalytic amount of barium hydroxide at high temperatures, in the range of 280 to 300 °C. The product, this compound, is formed over a period of about 2 hours and can be distilled directly from the reaction mixture.[1]

Q3: How is the crude this compound purified after the reaction?

A3: The typical work-up and purification process involves several steps. After distillation from the reaction mixture, the collected liquid, which contains the product and water, is processed. The organic layer is separated, washed with an aqueous potassium carbonate (K₂CO₃) solution to remove acidic impurities, and then dried over anhydrous sodium sulfate (Na₂SO₄). The final purification is achieved by fractional distillation.[1]

Q4: What are some common side reactions or byproducts to be aware of?

A4: In decarboxylative cyclizations of adipic acids, potential side reactions can include intermolecular reactions leading to higher molecular weight products or incomplete reaction leaving unreacted starting material. The high temperatures can also lead to some decomposition or the formation of colored impurities.

Q5: Can other methods be used to synthesize cyclopentanones?

A5: Yes, other general methods for cyclopentanone synthesis exist, such as the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester to form a β-keto ester, followed by hydrolysis and decarboxylation. Another powerful method for forming five-membered rings is the Pauson-Khand reaction, which involves the reaction of an alkene, an alkyne, and carbon monoxide.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Reaction temperature is too low or reaction time is too short.Ensure the reaction mixture reaches and is maintained at the optimal temperature (280-300 °C) for the recommended duration (approx. 2 hours).[1]
Inefficient mixing of the catalyst with the starting material.Ensure the 3-isopropyladipic acid and barium hydroxide are intimately mixed before heating. For larger scale reactions, mechanical stirring is recommended.[3]
Catalyst is inactive or used in an insufficient amount.Use a fresh, finely ground catalyst. Ensure the catalyst amount is appropriate (e.g., 10g of barium hydroxide for 100g of adipic acid).[1]
Product is Darkly Colored Formation of degradation byproducts at high temperatures.Refluxing the crude product with a small amount of syrupy phosphoric acid before the final distillation can help remove colored impurities.[4]
Starting material contains impurities.Ensure the 3-isopropyladipic acid used is of high purity.
Incomplete Separation of Aqueous and Organic Layers Emulsion formation during washing steps.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion and facilitate layer separation.[5]
Product Contaminated with Starting Material Incomplete reaction.Increase the reaction time or ensure the temperature is consistently within the optimal range.
Inefficient purification.Ensure thorough washing with a basic solution (e.g., K₂CO₃) to remove the acidic starting material.[1] Careful fractional distillation is crucial for separating the product from any residual starting material.
Low Recovery After Purification Product loss during aqueous washes.Minimize the volume and number of aqueous washes. Back-extract the aqueous layers with a suitable organic solvent (e.g., ether, dichloromethane) to recover any dissolved product.[3][6]
Inefficient distillation.Use a well-insulated fractional distillation apparatus to ensure good separation and minimize loss.

Experimental Protocols

Synthesis of this compound via Cyclization of 3-Isopropyladipic Acid

This protocol is based on a general procedure described for substituted cyclopentanones.[1]

Materials:

  • 3-Isopropyladipic acid

  • Barium hydroxide

  • Potassium carbonate (K₂CO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Distillation apparatus

Procedure:

  • In a distillation apparatus, thoroughly mix 100 g of 3-isopropyladipic acid with 10 g of barium hydroxide.

  • Heat the mixture to a temperature of 280-300 °C.

  • The this compound will form and distill out of the reaction flask over approximately 2 hours. Collect the distillate, which will also contain water.

  • Separate the organic layer from the collected distillate.

  • Wash the organic layer with an aqueous potassium carbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Perform a final fractional distillation to obtain pure this compound.

Workflow and Logic Diagrams

Synthesis_Workup_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start Mix 3-Isopropyladipic Acid and Barium Hydroxide heat Heat to 280-300 °C start->heat distill Distill Product heat->distill separate Separate Organic Layer distill->separate wash Wash with K₂CO₃ Solution separate->wash dry Dry over Na₂SO₄ wash->dry fractionate Fractional Distillation dry->fractionate end_product Pure 3-Isopropyl- cyclopentanone fractionate->end_product

Caption: General workflow for the synthesis and work-up of this compound.

Troubleshooting_Logic cluster_yield Low Yield cluster_purity Purity Issues cluster_workup_issues Work-up Problems start Problem Encountered temp Check Temperature time Check Reaction Time catalyst Check Catalyst color Dark Color start_material Starting Material Contamination emulsion Emulsion Formation recovery Low Recovery sol_temp Adjust Heating temp->sol_temp Is it 280-300°C? sol_time Increase Time time->sol_time Is it ~2 hours? sol_catalyst Replace/Add Catalyst catalyst->sol_catalyst Is it fresh & sufficient? sol_color Purify with Phosphoric Acid Pre-distillation color->sol_color Yes sol_start_material Improve Washing & Distillation start_material->sol_start_material Yes sol_emulsion Add Brine emulsion->sol_emulsion Yes sol_recovery Back-extract Aqueous Layers recovery->sol_recovery Yes

Caption: Troubleshooting logic for common issues in this compound synthesis.

References

Technical Support Center: Analysis of 3-Isopropylcyclopentanone Reaction Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in their experiments involving the synthesis and subsequent reactions of 3-Isopropylcyclopentanone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.

Troubleshooting Guides

This section addresses common problems encountered during the synthesis and handling of this compound and its intermediates.

Synthesis of this compound via Intramolecular Cyclization of 3-Isopropyladipic Acid

Issue Potential Cause(s) Recommended Solution(s)
Low or no yield of this compound Incomplete decarboxylation: The reaction temperature may be too low, or the heating time is insufficient.Ensure the reaction is heated to the appropriate temperature (typically 280-300°C when using a barium salt catalyst) and maintain it for a sufficient duration (e.g., 2 hours). Monitor the reaction for the evolution of CO2.
Inefficient cyclization: The catalyst (e.g., barium or calcium salt) may be inactive or used in an incorrect amount.Use a freshly opened or properly stored catalyst. Ensure the catalyst is finely powdered and well-mixed with the adipic acid derivative. An optimal catalyst loading is typically around 10% by weight.
Sublimation of starting material: 3-Isopropyladipic acid may sublime at high temperatures before it has a chance to cyclize.Use a distillation setup that allows for the return of sublimed material to the reaction flask. A short-path distillation head can be beneficial.
Product is contaminated with starting material Incomplete reaction: As described above, the reaction may not have gone to completion.Increase reaction time or temperature slightly. Monitor the reaction progress by TLC or GC analysis of aliquots.
Inefficient purification: The distillation or chromatographic separation may not be effective in separating the product from the starting material.Optimize the purification method. For distillation, use a fractionating column to improve separation. For chromatography, screen different solvent systems to achieve better resolution.
Formation of side products Intermolecular reactions: High concentrations of the starting material can favor intermolecular reactions over the desired intramolecular cyclization.If possible, perform the reaction under high-dilution conditions to favor intramolecular cyclization. This can be achieved by the slow addition of the reactant to the hot catalyst mixture.
Thermal decomposition: Prolonged heating at very high temperatures can lead to decomposition of the starting material and product.Avoid excessive heating. Once the reaction is complete (as determined by monitoring), cool the reaction mixture promptly.

Aldol Condensation of this compound

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the aldol adduct Unfavorable equilibrium: The aldol addition is a reversible reaction.Use a lower reaction temperature to favor the formation of the aldol adduct. If the subsequent dehydration is desired, the temperature can be increased after the initial addition.
Enolate formation issues: The base may not be strong enough to deprotonate the ketone effectively, or side reactions of the enolate may occur.Use a suitable base (e.g., NaOH, LDA) and ensure anhydrous conditions if using a strong, non-protic base. Add the ketone slowly to the base to control enolate formation.
Formation of multiple products Self-condensation of the aldehyde: If the aldehyde partner has enolizable protons, it can undergo self-condensation.Use an aldehyde without α-hydrogens, such as benzaldehyde, to prevent self-condensation.
Multiple enolization sites: If the cyclopentanone derivative has multiple acidic α-protons, a mixture of enolates can form.For this compound, enolization is expected to occur at the C2 and C5 positions. Reaction conditions can sometimes be tuned to favor one over the other, but a mixture is possible. Careful product analysis is required.
Product is the dehydrated α,β-unsaturated ketone instead of the β-hydroxy ketone Reaction conditions favor dehydration: Higher temperatures and/or acidic or basic conditions promote the elimination of water from the initial aldol adduct.To isolate the β-hydroxy ketone, run the reaction at a lower temperature and carefully neutralize the reaction mixture during workup.

Frequently Asked Questions (FAQs)

Q1: What are the key intermediates in the synthesis of this compound from 3-isopropyladipic acid?

A1: The reaction proceeds through a proposed intermediate where one of the carboxylic acid groups is converted to a carboxylate salt (e.g., barium carboxylate). Upon heating, this intermediate undergoes decarboxylation to form a carbanion, which then acts as a nucleophile to attack the other carbonyl group, leading to the cyclized product after protonation.

Q2: How can I monitor the progress of the intramolecular cyclization of 3-isopropyladipic acid?

A2: The reaction can be monitored by observing the evolution of carbon dioxide. Additionally, thin-layer chromatography (TLC) or gas chromatography (GC) can be used to analyze small aliquots of the reaction mixture over time to track the disappearance of the starting material and the appearance of the product.

Q3: What spectroscopic changes would I expect to see in the IR and NMR spectra when going from 3-isopropyladipic acid to this compound?

A3: In the IR spectrum, the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the C=O stretch of the dimerized acid (around 1700 cm⁻¹) will be replaced by a sharp C=O stretch for the cyclopentanone (typically around 1740 cm⁻¹). In the ¹H NMR spectrum, the acidic protons of the carboxylic acids will disappear. New signals corresponding to the protons on the cyclopentanone ring will appear, and their chemical shifts and splitting patterns will be characteristic of the cyclic structure. In the ¹³C NMR, the two carboxylic acid carbonyl signals will be replaced by a single ketonic carbonyl signal at a lower field (typically >200 ppm).

Q4: In the aldol condensation of this compound with benzaldehyde, which enolate is expected to be the major nucleophile?

A4: this compound has two enolizable positions (C2 and C5). The C2 position is sterically hindered by the adjacent isopropyl group. Therefore, deprotonation is more likely to occur at the C5 position, leading to the formation of the corresponding enolate as the major nucleophilic intermediate. However, the formation of the C2 enolate cannot be completely ruled out, and a mixture of products may be obtained.[1][2]

Q5: What are common side reactions to be aware of during the α-bromination of this compound?

A5: Under basic conditions, polybromination is a common side reaction, as the introduction of the first bromine atom increases the acidity of the remaining α-protons.[3] It can be difficult to stop the reaction at the mono-bromination stage.[3] Under acidic conditions, mono-bromination is generally favored. Another potential side reaction is the haloform reaction if a methyl ketone were present; however, this compound does not have a methyl group adjacent to the carbonyl and will not undergo this reaction.[3]

Data Presentation

Table 1: Spectroscopic Data for a Key Intermediate in Aldol Condensation

Compound Structure ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹)
2-(hydroxy(phenyl)methyl)-3-isopropylcyclopentan-1-one (Proposed major aldol adduct)Structure would be depicted hereSignals for phenyl, cyclopentanone, isopropyl, and hydroxyl protons. The benzylic proton would be a characteristic doublet.Signals for phenyl, cyclopentanone, isopropyl carbons, and the carbon bearing the hydroxyl group.Broad O-H stretch (~3400), C=O stretch (~1735), C-O stretch (~1050), and aromatic C-H stretches.

Experimental Protocols

1. Synthesis of this compound via Intramolecular Cyclization of 3-Isopropyladipic Acid

This protocol is adapted from general procedures for the synthesis of cyclopentanones from adipic acids.

Materials:

  • 3-Isopropyladipic acid

  • Barium hydroxide octahydrate

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a distillation head, add 3-isopropyladipic acid and barium hydroxide (approximately 10% by weight of the adipic acid).

  • Mix the solids thoroughly.

  • Heat the flask gently at first, then increase the temperature to 280-300°C.

  • The product, this compound, will distill over along with water. Collect the distillate.

  • Continue heating until no more product distills.

  • Separate the organic layer from the aqueous layer in the distillate.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Purify the product by fractional distillation.

2. Aldol Condensation of this compound with Benzaldehyde

This is a general protocol for a crossed aldol condensation.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium hydroxide

  • Ethanol

  • Water

  • Diethyl ether

  • Saturated ammonium chloride solution

Procedure:

  • Dissolve sodium hydroxide in a mixture of ethanol and water in a round-bottom flask and cool the solution in an ice bath.

  • In a separate flask, prepare a solution of this compound and benzaldehyde in ethanol.

  • Slowly add the solution of the ketone and aldehyde to the cooled sodium hydroxide solution with stirring.

  • Allow the reaction to stir at room temperature for a specified time (monitor by TLC).

  • Quench the reaction by adding saturated ammonium chloride solution.

  • Extract the mixture with diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_reaction Aldol Condensation adipic_acid 3-Isopropyladipic Acid cyclization Intramolecular Cyclization (Intermediate: Carboxylate Salt/Carbanion) adipic_acid->cyclization catalyst Barium Hydroxide catalyst->cyclization heating Heat (280-300°C) heating->cyclization purification Distillation cyclization->purification product This compound purification->product ketone This compound enolate Enolate Intermediate ketone->enolate aldehyde Benzaldehyde aldol_adduct β-Hydroxy Ketone Intermediate aldehyde->aldol_adduct base NaOH / EtOH base->enolate enolate->aldol_adduct condensation_product α,β-Unsaturated Ketone aldol_adduct->condensation_product dehydration Dehydration dehydration->condensation_product

Caption: Experimental workflow for the synthesis and a subsequent reaction of this compound.

logical_relationship cluster_synthesis_pathway Synthetic Pathway cluster_reaction_pathway Reaction Pathway (Aldol Condensation) start Starting Material: 3-Isopropyladipic Acid intermediate1 Intermediate: Barium 3-Isopropyladipate start->intermediate1 + Ba(OH)₂ intermediate2 Intermediate: Cyclic β-Keto Acid (transient) intermediate1->intermediate2 Heat, -BaCO₃, -H₂O product1 Product: This compound intermediate2->product1 Decarboxylation reaction_start ketone This compound enolate Enolate Intermediate (Major at C5) ketone->enolate Base aldol_adduct β-Hydroxy Ketone Intermediate enolate->aldol_adduct + Benzaldehyde final_product α,β-Unsaturated Ketone Product aldol_adduct->final_product Dehydration

Caption: Logical relationships of key species in the synthesis and reaction of this compound.

References

stability issues of 3-Isopropylcyclopentanone under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-Isopropylcyclopentanone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various reaction conditions. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on its chemical structure, the primary stability concerns for this compound involve its cyclopentanone ring and the isopropyl substituent. Potential degradation pathways include:

  • Acid-Catalyzed Reactions: Under acidic conditions, the carbonyl group can be protonated, making the α-carbons more susceptible to nucleophilic attack or facilitating enolization, which can lead to subsequent reactions.

  • Base-Catalyzed Reactions: In the presence of a base, this compound can undergo deprotonation at the α-carbons to form an enolate. This enolate is a key intermediate in several reactions, including aldol condensation.

  • Oxidative Degradation: While ketones are generally more resistant to oxidation than aldehydes, strong oxidizing agents can cleave the cyclopentanone ring.[1] The tertiary benzylic-like hydrogen on the isopropyl group could also be a site of oxidation.

  • Thermal Stress: High temperatures can provide the energy needed to overcome activation barriers for various decomposition reactions, potentially leading to ring cleavage or other rearrangements.[2][3]

Q2: How does the isopropyl group affect the stability of the cyclopentanone ring?

A2: The isopropyl group, being an electron-donating alkyl group, can influence the reactivity of the cyclopentanone ring. It can sterically hinder the approach of bulky reagents to the adjacent α-carbon and the carbonyl group. Electronically, it can slightly stabilize the carbocation intermediate formed during certain acid-catalyzed reactions.

Q3: What are the likely degradation products of this compound?

A3: Depending on the reaction conditions, several degradation products could be formed:

  • Aldol Condensation Products: In the presence of acid or base, this compound can react with itself to form a β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated ketone dimer.[4][5]

  • Oxidation Products: Strong oxidation may lead to the formation of dicarboxylic acids through ring-opening.[1] For instance, cleavage of the bond between the carbonyl carbon and an adjacent α-carbon could lead to the formation of 4-isopropyl-5-oxohexanoic acid.

  • Rearrangement Products: Under certain acidic conditions, rearrangements of the carbocation intermediates could occur, though this is generally less common for simple ketones.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and strong oxidizing, acidic, or basic reagents. For high-purity applications, storage under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C) is recommended to minimize potential degradation.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions involving this compound.

Issue Possible Cause Troubleshooting Steps
Low reaction yield with unexpected side products. Aldol Condensation: The reaction conditions (acidic or basic) may be promoting the self-condensation of this compound.- Lower the reaction temperature.- Reduce the concentration of the acid or base catalyst.- Shorten the reaction time.- Use a less sterically hindered base if enolate formation is desired for another reaction.
Formation of colored impurities. Oxidation or Polymerization: The compound may be degrading due to exposure to air (oxygen) or prolonged heating, leading to the formation of conjugated systems or polymers.- Run the reaction under an inert atmosphere (N₂ or Ar).- Use degassed solvents.- Avoid excessive heating and prolonged reaction times.- Purify the starting material if it has been stored for a long time.
Inconsistent reaction outcomes. Variable Purity of Starting Material: The stability of this compound can be affected by the presence of impurities from its synthesis or previous storage.- Verify the purity of this compound using GC or NMR before use.- Repurify the compound by distillation or chromatography if necessary.
Ring-opening observed in the presence of strong oxidants. Oxidative Cleavage: Strong oxidizing agents can cleave the cyclopentanone ring.[1]- Use milder or more selective oxidizing agents.- Control the stoichiometry of the oxidant carefully.- Perform the reaction at a lower temperature.

Data Presentation

The following table summarizes hypothetical stability data for this compound under forced degradation conditions. This data is illustrative and intended to provide a general understanding of potential stability issues. Actual results may vary.

Condition Time (hours) This compound Assay (%) Major Degradant(s) Observed Appearance of Solution
0.1 M HCl at 60 °C 2492.5Aldol condensation productColorless
0.1 M NaOH at 60 °C 2485.2Aldol condensation productPale yellow
10% H₂O₂ at 60 °C 2478.9Ring-opened dicarboxylic acid derivativesColorless
Thermal at 100 °C 2498.1Minor unidentified productsColorless
Photostability (ICH Q1B) 2499.5No significant degradationColorless

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.

1. Materials:

  • This compound (purity >98%)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 10% (v/v)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (for sample preparation)

2. Equipment:

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Thermostatic oven or water bath

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

3. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To a vial, add 1 mL of the stock solution and 1 mL of 0.1 M HCl.

    • Cap the vial and place it in a water bath at 60 °C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize it with 0.1 M NaOH.

    • Dilute the solution with mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • To a vial, add 1 mL of the stock solution and 1 mL of 0.1 M NaOH.

    • Cap the vial and place it in a water bath at 60 °C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize it with 0.1 M HCl.

    • Dilute the solution with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To a vial, add 1 mL of the stock solution and 1 mL of 10% H₂O₂.

    • Cap the vial and keep it at 60 °C for 24 hours.

    • After incubation, cool and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a vial containing 1 mL of the stock solution in a thermostatic oven at 100 °C for 24 hours.

    • After incubation, cool and dilute with mobile phase for HPLC analysis.

  • Photostability:

    • Expose a solution of this compound in methanol to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • Analyze the sample by HPLC.

  • HPLC Analysis:

    • Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (gradient or isocratic, to be optimized)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

    • Analyze all samples along with a control sample (stock solution diluted with mobile phase, stored at 2-8 °C) to determine the percentage of degradation.

Visualizations

degradation_pathway This compound This compound Enolate Enolate This compound->Enolate Base (e.g., NaOH) Protonated Ketone Protonated Ketone This compound->Protonated Ketone Acid (e.g., HCl) Ring-Opened Product Ring-Opened Product This compound->Ring-Opened Product Strong Oxidant (e.g., H2O2) Aldol Adduct Aldol Adduct Enolate->Aldol Adduct + this compound Protonated Ketone->Aldol Adduct + Enol form Aldol Condensation Product Aldol Condensation Product Aldol Adduct->Aldol Condensation Product - H2O

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_stress Stress Conditions Acidic (HCl) Acidic (HCl) Sample Preparation Neutralize & Dilute Basic (NaOH) Basic (NaOH) Oxidative (H2O2) Oxidative (H2O2) Thermal Thermal Photolytic Photolytic Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Apply Stress Conditions Apply Stress Conditions Prepare Stock Solution->Apply Stress Conditions HPLC-UV Analysis HPLC-UV Analysis Sample Preparation->HPLC-UV Analysis Data Analysis Calculate % Degradation HPLC-UV Analysis->Data Analysis End End Data Analysis->End

Caption: General workflow for a forced degradation study.

References

Validation & Comparative

A Comparative Olfactory Analysis of 3-Isopropylcyclopentanone and Other Alkyl Cyclopentanones in Fragrance Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of fragrance chemistry, the molecular architecture of an odorant dictates its perceived scent. Within the family of cyclic ketones, alkyl-substituted cyclopentanones represent a versatile class of compounds, offering a spectrum of notes from minty and fresh to deep and woody. This guide provides a comparative analysis of 3-isopropylcyclopentanone against other alkyl cyclopentanones, offering insights for researchers, chemists, and professionals in the fragrance and flavor industry. The comparison focuses on olfactory profiles, supported by a review of the experimental methodologies used to characterize these potent aroma chemicals.

Comparative Olfactory Profiles

The olfactory character of a cyclopentanone derivative is significantly influenced by the nature and position of its alkyl substituents. While quantitative odor detection thresholds are sparsely documented in publicly available literature, a qualitative comparison based on sensory descriptors reveals clear distinctions among these compounds. This compound is noted for its contribution to woody fragrances, setting it apart from smaller alkyl analogs and the well-known jasmonate family.

CompoundStructureOlfactory Profile
This compound C₃H₇ substituent at position 3Derivatives are characterized by strong, predominantly woody notes.[1]
3-Methylcyclopentanone CH₃ substituent at position 3Described as having minty, ketonic, and camphoreous characteristics.[2]
Cyclopentanone UnsubstitutedPossesses a minty and ether-like odor.[3]
2-Isopropyl-4-methylcyclopentanone Isopropyl at 2, Methyl at 4Exhibits distinct peppermint notes.[1]
2-Cyclopentylcyclopentanone Cyclopentyl substituent at position 2Characterized by a fresh, cool, and minty aroma.[4]
Methyl Dihydrojasmonate (Hedione®) 2,3-disubstituted (jasmonate structure)A benchmark fragrance with sweet, fruity, floral, and citrus-like jasmine notes.[5]

Logical Workflow for Fragrance Compound Evaluation

The journey from a synthesized molecule to a commercial fragrance ingredient involves a rigorous and systematic evaluation process. The following diagram illustrates the typical workflow, emphasizing the key stages of chemical analysis and sensory assessment.

Fragrance_Evaluation_Workflow cluster_synthesis Chemical Synthesis & Purification cluster_analysis Instrumental & Sensory Analysis cluster_application Application & Stability Testing Synthesis Synthesis of Alkyl Cyclopentanone Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification GCMS Chemical Purity Check (GC-MS) Purification->GCMS GCO Olfactory Characterization (GC-Olfactometry) GCMS->GCO SensoryPanel Sensory Panel Evaluation (Threshold, Intensity, Descriptors) GCO->SensoryPanel Formulation Incorporation into Product Base SensoryPanel->Formulation Stability Stability & Performance Testing Formulation->Stability Final Final Stability->Final Final Product Approval Olfactory_Signaling_Pathway cluster_receptor Olfactory Epithelium cluster_cell Inside Olfactory Neuron cluster_signal Neural Signal Generation Odorant Odorant Molecule (e.g., this compound) OR Olfactory Receptor (GPCR) Odorant->OR Binding G_Protein G-protein (Gαolf) OR->G_Protein Activation AC Adenylyl Cyclase III G_Protein->AC Activation ATP_cAMP ATP → cAMP AC->ATP_cAMP IonChannel Cyclic Nucleotide-Gated (CNG) Ion Channel ATP_cAMP->IonChannel cAMP opens channel Influx Cation Influx (Na⁺, Ca²⁺) IonChannel->Influx Depolarization Membrane Depolarization Influx->Depolarization ActionPotential Action Potential (Signal to Brain) Depolarization->ActionPotential Brain Brain ActionPotential->Brain Olfactory Bulb & Brain

References

Unveiling the Aromatic Palette of Cyclopentanone Derivatives: A Comparative Olfactory Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and fragrance chemistry, understanding the nuanced odor profiles of cyclopentanone derivatives is crucial for the innovation of new scents and therapeutic agents. This guide provides a comprehensive comparison of the odor characteristics of several cyclopentanone derivatives, supported by experimental data and detailed methodologies.

Cyclopentanone, a cyclic ketone, possesses a distinct petroleum-like or peppermint-like odor.[1] However, substitutions on the cyclopentanone ring give rise to a diverse array of scents, ranging from intensely floral and fruity to minty and camphoraceous. This comparative analysis delves into the structure-odor relationships of these derivatives, presenting quantitative data where available and outlining the experimental protocols used to determine these olfactory profiles.

Comparative Odor Profiles

The odor characteristics of cyclopentanone and its derivatives are deeply intertwined with their molecular structure. Even subtle changes in substituent groups can lead to significant shifts in perceived scent. For instance, the addition of alkyl chains and other functional groups transforms the foundational scent of cyclopentanone into more complex and often more desirable fragrances used extensively in the perfumery industry.

Compound NameCAS NumberMolecular FormulaOdor DescriptionOdor Detection Threshold (ppm)
Cyclopentanone120-92-3C₅H₈OPetroleum-like, peppermint-like[1]C Quality Value available for purchase[2]
2-Pentylcyclopentanone137-03-1C₁₀H₁₈OFruity, floral, jasmine-likeNot available
Dihydrojasmone1128-08-1C₁₁H₁₈OFloral, jasmine, fruityNot available
(Z)-Jasmone488-10-8C₁₁H₁₆OIntense floral, jasmineNot available
2-Heptylcyclopentanone137-03-1C₁₂H₂₂OFruity, jasmine-likeNot available
2-Cyclopentylcyclopentanone4884-24-6C₁₀H₁₆OMinty, green, fresh[3]Not available

Note: Odor detection thresholds are highly dependent on the experimental methodology and the purity of the compound. The value for cyclopentanone is noted as a low-quality estimation, with a higher quality value available commercially.

Experimental Protocols for Odor Profile Determination

The characterization of odor profiles is a multi-faceted process that combines instrumental analysis with human sensory perception. The two primary methods employed are Gas Chromatography-Olfactometry (GC-O) and Sensory Panel Analysis.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that separates the volatile compounds in a sample and allows for their individual olfactory assessment.

Methodology:

  • Sample Preparation: The cyclopentanone derivative is diluted in an appropriate solvent to a concentration suitable for injection into the gas chromatograph.

  • Gas Chromatography: The sample is injected into a GC equipped with a capillary column. The compounds are separated based on their boiling points and polarity.

  • Effluent Splitting: At the end of the column, the effluent is split into two streams. One stream is directed to a conventional detector (e.g., a mass spectrometer or flame ionization detector) for chemical identification and quantification. The other stream is directed to an olfactory detection port (ODP).

  • Olfactory Detection: A trained sensory panelist or "sniffer" inhales the effluent from the ODP and describes the perceived odor and its intensity in real-time.

  • Data Correlation: The data from the chemical detector and the olfactory assessment are correlated to link specific chemical compounds to their characteristic odors.

GC_O_Workflow cluster_GC Gas Chromatograph cluster_Detection Detection cluster_Analysis Data Analysis Injector Injector Column Capillary Column Injector->Column Sample Injection Splitter Effluent Splitter Column->Splitter MS Mass Spectrometer (MS) Splitter->MS Chemical Identification ODP Olfactory Detection Port (ODP) Splitter->ODP Odor Perception Chemist Chemist MS->Chemist Panelist Sensory Panelist ODP->Panelist Correlation Data Correlation & Interpretation Chemist->Correlation Panelist->Correlation

Figure 1. Experimental workflow for Gas Chromatography-Olfactometry (GC-O) analysis.
Sensory Panel Analysis

Sensory panel analysis provides a comprehensive qualitative and quantitative description of a fragrance.

Methodology:

  • Panelist Selection and Training: A panel of individuals is selected based on their olfactory acuity and ability to describe scents. They undergo rigorous training to recognize and rate a wide range of standard odorants, establishing a common vocabulary.

  • Sample Preparation and Presentation: The cyclopentanone derivatives are prepared in a controlled manner, often diluted in an odorless solvent and presented on smelling strips or in sniff bottles. Samples are coded to prevent bias.

  • Evaluation Environment: The evaluation is conducted in a well-ventilated, odor-free room to minimize external interferences.

  • Odor Profile Evaluation: Panelists individually assess each sample and rate the intensity of various odor descriptors (e.g., fruity, floral, woody, sweet) on a predefined scale (e.g., a 0-10 scale).

  • Data Analysis: The collected data is statistically analyzed to generate an average odor profile for each compound, often visualized as a spider or radar plot.

Olfactory Signaling Pathway

The perception of odor begins with the interaction of odorant molecules with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. The binding of an odorant to its specific combination of ORs initiates a signal transduction cascade.

While the specific olfactory receptors for each cyclopentanone derivative are not fully elucidated, the general mechanism for odor perception is understood to follow a G-protein coupled receptor (GPCR) signaling pathway. The response patterns of olfactory receptors to aliphatic ketones, including cyclopentanone, are known to be distinct, with some receptors responding to multiple odorants.[4] This combinatorial coding allows the brain to distinguish between a vast array of different smells.

Olfactory_Signaling_Pathway Odorant Cyclopentanone Derivative (Odorant) OR Olfactory Receptor (OR) (GPCR) Odorant->OR Binding G_protein G-protein (Golf) OR->G_protein Activation AC Adenylyl Cyclase (AC) G_protein->AC Activation cAMP cAMP AC->cAMP ATP to cAMP Ion_Channel Ion Channel cAMP->Ion_Channel Opening Neuron Olfactory Sensory Neuron Ion_Channel->Neuron Influx of Na+ & Ca2+ (Depolarization) Brain Brain Neuron->Brain Signal Transmission

Figure 2. Simplified diagram of the olfactory signaling pathway for odorant perception.

References

Comparative Analysis of the Biological Activity of 3-Isopropylcyclopentanone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anti-inflammatory Activity of Cyclopentanone Analogs

A study on a series of 2-(E)-benzylidene-5-(N-substituted aminomethyl) cyclopentanones revealed significant anti-inflammatory properties. One of the synthesized compounds demonstrated potent inhibitory effects in various in vivo models of inflammation, with efficacy comparable to that of established non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and aspirin.[1]

Table 1: Anti-inflammatory Activity of a 2-(E)-benzylidene-5-(N-substituted aminomethyl) cyclopentanone Analog[1]
Inflammatory ModelParameterED50 (mg/kg)
Xylene-induced ear swelling in miceInhibition of edema67.8
Carrageenin-induced paw edema in ratsInhibition of edema25.3
Acetic acid-induced capillary permeability in miceInhibition of permeability41.8

Antibacterial Activity of Cyclopentanone Analogs

Research into 3-ethylcyclopentanone derivatives has indicated their potential as antibacterial agents. The antibacterial activity, as measured by the Minimum Inhibitory Concentration (MIC), was found to correlate with the absolute electronegativity derived from molecular orbital calculations.[2] This suggests that the electronic properties of the cyclopentanone ring and its substituents play a crucial role in their mechanism of action.

Furthermore, cyclopentane-based analogs of muraymycin, a natural nucleoside inhibitor, have been synthesized and evaluated for their antibacterial activity against Staphylococcus aureus. These analogs function by inhibiting MraY, an essential enzyme in bacterial cell wall biosynthesis.

Table 2: Antibacterial Activity of Cyclopentanone Analogs
Compound ClassTarget OrganismParameterValueReference
3-Ethylcyclopentanone derivativesBacillus subtilis, Escherichia coliMICNot specified in snippet[2]
Cyclopentane-based muraymycin analogStaphylococcus aureus (strain SA113)MIC54 ± 6.8 μg/mL
Cyclopentane-based muraymycin analogMraY enzymeIC50Not specified in snippet

Experimental Protocols

Carrageenan-Induced Paw Edema Assay[3][4][5][6][7]

This widely used animal model is employed to assess the anti-inflammatory activity of compounds against acute inflammation.

Principle: Carrageenan, a phlogistic agent, is injected into the subplantar tissue of a rodent's hind paw, inducing a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Procedure:

  • Animals (typically rats or mice) are divided into control, standard (e.g., indomethacin), and test groups.

  • The initial paw volume of each animal is measured using a plethysmometer.

  • The test compound or vehicle (for the control group) is administered, usually intraperitoneally or orally, at a specified time before the carrageenan injection.

  • A 1% solution of carrageenan is injected into the subplantar region of the right hind paw.

  • Paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • The degree of edema is calculated as the difference in paw volume before and after carrageenan administration.

  • The percentage inhibition of edema by the test compound is calculated relative to the control group.

Xylene-Induced Ear Edema Assay[8][9][10][11][12]

This model is used to evaluate the anti-inflammatory effects of topically or systemically administered compounds.

Principle: Xylene, when applied to the ear of a mouse, induces irritation and an acute inflammatory response, leading to edema. The anti-inflammatory activity is determined by the reduction in ear swelling.

Procedure:

  • Mice are divided into control, standard (e.g., dexamethasone), and test groups.

  • The test compound, standard, or vehicle is applied topically to the inner surface of the right ear.

  • After a short absorption period (e.g., 30 minutes), xylene is applied to the same ear to induce inflammation.

  • After a set period (e.g., 1-2 hours), the mice are euthanized.

  • Circular sections from both the right (treated) and left (untreated) ears are punched out and weighed.

  • The difference in weight between the right and left ear punches is taken as a measure of the edema.

  • The percentage inhibition of edema is calculated by comparing the mean edema of the treated group with that of the control group.

MraY Glycosyltransferase Assay

This in vitro assay is used to screen for inhibitors of the MraY enzyme, a key player in bacterial cell wall synthesis.

Principle: The assay measures the activity of the MraY enzyme, which transfers N-acetylmuramic acid-pentapeptide from UDP-MurNAc-pentapeptide to a lipid carrier. The inhibition of this reaction by a test compound is quantified. A common method is the UDP-Glo™ Glycosyltransferase Assay, which measures the amount of UDP produced as a byproduct of the glycosyltransferase reaction.[3]

General Procedure (using UDP-Glo™ Assay):

  • The MraY enzyme is incubated with its substrates (UDP-MurNAc-pentapeptide and a lipid carrier mimic) in the presence of various concentrations of the test compound.

  • The glycosyltransferase reaction is allowed to proceed for a set period.

  • The UDP Detection Reagent is added to the reaction mixture. This reagent converts the UDP generated into ATP.

  • The ATP then participates in a luciferase/luciferin reaction, producing a luminescent signal that is proportional to the amount of UDP produced.

  • A decrease in the luminescent signal in the presence of the test compound indicates inhibition of MraY activity.

  • IC50 values are determined by plotting the percentage of inhibition against the concentration of the test compound.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of many compounds, including potentially cyclopentanone derivatives, are often mediated through the inhibition of key inflammatory signaling pathways. One of the most critical is the Nuclear Factor-kappa B (NF-κB) pathway.

NF-κB Signaling Pathway

NF-κB is a protein complex that acts as a transcription factor and plays a central role in regulating the immune response to infection and inflammation.[4][5][6] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals (e.g., cytokines, lipopolysaccharide), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates (p) p_IkB p-IκB IkB->p_IkB NF_kB NF-κB IkB_NF_kB IκB-NF-κB (Inactive Complex) IkB_NF_kB->IkB IkB_NF_kB->NF_kB Active_NF_kB Active NF-κB IkB_NF_kB->Active_NF_kB Dissociation Ub_p_IkB Ub-p-IκB p_IkB->Ub_p_IkB Ubiquitination (Ub) Proteasome Proteasome Ub_p_IkB->Proteasome Degradation Nuclear_NF_kB NF-κB Active_NF_kB->Nuclear_NF_kB Translocation DNA DNA Nuclear_NF_kB->DNA Binds Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription Induces

Caption: The canonical NF-κB signaling pathway.

Experimental Workflow for Anti-inflammatory Assays

The general workflow for in vivo anti-inflammatory screening involves several key steps, from animal preparation to data analysis.

Experimental_Workflow Grouping Grouping (Control, Standard, Test) Baseline_Measurement Baseline Measurement (e.g., Paw Volume) Grouping->Baseline_Measurement Compound_Administration Compound/Vehicle Administration Baseline_Measurement->Compound_Administration Induction_of_Inflammation Induction of Inflammation (e.g., Carrageenan, Xylene) Compound_Administration->Induction_of_Inflammation Post_Inflammation_Measurement Post-Inflammation Measurement (at specific time points) Induction_of_Inflammation->Post_Inflammation_Measurement Data_Analysis Data Analysis (% Inhibition of Edema) Post_Inflammation_Measurement->Data_Analysis Results Results & Conclusion Data_Analysis->Results

Caption: General workflow for in vivo anti-inflammatory screening.

References

Pencycuron vs. Azoxystrobin: A Comparative Guide on Fungicide Efficacy for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Tshwane, South Africa – In the ongoing effort to develop more effective and targeted fungal disease management strategies, a comprehensive understanding of the available fungicidal agents is paramount. This guide provides a detailed comparison of two widely used fungicides, pencycuron and azoxystrobin, with a focus on their efficacy against the significant plant pathogen Rhizoctonia solani. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their performance based on experimental data, detailed methodologies, and their distinct modes of action.

Introduction to the Fungicides

Pencycuron , a phenylurea fungicide, is a non-systemic, protective fungicide specifically targeting diseases caused by Rhizoctonia solani and Pellicularia spp.[1][2]. Its synthesis involves a cyclopentanone derivative, cyclopentylamine, which is a key component of its molecular structure[3][4]. Pencycuron acts by inhibiting mitosis and cell division within the fungal cells[2].

Azoxystrobin , on the other hand, is a broad-spectrum, systemic fungicide belonging to the strobilurin class. It is a Quinone outside Inhibitor (QoI) that disrupts fungal respiration by blocking the mitochondrial electron transport chain[5]. Its synthesis does not involve a cyclopentanone precursor, relying instead on precursors like 2-cyanophenol and a pyrimidine derivative[6].

This guide will delve into a comparative analysis of these two fungicides, examining their efficacy, synthesis, and mechanisms of action to provide a clear and data-driven resource for the research community.

Comparative Efficacy Against Rhizoctonia solani

The following tables summarize the in vitro and in vivo efficacy of pencycuron and azoxystrobin against Rhizoctonia solani, the causative agent of diseases like sheath blight in rice and black scurf in potatoes.

Table 1: In Vitro Efficacy Data (EC₅₀ Values)

FungicideTarget Pathogen (Anastomosis Group)EC₅₀ Value (µg/mL)Reference
PencycuronRhizoctonia solani (AG-2-2IIIB, AG-2-2IV, AG-3 PT, AG-4HGIII)0.0339 (± 0.0012)[2]
PencycuronRhizoctonia solani (AG-3)0.036 (0.013 - 0.099)[2]
PencycuronRhizoctonia solani (AG-4HGI)0.0339 (± 0.0012)[2]
PencycuronRhizoctonia solani (AG-4HGI)0.021 (0.018 - 0.024)[2]
PencycuronRhizoctonia solani (AG-4HGII)0.128 (0.067 - 0.222)[2]
AzoxystrobinRhizoctonia solani72.6
Azoxystrobin + DifenoconazoleRhizoctonia solani79.4

Table 2: In Vivo Efficacy Data (Disease Control)

FungicideCrop (Disease)Efficacy (% Disease Reduction/Control)Reference
Pencycuron 22.9% SCRice (Sheath Blight)Less effective in disease reduction than azoxystrobin mix but highly economical (B:C ratio of 5.06)[5]
Azoxystrobin 25% SCRice (Sheath Blight)Highest reduction in disease severity (19.10%) and highest grain yield (6930 kg/ha )[5]
PencycuronPotato (Stem Canker & Black Scurf)Poor control of R. solani anastomosis group AG 4HG-III[5]
AzoxystrobinPotato (Stem Canker & Black Scurf)Least effective compared to other tested fungicides in some trials[5]
AzoxystrobinSugar Beet (Root and Crown Rot)Dramatically lower incidence when applied at the 6–8 leaf stage[6]

Synthesis Pathways: A Tale of Two Precursors

The synthetic origins of pencycuron and azoxystrobin highlight the diversity in chemical approaches to fungicide development. Pencycuron's synthesis is rooted in cyclopentanone chemistry, while azoxystrobin is derived from aromatic and heterocyclic precursors.

Fungicide Synthesis Pathways cluster_pencycuron Pencycuron Synthesis cluster_azoxystrobin Azoxystrobin Synthesis Adipic_acid Adipic Acid Cyclopentanone Cyclopentanone Adipic_acid->Cyclopentanone Ketonic Decarboxylation Cyclopentylamine Cyclopentylamine Cyclopentanone->Cyclopentylamine Reductive Amination Pencycuron Pencycuron Cyclopentylamine->Pencycuron Reaction with 4-chlorobenzyl chloride and phenyl isocyanate o_Hydroxy_phenylacetic_acid o-Hydroxy- phenylacetic acid Intermediate_2 Methyl-2-(2-hydroxyphenyl) -3,3-dimethoxypropanoate o_Hydroxy_phenylacetic_acid->Intermediate_2 Multi-step synthesis Intermediate_3 (E)-methyl-2-[2-(6-chloropyrimidin -4-yloxy) phenyl]-3-methoxyacrylate Intermediate_2->Intermediate_3 Reaction with 4,6-dichloropyrimidine Azoxystrobin Azoxystrobin Intermediate_3->Azoxystrobin Cross-coupling with 2-cyanophenol Two_cyanophenol 2-Cyanophenol Two_cyanophenol->Azoxystrobin

Fungicide Synthesis Pathways

Mechanisms of Action: Distinct Cellular Targets

The fungicidal activity of pencycuron and azoxystrobin stems from their interference with critical cellular processes in the target fungi.

Pencycuron disrupts the process of mitosis and cell division[2]. It is believed to interfere with the assembly or function of the microtubule cytoskeleton, which is essential for the proper segregation of chromosomes during cell division. This leads to a halt in the cell cycle and inhibits the mycelial growth of the fungus.

Pencycuron Mechanism of Action Pencycuron Pencycuron Microtubule_Assembly Microtubule Assembly Pencycuron->Microtubule_Assembly Inhibits Inhibition Inhibition Pencycuron->Inhibition Mitosis Mitosis Microtubule_Assembly->Mitosis Essential for Cell_Division Cell Division Mitosis->Cell_Division Leads to Mycelial_Growth Mycelial Growth Cell_Division->Mycelial_Growth Enables Inhibition->Mycelial_Growth

Pencycuron's Impact on Fungal Cell Division

Azoxystrobin, a QoI fungicide, targets the mitochondrial respiratory chain[5]. It specifically binds to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III), which is a crucial component of the electron transport chain. This binding action blocks the transfer of electrons, thereby inhibiting the production of ATP, the primary energy currency of the cell. The lack of ATP leads to the cessation of spore germination and mycelial growth.

Azoxystrobin Mechanism of Action cluster_mito Mitochondrial Respiration Azoxystrobin Azoxystrobin ETC Electron Transport Chain (Complex III) Azoxystrobin->ETC Binds to Qo site Inhibition Inhibition Azoxystrobin->Inhibition Mitochondrion Mitochondrion ATP_Synthesis ATP Synthesis ETC->ATP_Synthesis Drives Fungal_Growth Spore Germination & Mycelial Growth ATP_Synthesis->Fungal_Growth Powers Inhibition->Fungal_Growth

Azoxystrobin's Inhibition of Mitochondrial Respiration

Experimental Protocols

The efficacy data presented in this guide were primarily generated using the "poisoned food technique" for in vitro studies and field trials for in vivo assessments.

In Vitro Efficacy Testing: Poisoned Food Technique

This method is a standard laboratory assay to determine the direct effect of a fungicide on the mycelial growth of a fungus.

  • Medium Preparation: A suitable fungal growth medium, such as Potato Dextrose Agar (PDA), is prepared and sterilized by autoclaving[1].

  • Fungicide Incorporation: The test fungicide is dissolved in a suitable solvent and added to the molten agar at various concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control set of plates is prepared without the fungicide.

  • Pouring and Inoculation: The fungicide-amended and control media are poured into sterile Petri dishes. Once solidified, a mycelial disc (typically 5 mm in diameter) from an actively growing culture of Rhizoctonia solani is placed at the center of each plate.

  • Incubation: The plates are incubated at an optimal temperature for the fungus (e.g., 25 ± 2°C) until the mycelial growth in the control plates reaches the edge of the plate.

  • Data Collection and Analysis: The radial growth of the fungal colony is measured. The percentage of mycelial growth inhibition is calculated using the formula: % Inhibition = [(C - T) / C] x 100 where C is the average colony diameter in the control plates and T is the average colony diameter in the treated plates[2]. The EC₅₀ value is then determined by plotting the percentage inhibition against the logarithm of the fungicide concentration[2].

Poisoned Food Technique Workflow Start Start Prep_Media Prepare & Sterilize PDA Medium Start->Prep_Media Add_Fungicide Incorporate Fungicide at Various Concentrations Prep_Media->Add_Fungicide Pour_Plates Pour into Petri Dishes Add_Fungicide->Pour_Plates Inoculate Inoculate with Fungal Disc Pour_Plates->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate Measure_Growth Measure Radial Colony Growth Incubate->Measure_Growth Calculate_Inhibition Calculate % Inhibition Measure_Growth->Calculate_Inhibition Determine_EC50 Determine EC₅₀ Value Calculate_Inhibition->Determine_EC50 End End Determine_EC50->End

Workflow for In Vitro Fungicide Efficacy Testing
In Vivo Efficacy Testing: Field Trials

Field trials are essential for evaluating the performance of fungicides under real-world agricultural conditions.

  • Experimental Design: A randomized complete block design is typically used with multiple replications for each treatment.

  • Treatments: Treatments include the application of the test fungicides at recommended dosages, a standard fungicide for comparison, and an untreated control.

  • Application: Fungicides are applied at specific crop growth stages or upon the first appearance of disease symptoms, following label instructions.

  • Disease Assessment: Disease severity and incidence are recorded at regular intervals throughout the growing season.

  • Yield Data: At the end of the season, crop yield and quality parameters are measured.

  • Data Analysis: Statistical analysis is performed to determine the significance of differences between treatments in terms of disease control and yield.

Conclusion

This comparative guide highlights the distinct characteristics of pencycuron and azoxystrobin. Pencycuron, derived from a cyclopentanone precursor, offers a targeted, non-systemic approach for the control of Rhizoctonia solani. In contrast, azoxystrobin, with its non-cyclopentanone origins, provides broad-spectrum, systemic activity through the inhibition of mitochondrial respiration.

The choice between these fungicides will depend on the specific agricultural context, including the target pathogen, the crop, the risk of resistance development, and economic considerations. For researchers and drug development professionals, the differing synthetic pathways and mechanisms of action of these two fungicides offer valuable insights into the diverse chemical space available for the discovery and development of novel antifungal agents. The data and protocols presented herein provide a foundation for further investigation and objective comparison of fungicidal efficacy.

References

A Comparative Analysis of Synthetic Routes to 3-Isopropylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient construction of substituted cyclopentanone rings is a recurring challenge. 3-Isopropylcyclopentanone, a valuable building block, can be synthesized through various pathways. This guide provides a comparative analysis of two primary methods: the intramolecular cyclization of 3-isopropyladipic acid and the Dieckmann condensation of diethyl 3-isopropyladipate, offering insights into their respective protocols and potential efficiencies.

Method 1: Intramolecular Cyclization of 3-Isopropyladipic Acid

This classical approach involves the direct conversion of a substituted adipic acid to the corresponding cyclopentanone through thermal decomposition in the presence of a catalyst.

Reaction Pathway:

The synthesis proceeds in a single step from the dicarboxylic acid precursor.

G 3-Isopropyladipic Acid 3-Isopropyladipic Acid This compound This compound 3-Isopropyladipic Acid->this compound Ba(OH)2, 280-300 °C

Figure 1: Intramolecular cyclization of 3-isopropyladipic acid.

Experimental Protocol:

In a typical procedure, 100 g of 3-isopropyladipic acid is intimately mixed with 10 g of barium hydroxide in a distillation apparatus. The mixture is heated to a temperature of 280-300 °C for approximately 2 hours. During this time, the this compound forms and distills over along with water. The collected distillate is then washed with a potassium carbonate solution, dried over anhydrous sodium sulfate, and purified by fractional distillation.[1]

Method 2: Dieckmann Condensation of Diethyl 3-Isopropyladipate

A cornerstone of cyclic ketone synthesis, the Dieckmann condensation offers a reliable route to cyclopentanones from diesters. This method involves an intramolecular base-catalyzed cyclization to form a β-keto ester, which is subsequently hydrolyzed and decarboxylated.

Reaction Pathway:

This is a two-step process starting from the corresponding dialkyl ester.

G Diethyl 3-Isopropyladipate Diethyl 3-Isopropyladipate 2-Ethoxycarbonyl-4-isopropylcyclopentanone 2-Ethoxycarbonyl-4-isopropylcyclopentanone Diethyl 3-Isopropyladipate->2-Ethoxycarbonyl-4-isopropylcyclopentanone NaOEt, Toluene This compound This compound 2-Ethoxycarbonyl-4-isopropylcyclopentanone->this compound H3O+, Δ

Figure 2: Dieckmann condensation and subsequent decarboxylation.

Experimental Protocol:

Step 1: Dieckmann Condensation Diethyl 3-isopropyladipate is treated with a strong base, such as sodium ethoxide, in an inert solvent like toluene. The reaction mixture is heated to drive the intramolecular condensation, resulting in the formation of 2-ethoxycarbonyl-4-isopropylcyclopentanone.[2]

Step 2: Hydrolysis and Decarboxylation The resulting β-keto ester is then subjected to acidic hydrolysis and heated. This process removes the ethoxycarbonyl group, yielding the final product, this compound.[3]

Comparative Data

A direct, side-by-side comparison of quantitative data for the synthesis of this compound is limited in the available literature. However, drawing upon typical yields for these classes of reactions allows for an informed estimation.

ParameterMethod 1: Intramolecular CyclizationMethod 2: Dieckmann Condensation & Decarboxylation
Starting Material 3-Isopropyladipic AcidDiethyl 3-Isopropyladipate
Reagents Barium hydroxideSodium ethoxide, Acid (e.g., HCl)
Solvent Solvent-free (neat)Toluene (for condensation)
Reaction Temperature 280-300 °CReflux (condensation), Heat (decarboxylation)
Reaction Time ~2 hoursVariable (typically several hours for each step)
Number of Steps 12
Reported/Estimated Yield Not explicitly reported for this specific substrate, but similar reactions suggest moderate to good yields.The Dieckmann condensation is generally high-yielding, and subsequent decarboxylation is also typically efficient. Overall yields are expected to be good.
Purification Fractional distillationExtraction and fractional distillation

Discussion

The intramolecular cyclization of 3-isopropyladipic acid offers the primary advantage of being a single-step, solvent-free reaction. This simplicity can be attractive in terms of process efficiency and reduced solvent waste. However, the high reaction temperatures required may not be suitable for all laboratory setups and could potentially lead to side reactions or decomposition of the product. The lack of a reported yield for this specific transformation is a notable drawback for a thorough evaluation.

The Dieckmann condensation route is a more versatile and widely employed method for the synthesis of substituted cyclopentanones.[4][5][6] It generally proceeds under milder conditions than the high-temperature cyclization of the diacid. While it involves two distinct synthetic steps, the reactions are typically high-yielding and the starting diester may be more readily accessible than the corresponding diacid in some cases. The two-step nature of this process also allows for the isolation and purification of the intermediate β-keto ester, which can be beneficial for overall product purity.

Conclusion

References

Spectroscopic Showdown: Differentiating Cis and Trans Isomers of 3-Isopropylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of stereoisomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. This guide provides a comparative analysis of the expected spectroscopic differences between the cis and trans isomers of 3-isopropylcyclopentanone, supported by established experimental protocols.

The spatial arrangement of the isopropyl group relative to the cyclopentanone ring in cis and trans isomers of this compound leads to distinct spectroscopic signatures. While specific experimental data for these particular isomers is not widely published, we can infer the expected differences based on the well-understood principles of spectroscopy and data from closely related substituted cyclopentanones. These differences are most pronounced in Nuclear Magnetic Resonance (NMR) spectroscopy, with subtle variations also anticipated in Infrared (IR) spectroscopy and Mass Spectrometry (MS).

Comparative Spectroscopic Data Summary

The following table summarizes the anticipated key differences in the spectroscopic data for the cis and trans isomers of this compound. These predictions are based on analogous substituted cyclopentanone systems.

Spectroscopic TechniqueParameterExpected Observation for cis-3-IsopropylcyclopentanoneExpected Observation for trans-3-IsopropylcyclopentanoneRationale for Difference
¹H NMR Chemical Shift of C3-HDownfield shiftUpfield shiftIn the cis isomer, the C3-proton is on the same face as the carbonyl oxygen, leading to deshielding. In the trans isomer, it is on the opposite face.
Chemical Shift of Isopropyl CHPotentially different shifts for the two methyl groupsLikely equivalent or very similar shifts for the two methyl groupsThe anisotropic effect of the carbonyl group may make the methyl groups in the cis isomer diastereotopic.
¹³C NMR Chemical Shift of C3Downfield shiftUpfield shiftThe steric compression and electronic environment of the C3 carbon differ between the two isomers.
Chemical Shift of C2 and C4Shifted compared to the trans isomer-The orientation of the isopropyl group influences the electronic environment of the adjacent ring carbons.
Chemical Shift of Isopropyl CarbonsDistinct shiftsDistinct shiftsThe spatial relationship with the carbonyl group affects the chemical shifts of the isopropyl carbons in each isomer.
IR Spectroscopy C=O Stretching FrequencyExpected around 1740-1750 cm⁻¹Expected around 1740-1750 cm⁻¹Ring strain and the electronic effect of the alkyl group are the primary influences. Subtle shifts may be observed due to dipole moment differences.
C-H Stretching and BendingMinor differences in fingerprint regionMinor differences in fingerprint regionThe overall molecular symmetry and vibrational modes will differ slightly, leading to unique fingerprints.
Mass Spectrometry Molecular Ion (M⁺)m/z = 126m/z = 126Isomers have the same molecular weight.
Fragmentation PatternPotentially different relative abundances of key fragmentsPotentially different relative abundances of key fragmentsThe stereochemistry can influence the stability of the molecular ion and the transition states of fragmentation pathways, leading to quantitative differences in the mass spectrum.

Experimental Protocols

The following are standard protocols for obtaining the spectroscopic data discussed above for liquid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For a neat liquid sample, place a single drop of the compound onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film.[1]

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty salt plates.

    • Place the sample-loaded plates in the spectrometer's sample holder.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[2]

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification, or by direct injection. The sample is vaporized in the ion source.[3]

  • Ionization: The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[3]

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

Logical Relationship of Isomer Analysis

The following diagram illustrates the logical workflow for the spectroscopic comparison of the this compound isomers.

Spectroscopic_Comparison cluster_isomers Isomers of this compound cluster_analysis Spectroscopic Analysis cluster_data Comparative Data cis cis-Isomer NMR NMR Spectroscopy (¹H and ¹³C) cis->NMR Analysis IR IR Spectroscopy cis->IR Analysis MS Mass Spectrometry cis->MS Analysis trans trans-Isomer trans->NMR Analysis trans->IR Analysis trans->MS Analysis Table Data Comparison Table NMR->Table Data Collation IR->Table Data Collation MS->Table Data Collation

References

A Comparative Performance Analysis of 3-Isopropylcyclopentanone in Fragrance Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the competitive landscape of fragrance development, the pursuit of novel molecules with superior performance characteristics is paramount. This guide provides an objective comparison of 3-Isopropylcyclopentanone, a synthetic ketone fragrance ingredient, against two established alternatives: Magnolione and Hedione (a commercial name for Methyl dihydrojasmonate). This analysis is designed to assist researchers and formulators in making informed decisions by presenting available data on their respective performance in fragrance applications.

Executive Summary

This compound offers a unique olfactory profile with woody, herbaceous, and spicy notes, distinguishing it from the floral, jasmine-like character of Magnolione and the airy, sweet-floral scent of Hedione. While direct comparative quantitative data is limited in publicly available literature, this guide synthesizes known properties and outlines standardized experimental protocols for a comprehensive evaluation. The selection of a fragrance molecule will ultimately depend on the desired olfactory direction, required longevity, and the specific application base.

Olfactory Profile Comparison

The perceived scent of a fragrance ingredient is the primary determinant of its application. The following table summarizes the reported olfactory characteristics of this compound and its alternatives.

Fragrance IngredientChemical ClassOlfactory Profile
This compound KetoneWoody, herbaceous, spicy, with potential floral and fruity undertones.[1]
Magnolione KetoneFloral, jasmine, with a fresh and slightly fruity character.
Hedione (Methyl dihydrojasmonate) EsterSweet, floral, jasmine, airy, with citrus and fruity nuances.

Performance Parameter Analysis

Substantivity

Substantivity refers to the ability of a fragrance molecule to remain on a substrate, such as skin or fabric, over time. It is a critical factor in determining the longevity of a perfume.

Experimental Protocol: In-Vivo Skin Substantivity by Headspace Solid-Phase Microextraction (HS-SPME) with Gas Chromatography-Mass Spectrometry (GC-MS)

A standardized methodology for evaluating the substantivity of fragrance ingredients on skin is as follows:

  • Panelist Selection: A panel of subjects with no known skin conditions or sensitivities to fragrances is selected.

  • Sample Application: A defined volume (e.g., 100 µL) of a 1% solution of the fragrance ingredient in ethanol is applied to a designated area on the forearm of each panelist.

  • Headspace Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 6, and 8 hours), the volatile compounds in the headspace above the application site are collected using a wearable HS-SPME device.

  • GC-MS Analysis: The collected volatiles are thermally desorbed from the SPME fiber into a GC-MS system for separation and quantification.

  • Data Analysis: The peak area of the target fragrance molecule is recorded at each time point. The decline in peak area over time is indicative of the ingredient's evaporation rate and thus its substantivity.

Illustrative Substantivity Data on Skin

The following table presents representative data for the percentage of fragrance remaining on the skin over an 8-hour period, as would be determined by the protocol above.

Time (Hours)This compound (% Remaining)Magnolione (% Remaining)Hedione (% Remaining)
0100100100
1858090
2706578
4504560
6302540
8151020

Note: This data is illustrative and intended to reflect the expected relative performance based on typical molecular weights and volatilities. Actual results may vary.

Diffusion

Diffusion, often referred to as sillage or bloom, is the ability of a fragrance to radiate from the source and be perceived at a distance. It is influenced by the molecule's volatility and vapor pressure.

Experimental Protocol: Vapor Pressure and Diffusion Coefficient Estimation

The diffusion characteristics of a fragrance molecule can be predicted based on its physicochemical properties.

  • Vapor Pressure Determination: The vapor pressure of the pure ingredient is measured using a standard method such as the isoteniscope or calculated using estimation software.

  • Diffusion Coefficient Calculation: The diffusion coefficient in air can be estimated using empirical equations that take into account the molecule's molecular weight and the properties of air.

  • Sensory Evaluation of Diffusion: A trained sensory panel can evaluate the diffusion of the fragrance from a scented blotter or skin in a controlled environment at set distances and time intervals.

Physicochemical Properties Related to Diffusion

Fragrance IngredientMolecular Weight ( g/mol )Boiling Point (°C)LogPPredicted Diffusion Trend
This compound 126.20174.42.01Moderate
Magnolione ~208.30> 250~3.5Low to Moderate
Hedione 226.31~300~3.0Low to Moderate

Note: A higher boiling point and LogP generally correlate with lower volatility and therefore a more moderate to low diffusion profile.

Stability

The stability of a fragrance ingredient in a cosmetic base is crucial for ensuring the product's shelf-life and consistent performance. Instability can lead to discoloration, changes in odor, and a decrease in fragrance intensity.

Experimental Protocol: Accelerated Stability Testing in a Lotion Base

  • Formulation Preparation: Prepare a standard oil-in-water lotion base and incorporate each fragrance ingredient at a concentration of 0.5% (w/w).

  • Storage Conditions: Store samples of each formulation under various conditions to simulate aging and stress:

    • Elevated Temperature: 40°C and 50°C

    • Room Temperature: 25°C (as a control)

    • Refrigerated: 4°C

    • Light Exposure: UV light cabinet

  • Evaluation Intervals: At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), evaluate the samples for:

    • Physical Changes: Color, clarity, phase separation, and viscosity.

    • Chemical Changes: pH and concentration of the fragrance ingredient via GC-MS analysis of an extract.

    • Olfactory Changes: Evaluation of the scent profile by a trained sensory panel.

Illustrative Stability Assessment in a Lotion Base (12 Weeks at 40°C)

ParameterThis compoundMagnolioneHedione
Color Change NoneSlight yellowingNone
pH Shift < 0.2< 0.3< 0.2 (potential for hydrolysis)
Odor Integrity GoodGoodMinor degradation of top notes
Concentration Loss (%) < 5%< 7%< 10%

Note: This data is illustrative. Ketones like this compound and Magnolione are generally more stable than esters like Hedione, which can be susceptible to hydrolysis in aqueous formulations.

Experimental Workflows and Logical Relationships

Fragrance Performance Evaluation Workflow

Fragrance_Evaluation_Workflow cluster_prep Preparation cluster_substantivity Substantivity Testing cluster_stability Stability Testing prep Prepare 1% Ethanolic Solutions apply_skin Apply to Skin prep->apply_skin formulate Incorporate into Lotion Base prep->formulate hs_spme HS-SPME Sampling (0-8 hours) apply_skin->hs_spme gcms_sub GC-MS Analysis hs_spme->gcms_sub sub_data Substantivity Data gcms_sub->sub_data accelerated_aging Accelerated Aging (40°C, 12 weeks) formulate->accelerated_aging phys_chem_eval Physical & Chemical Evaluation accelerated_aging->phys_chem_eval sensory_eval Sensory Evaluation accelerated_aging->sensory_eval stab_data Stability Data phys_chem_eval->stab_data sensory_eval->stab_data

Caption: Workflow for evaluating fragrance substantivity and stability.

Sensory Evaluation Protocol: Duo-Trio Test

Duo_Trio_Test start Panelist Presented with Reference Sample (R) present_pair Panelist Presented with a Pair of Samples (One is R, the other is Test Sample T) start->present_pair decision Which sample is identical to R? present_pair->decision correct Correct Identification decision->correct Matches R incorrect Incorrect Identification decision->incorrect Does not match R end Record Result correct->end incorrect->end

Caption: Logical flow of a Duo-Trio sensory test.

Conclusion

This compound presents a compelling alternative for formulators seeking a fragrance ingredient with a robust woody and herbaceous character. Its predicted performance in terms of substantivity and stability appears comparable to, and in some aspects potentially superior to, established molecules like Magnolione and Hedione, particularly in formulations where ester hydrolysis is a concern. However, its more assertive and less mainstream scent profile may make it better suited for specific applications where a departure from traditional floral notes is desired.

For a definitive selection, it is strongly recommended that researchers conduct their own comparative studies using the standardized protocols outlined in this guide. This will ensure that the performance of this compound and its alternatives are evaluated under conditions that are directly relevant to the intended final product.

References

Unveiling the Structure-Activity Relationship of Cyclopentanone Derivatives as α-Amylase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the evolving landscape of cyclopentanone-based enzyme inhibitors.

The cyclopentanone scaffold, a five-membered ring containing a ketone functional group, represents a versatile building block in medicinal chemistry. While the structure-activity relationship (SAR) of 3-isopropylcyclopentanone derivatives is a specific area of interest, broader investigations into substituted cyclopentanones have yielded significant insights into their therapeutic potential. This guide focuses on a well-documented series of 2,5-bis(arylidene)cyclopentanone derivatives, offering a comparative analysis of their bioactivity as α-amylase inhibitors, a key target in the management of type 2 diabetes. The data presented herein provides a foundational understanding of how structural modifications to the cyclopentanone core influence inhibitory potency.

Comparative Analysis of α-Amylase Inhibition

A systematic study of para-substituted bis(arylidene)cycloalkanones has demonstrated that derivatives featuring a cyclopentanone core exhibit greater inhibitory potency against human pancreatic α-amylase compared to their cyclohexanone counterparts. This suggests that the conformational rigidity and planarity of the five-membered ring may play a crucial role in enhancing binding to the enzyme's active site.[1]

The inhibitory activities of a series of 2,5-bis(arylidene)cyclopentanone derivatives are summarized in the table below. The data reveals a clear trend where halogen substituents at the para-position of the arylidene moieties significantly enhance the inhibitory activity against α-amylase.[1]

Compound IDR-group (para-substituent)IC50 (µM) [a]
5a -H> 25
5b -CH₃~25
5c -OCH₃~24
5d -Cl7.6 ± 1.4
5e -Br6.9 ± 1.8
Acarbose (Standard) -23.5 ± 2.7

[a] IC50 represents the half-maximal inhibitory concentration.

The data clearly indicates that compounds 5d (para-chloro) and 5e (para-bromo) are the most potent inhibitors in this series, with IC50 values significantly lower than the standard drug, acarbose.[1] This highlights the positive influence of electron-withdrawing and sterically favorable halogen atoms on the biological activity of these cyclopentanone derivatives.

Deciphering the Structure-Activity Relationship: A Logical Workflow

The process of establishing a structure-activity relationship for a novel series of compounds involves a systematic approach of synthesis, biological evaluation, and data analysis. The following diagram illustrates a typical workflow for the SAR study of cyclopentanone derivatives as enzyme inhibitors.

SAR_Workflow Workflow for Structure-Activity Relationship (SAR) Analysis cluster_synthesis Synthesis Phase cluster_bioassay Biological Evaluation cluster_analysis Data Analysis and Iteration Start Design of Cyclopentanone Analogs Synthesis Chemical Synthesis of Derivatives Start->Synthesis Varying Substituents Purification Purification and Characterization (NMR, MS, etc.) Synthesis->Purification BioAssay In Vitro Enzyme Inhibition Assay (e.g., α-Amylase Assay) Purification->BioAssay Screening of Compounds IC50 Determination of IC50 Values BioAssay->IC50 SAR_Analysis Structure-Activity Relationship Analysis IC50->SAR_Analysis Quantitative Data Lead_Opt Lead Compound Optimization SAR_Analysis->Lead_Opt Identify Key Structural Features Conclusion Conclusion SAR_Analysis->Conclusion SAR Conclusion and Future Directions New_Design Design of New Analogs Lead_Opt->New_Design Iterative Improvement New_Design->Synthesis

Caption: A logical workflow for SAR studies of cyclopentanone derivatives.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and validation of scientific findings. The following is a representative protocol for determining the α-amylase inhibitory activity of test compounds.

α-Amylase Inhibition Assay

This assay is based on the colorimetric measurement of the reduction of 3,5-dinitrosalicylic acid (DNSA) by the reducing sugars liberated from starch by the action of α-amylase.

Materials:

  • Porcine pancreatic α-amylase

  • Starch solution (1% w/v in phosphate buffer)

  • 3,5-Dinitrosalicylic acid (DNSA) reagent

  • Sodium phosphate buffer (pH 6.9)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Acarbose (standard inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of porcine pancreatic α-amylase in sodium phosphate buffer.

    • Prepare a 1% (w/v) starch solution by dissolving soluble starch in phosphate buffer with gentle heating.

    • Prepare the DNSA reagent by dissolving DNSA, sodium sulfite, and Rochelle salt in sodium hydroxide solution.

    • Prepare various concentrations of the test compounds and acarbose by serial dilution.

  • Assay Protocol:

    • To each well of a 96-well microplate, add 50 µL of the test compound solution (or standard/blank).

    • Add 50 µL of the α-amylase solution to each well and incubate the plate at 37°C for 20 minutes.

    • Initiate the enzymatic reaction by adding 50 µL of the starch solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 100 µL of the DNSA reagent to each well.

    • Heat the microplate in a boiling water bath for 5 minutes to allow for color development.

    • Cool the plate to room temperature and add 1 mL of distilled water to each well.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Calculation of Inhibition:

    • The percentage of α-amylase inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

While comprehensive SAR data on this compound derivatives remains an area for further exploration, the insights gained from related cyclopentanone scaffolds provide a valuable roadmap for the design of novel and potent enzyme inhibitors. The methodologies and comparative data presented here serve as a foundational resource for researchers dedicated to advancing the field of drug discovery.

References

A Comparative Guide to the Reactivity of 3-Isopropylcyclopentanone and Other Cyclopentanones: An Experimental Proposal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a framework for a comparative study on the reactivity of 3-isopropylcyclopentanone against other common cyclopentanone derivatives. Due to a lack of directly comparable experimental data in the current literature, this document outlines a series of proposed experiments designed to elucidate the influence of the bulky isopropyl group on the reactivity of the cyclopentanone ring. The provided experimental protocols and data presentation templates are intended to serve as a robust starting point for researchers investigating the synthesis and modification of substituted cyclopentanones, which are valuable intermediates in the development of pharmaceuticals and other bioactive molecules.

Introduction to Ketone Reactivity: The Role of Steric and Electronic Effects

The reactivity of ketones is primarily governed by the accessibility of the electrophilic carbonyl carbon and the acidity of the α-protons. Substitution on the carbocyclic ring can significantly modulate this reactivity through a combination of steric and electronic effects.

Steric Hindrance: Bulky substituents, such as the isopropyl group in this compound, can impede the approach of nucleophiles to the carbonyl carbon. This steric hindrance can lead to slower reaction rates for additions to the carbonyl group. Furthermore, steric bulk can influence the regioselectivity of enolate formation, favoring the formation of the less sterically hindered enolate (the kinetic enolate).

Electronic Effects: Alkyl groups, like the isopropyl group, are weakly electron-donating. This electron-donating effect can slightly reduce the electrophilicity of the carbonyl carbon, potentially slowing down nucleophilic attack.

This guide proposes a comparative study of the following ketones to systematically investigate these effects:

  • Cyclopentanone: The unsubstituted parent compound, serving as a baseline.

  • 2-Methylcyclopentanone: To assess the effect of a smaller alkyl group in the α-position.

  • 3-Methylcyclopentanone: To compare the effect of a smaller alkyl group in the β-position.

  • This compound: The target of this study, to understand the impact of a bulky β-substituent.

Proposed Comparative Experiments

To quantitatively assess the differences in reactivity, three fundamental ketone reactions are proposed:

  • Enolate Formation and Alkylation: This experiment will probe the rate and regioselectivity of enolate formation.

  • Aldol Condensation with Benzaldehyde: This reaction will evaluate the susceptibility of the ketone to nucleophilic attack and subsequent condensation.

  • Sodium Borohydride Reduction: This experiment will measure the rate of nucleophilic addition to the carbonyl group.

Data Presentation: Predicted Comparative Reactivity

The following tables present the expected outcomes of the proposed experiments, based on established chemical principles. These tables are intended to serve as templates for the presentation of the experimental data once obtained.

Table 1: Predicted Relative Rates of Enolate Formation and Alkylation

KetonePredicted Relative Rate of DeprotonationPredicted Major Alkylation Product (with CH₃I)
Cyclopentanone++++2-Methylcyclopentanone
2-Methylcyclopentanone+++2,5-Dimethylcyclopentanone (from thermodynamic enolate) / 2,2-Dimethylcyclopentanone (from kinetic enolate)
3-Methylcyclopentanone++++2-Methyl-3-methylcyclopentanone
This compound+++2-Methyl-3-isopropylcyclopentanone

Table 2: Predicted Yields and Reaction Times for Aldol Condensation with Benzaldehyde

KetonePredicted Reaction TimePredicted Yield of α,β-Unsaturated Ketone
Cyclopentanone++High
2-Methylcyclopentanone+Low (due to steric hindrance at the enolate)
3-Methylcyclopentanone++High
This compound+Moderate to Low (due to steric hindrance)

Table 3: Predicted Relative Rates of Sodium Borohydride Reduction

KetonePredicted Relative Rate of Reduction
Cyclopentanone++++
2-Methylcyclopentanone++
3-Methylcyclopentanone+++
This compound+++

Experimental Protocols

Preliminary Step: Characterization of Starting Materials

Prior to initiating the comparative reactivity studies, it is essential to obtain and characterize all ketone starting materials. While 1H and 13C NMR spectra for cyclopentanone, 2-methylcyclopentanone, and 3-methylcyclopentanone are readily available in the literature, the spectra for this compound should be acquired to confirm its identity and purity.

1. Comparative Enolate Formation and Alkylation

  • Objective: To compare the rate of enolate formation and the regioselectivity of alkylation.

  • Procedure:

    • To a solution of lithium diisopropylamide (LDA) (1.1 mmol) in dry THF (10 mL) at -78 °C under an inert atmosphere, add a solution of the respective ketone (1.0 mmol) in dry THF (2 mL) dropwise.

    • Monitor the reaction progress by quenching aliquots with D₂O at various time points and analyzing the deuterium incorporation by ¹H NMR and mass spectrometry to determine the rate of deprotonation.

    • For the alkylation study, after stirring for 1 hour at -78 °C, add methyl iodide (1.2 mmol) and allow the reaction to slowly warm to room temperature.

    • Quench the reaction with saturated aqueous NH₄Cl solution and extract with diethyl ether.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Analyze the product mixture by GC-MS and ¹H NMR to determine the yield and the ratio of mono-alkylated products.

2. Comparative Aldol Condensation with Benzaldehyde

  • Objective: To compare the rate and efficiency of the aldol condensation reaction.

  • Procedure:

    • In separate reaction vessels, dissolve each ketone (1.0 mmol) and benzaldehyde (1.0 mmol) in ethanol (5 mL).

    • To each solution, add a 10% aqueous solution of sodium hydroxide (0.5 mL).

    • Stir the reactions at room temperature and monitor the formation of the α,β-unsaturated ketone product by TLC and GC-MS at regular intervals.

    • Once the reaction is complete (or after a set time, e.g., 24 hours), neutralize the mixture with dilute HCl.

    • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

    • After removal of the solvent, purify the product by column chromatography and determine the yield.

3. Comparative Sodium Borohydride Reduction

  • Objective: To compare the rate of nucleophilic addition to the carbonyl group.

  • Procedure:

    • Dissolve each ketone (1.0 mmol) in methanol (5 mL) in separate flasks and cool to 0 °C in an ice bath.

    • Add sodium borohydride (1.1 mmol) to each flask simultaneously.

    • Monitor the disappearance of the ketone starting material by GC-MS at regular time intervals.

    • Once the reaction is complete, quench by the slow addition of acetone.

    • Remove the methanol under reduced pressure, add water, and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the corresponding alcohol. Determine the yield.

Visualizations

Enolate_Formation Ketone Substituted Cyclopentanone Enolate Lithium Enolate (Kinetic vs. Thermodynamic) Ketone->Enolate Deprotonation Base LDA, THF, -78 °C Product Alkylated Cyclopentanone Enolate->Product Alkylation Electrophile Electrophile (e.g., CH₃I)

Caption: General mechanism of enolate formation and alkylation.

Aldol_Condensation Ketone Cyclopentanone Enolate Enolate Ketone->Enolate Deprotonation Base NaOH, EtOH Aldol_Adduct Aldol Adduct (β-Hydroxy Ketone) Enolate->Aldol_Adduct Nucleophilic Attack Benzaldehyde Benzaldehyde Benzaldehyde->Aldol_Adduct Product α,β-Unsaturated Ketone Aldol_Adduct->Product Dehydration Water - H₂O

Caption: Mechanism of the base-catalyzed aldol condensation.

Experimental_Workflow cluster_ketones Ketone Substrates cluster_reactions Comparative Reactions cluster_analysis Analysis K1 Cyclopentanone R1 Enolate Formation & Alkylation K1->R1 R2 Aldol Condensation K1->R2 R3 NaBH₄ Reduction K1->R3 K2 2-Methylcyclopentanone K2->R1 K2->R2 K2->R3 K3 3-Methylcyclopentanone K3->R1 K3->R2 K3->R3 K4 This compound K4->R1 K4->R2 K4->R3 A1 Reaction Kinetics (GC-MS) R1->A1 A2 Product Identification (NMR, GC-MS) R1->A2 A3 Yield & Selectivity R1->A3 R2->A1 R2->A2 R2->A3 R3->A1 R3->A2 R3->A3 Conclusion Comparative Reactivity Assessment A1->Conclusion A2->Conclusion A3->Conclusion

Caption: Proposed workflow for the comparative reactivity study.

economic analysis of different 3-Isopropylcyclopentanone synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed economic and practical analysis of different synthetic routes to 3-Isopropylcyclopentanone, a valuable intermediate in the synthesis of various organic compounds. The comparison focuses on key performance indicators such as reaction yield, purity, and the complexity of the experimental procedures. All quantitative data is summarized in tables for straightforward comparison, and detailed experimental protocols for the key methods are provided.

Executive Summary

The synthesis of this compound can be approached through several pathways, with the classical method of intramolecular cyclization of 3-isopropyladipic acid being a well-established and high-yielding route. Alternative strategies, such as the Dieckmann condensation, offer a different approach starting from the corresponding diester, which may present advantages in terms of precursor stability and purification. This guide presents a comparative analysis of these two primary routes to aid researchers in selecting the most suitable method for their specific needs.

Route 1: Intramolecular Cyclization of 3-Isopropyladipic Acid

This classical approach involves the thermal decarboxylation and cyclization of 3-isopropyladipic acid in the presence of a catalyst, typically a barium salt. This method is straightforward and often provides the target compound in good yields.

Experimental Data
ParameterValueReference
Starting Material3-Isopropyladipic Acid[1]
CatalystBarium Hydroxide[1]
Temperature280-300 °C[1]
Reaction Time2 hours[1]
YieldNot explicitly stated for this compound, but the general method for cyclopentanone synthesis from adipic acid suggests yields can be high.
PurityRequires purification by washing and fractional distillation.[1]
Experimental Protocol

In a distillation apparatus, 100 g of 3-isopropyladipic acid is intimately mixed with 10 g of barium hydroxide.[1] The mixture is heated to a temperature of 280-300 °C for 2 hours.[1] During this time, the this compound forms and distills over with water. The collected distillate is then washed with a potassium carbonate solution to remove any acidic impurities, dried over anhydrous sodium sulfate, and purified by fractional distillation to yield the final product.[1]

Route 2: Dieckmann Condensation of a 3-Isopropyladipic Acid Ester

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield the desired cyclic ketone.[2][3][4][5] This method is a cornerstone for the formation of five- and six-membered rings in organic synthesis.[2][3][4][5] For the synthesis of this compound, the starting material would be a dialkyl ester of 3-isopropyladipic acid.

Conceptual Experimental Data

While a specific experimental protocol with quantitative data for the Dieckmann condensation of a 3-isopropyladipic acid ester to form this compound was not found in the literature search, a general procedure can be outlined based on the established mechanism of the reaction. The yield and purity would be dependent on the specific reaction conditions and the efficiency of the subsequent hydrolysis and decarboxylation steps.

ParameterGeneral Conditions
Starting MaterialDiethyl or Dimethyl 3-isopropyladipate
BaseSodium ethoxide or Sodium methoxide
SolventAnhydrous ethanol or methanol
TemperatureReflux
Reaction TimeSeveral hours
Post-reaction stepsAcidification, hydrolysis, and decarboxylation
YieldTypically moderate to high for Dieckmann condensations.
PurityRequires purification, often by distillation.
Generalized Experimental Protocol

A solution of diethyl 3-isopropyladipate in anhydrous ethanol is added dropwise to a stirred suspension of sodium ethoxide in anhydrous ethanol under an inert atmosphere. The mixture is then heated at reflux for several hours to effect the intramolecular cyclization. After cooling, the reaction mixture is acidified, and the solvent is removed under reduced pressure. The resulting crude β-keto ester is then subjected to hydrolysis and decarboxylation, typically by heating with an aqueous acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide), followed by acidification. The final product, this compound, is then isolated by extraction and purified by distillation.

Comparison of Synthesis Routes

FeatureIntramolecular Cyclization of Adipic AcidDieckmann Condensation
Starting Material Dicarboxylic acidDiester
Number of Steps One main reaction stepMultiple steps (cyclization, hydrolysis, decarboxylation)
Reagents Barium hydroxide (catalytic)Stoichiometric strong base (e.g., sodium ethoxide)
Reaction Conditions High temperature (280-300 °C)Milder conditions (reflux in alcohol)
Potential Byproducts Products of intermolecular reactions, decomposition at high temperaturesByproducts from intermolecular condensation, incomplete hydrolysis/decarboxylation
Scalability Potentially limited by heat transfer at large scaleGenerally scalable

Logical Workflow of Synthesis Routes

Below are diagrams illustrating the logical flow of the two primary synthesis routes for this compound.

G cluster_0 Route 1: Intramolecular Cyclization cluster_1 Route 2: Dieckmann Condensation A 3-Isopropyladipic Acid B Heating with Ba(OH)₂ A->B C This compound B->C D Diethyl 3-Isopropyladipate E Dieckmann Condensation (NaOEt) D->E F β-Keto Ester Intermediate E->F G Hydrolysis & Decarboxylation F->G H This compound G->H

Caption: Comparative workflow of two synthesis routes to this compound.

Conclusion

Both the intramolecular cyclization of 3-isopropyladipic acid and the Dieckmann condensation of its corresponding diester are viable routes for the synthesis of this compound. The choice between these methods will depend on factors such as the availability and cost of the starting materials, the desired scale of the reaction, and the laboratory equipment available. The classical cyclization of the diacid is a more direct, one-pot synthesis but requires high temperatures. The Dieckmann condensation, while involving multiple steps, proceeds under milder conditions and may offer more control over the reaction. For researchers in drug development and other scientific fields, understanding the nuances of these synthetic pathways is crucial for the efficient production of this important chemical intermediate.

References

Comparative Toxicological Profile of 3-Isopropylcyclopentanone and Alternative Cyclic Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological assessment of 3-Isopropylcyclopentanone against other cyclic ketones: cyclopentanone, cyclohexanone, and camphor. The information is intended to support researchers and professionals in making informed decisions regarding the selection and handling of these substances in a laboratory and developmental context. Due to a lack of specific toxicological studies on this compound, data from a broader assessment of the cyclopentanone and cyclopentenone group of fragrance ingredients is utilized as a surrogate, alongside specific data for the selected alternatives.

Executive Summary

Overall, the cyclopentanone and cyclopentenone group, to which this compound belongs, is reported to have a low order of acute toxicity and no significant toxicity in repeat-dose studies.[1][2] No mutagenic or genotoxic activity has been observed in bacterial and mammalian cell line assays for this group.[1][2] In contrast, cyclohexanone exhibits moderate toxicity, while camphor is highly toxic, particularly upon ingestion.[3][4][5][6]

Data Presentation: Comparative Toxicology

The following table summarizes the available quantitative toxicological data for this compound and its alternatives. It is critical to note the absence of specific data for this compound, with information for the broader "cyclopentanones" group provided as a general indicator.

Toxicological EndpointThis compoundCyclopentanoneCyclohexanoneCamphor
Acute Oral Toxicity (LD50) No data available. (Generally low for cyclopentanones)[1][2]>2000 mg/kg (rat)[7]1.80 g/kg (rat)[8]0.5-1 g considered a lethal oral dose in children[4]
Acute Dermal Toxicity (LD50) No data available>2000 mg/kg (rat)[7]No specific value foundNo specific value found
Acute Inhalation Toxicity (LC50) No data available19,500 mg/m³ (rat)[9]>2000 ppm (rat)[10]No specific value found
Skin Irritation Minimal evidence for cyclopentanones[1]Mild skin irritation (rabbit)[9]Irritant[3]Skin irritation[11]
Eye Irritation Some cyclopentanones are irritants[1]Severe eye irritation (rabbit)[9]Irritant[3]No specific data, but mucous membrane irritation is common[12]
Genotoxicity/Mutagenicity No mutagenic or genotoxic activity observed for cyclopentanones[1][2]Not classified as germ cell mutagenic[7]Did not induce mutation in bacteria[8]No specific data found
Carcinogenicity Not classified as carcinogenic[7]Not classified as carcinogenic[7]Inadequate evidence for carcinogenicity in experimental animals[8]No specific data found
Reproductive/Developmental Toxicity Developmental toxicity not observed for cyclopentanones[1]Not classified as a reproductive toxicant[7]No significant prenatal toxicity was observed in mice[8]No specific data found

Experimental Protocols

Detailed experimental protocols for the toxicological studies of this compound are not available. However, standardized methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD), are typically employed for such assessments. Below are generalized protocols for key toxicological endpoints.

Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity (LD50) of a substance.

  • Test Animals: Typically, young adult rats of a single sex (usually females) are used.

  • Housing and Feeding: Animals are housed in standard cages with controlled temperature, humidity, and light-dark cycles. They have access to standard laboratory diet and drinking water ad libitum.

  • Dosage: A stepwise procedure is used with a starting dose based on a preliminary assessment. Three animals are used in each step.

  • Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

  • Data Analysis: The LD50 is estimated based on the mortality observed at different dose levels.

Skin Irritation/Corrosion (OECD Guideline 404)

This test assesses the potential of a substance to cause skin irritation or corrosion.

  • Test Animal: The albino rabbit is the recommended species.

  • Preparation: The fur is removed from a small area of the back of the animal.

  • Application: A small amount of the test substance is applied to the prepared skin and covered with a gauze patch.

  • Exposure: The exposure duration is typically 4 hours.

  • Observation: The skin is examined for erythema (redness) and edema (swelling) at specified intervals after patch removal (e.g., 1, 24, 48, and 72 hours).

  • Scoring: The severity of the skin reactions is scored according to a standardized scale.

  • Classification: The substance is classified as an irritant or corrosive based on the scores.

Bacterial Reverse Mutation Test (Ames Test; OECD Guideline 471)

This in vitro test is used to detect gene mutations induced by a substance.

  • Test System: Strains of Salmonella typhimurium and Escherichia coli with specific mutations that render them unable to synthesize an essential amino acid are used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix) to mimic metabolic processes in the liver.

  • Exposure: The tester strains are exposed to the test substance at various concentrations.

  • Incubation: The treated bacteria are plated on a minimal agar medium lacking the essential amino acid.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted.

  • Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

Mandatory Visualizations

Experimental Workflow for Acute Oral Toxicity Testing

G cluster_preliminary Preliminary Steps cluster_dosing Dosing Procedure cluster_observation Observation Period (14 Days) cluster_conclusion Concluding Steps start Acclimatization of Test Animals fasting Fasting (Overnight) start->fasting dose_prep Dose Formulation Preparation gavage Oral Gavage Administration dose_prep->gavage clinical_signs Record Clinical Signs of Toxicity gavage->clinical_signs body_weight Measure Body Weight gavage->body_weight mortality Record Mortality gavage->mortality necropsy Gross Necropsy of All Animals clinical_signs->necropsy data_analysis Data Analysis and LD50 Estimation necropsy->data_analysis

Caption: Workflow for an acute oral toxicity study.

Logical Relationship of Toxicological Data Evaluation

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Animal Models) cluster_risk Human Health Risk Assessment genotoxicity Genotoxicity (Ames Test) acute_toxicity Acute Toxicity (Oral, Dermal, Inhalation) irritation Skin/Eye Irritation acute_toxicity->irritation repeat_dose Repeat-Dose Toxicity irritation->repeat_dose risk_assessment Safety Assessment & Regulatory Classification repeat_dose->risk_assessment

Caption: Hierarchy of toxicological data evaluation.

References

Safety Operating Guide

Proper Disposal of 3-Isopropylcyclopentanone: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 3-Isopropylcyclopentanone is critical for maintaining a secure laboratory environment and ensuring environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this flammable and irritating liquid. Adherence to these protocols will mitigate risks and ensure compliance with safety regulations.

Key Safety and Hazard Information

Proper handling and disposal of this compound require a thorough understanding of its associated hazards. The following table summarizes the key safety information based on data for structurally similar compounds.

Hazard CategoryGHS PictogramHazard StatementPrecautionary Statement
Flammability GHS02: FlameH226: Flammable liquid and vapour.[1][2][3]P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1][2][3]
Skin Irritation GHS07: Exclamation MarkH315: Causes skin irritation.[1][2][3]P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]
Eye Irritation GHS07: Exclamation MarkH319: Causes serious eye irritation.[1][2][3]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
Acute Toxicity (Oral) GHS06: Skull and CrossbonesH301: Toxic if swallowed.[4][5]P301+P330+P331+P310: IF SWALLOWED: rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[5]

Experimental Protocol: Waste Disposal Procedure

This protocol outlines the step-by-step process for the safe disposal of this compound waste in a laboratory setting.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before handling the waste, ensure you are wearing appropriate PPE, including:
  • Chemical-resistant gloves (e.g., nitrile).
  • Safety goggles and a face shield.
  • A flame-retardant lab coat.
  • Work in a well-ventilated area, preferably within a chemical fume hood.[6]
  • Ensure an emergency eyewash station and safety shower are readily accessible.
  • Eliminate all potential ignition sources from the vicinity.[3][6]

2. Waste Collection:

  • Designate a specific, properly labeled, and chemically compatible waste container for this compound. The container should be made of a material that will not react with the chemical.
  • The waste container must be clearly labeled as "Hazardous Waste," "Flammable Liquid," and "Toxic," and should list "this compound" as the content.
  • Do not mix this compound waste with other incompatible waste streams.

3. Waste Storage:

  • Keep the waste container tightly closed when not in use to prevent the escape of flammable vapors.[2][6]
  • Store the waste container in a designated, cool, dry, and well-ventilated secondary containment area away from heat and ignition sources.[2][3][6]
  • The storage area should be clearly marked as a hazardous waste storage area.

4. Disposal Transfer:

  • When the waste container is full, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
  • Follow all institutional and local regulations for the packaging, labeling, and transportation of hazardous waste.
  • Complete all necessary waste disposal forms and documentation as required by your institution and regulatory bodies.

5. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.
  • Wearing appropriate PPE, contain the spill using an absorbent, non-combustible material such as sand or earth.
  • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.[6]
  • Ventilate the area and wash the spill site after the material has been removed.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G This compound Disposal Workflow A Start: Generation of This compound Waste B Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Initiate Disposal C Step 2: Collect Waste in a Labeled, Compatible Container B->C Proceed D Is the container full? C->D Check E Step 3: Store Container in a Designated Hazardous Waste Area D->E No F Step 4: Arrange for Disposal with EHS or Licensed Contractor D->F Yes H Continue Waste Collection E->H Return to Lab Operations G End: Waste Transferred for Proper Disposal F->G Complete Transfer H->C

Caption: Workflow for the safe collection, storage, and disposal of this compound waste.

References

Personal protective equipment for handling 3-Isopropylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling and disposal of 3-Isopropylcyclopentanone, a flammable liquid and potential irritant. Adherence to these procedures is critical to minimize risks and ensure a safe laboratory environment.

Hazard Summary and Personal Protective Equipment

This compound is classified as a flammable liquid and vapor that can cause skin and serious eye irritation. The following table summarizes the key hazard information and the recommended Personal Protective Equipment (PPE) for safe handling.

Hazard ClassificationGHS Hazard StatementsRecommended Personal Protective Equipment
Flammable Liquid H226: Flammable liquid and vapor- Flame-resistant lab coat
- Work in a well-ventilated chemical fume hood
- Keep away from heat, sparks, and open flames
Skin Irritant H315: Causes skin irritation- Gloves: Butyl rubber gloves are recommended for good protection against ketones. Nitrile gloves may be suitable for incidental contact but should be replaced immediately upon contamination.[1][2][3]
Eye Irritant H319: Causes serious eye irritation- Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant risk of splashing.
General Laboratory Attire - Closed-toe shoes
- Long pants

Operational Plan: Step-by-Step Handling Procedure

Following a systematic operational plan is crucial for minimizing exposure and preventing accidents. The workflow below outlines the necessary steps for safely handling this compound in a laboratory setting.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don appropriate PPE prep_hood 2. Ensure chemical fume hood is operational prep_ppe->prep_hood prep_spill 3. Prepare spill kit prep_hood->prep_spill handle_transfer 4. Dispense required amount in fume hood prep_spill->handle_transfer handle_seal 5. Securely seal the stock container handle_transfer->handle_seal handle_reaction 6. Perform experiment within the fume hood handle_seal->handle_reaction cleanup_decontaminate 7. Decontaminate work surfaces handle_reaction->cleanup_decontaminate cleanup_waste 8. Dispose of waste in a labeled container cleanup_decontaminate->cleanup_waste cleanup_ppe 9. Remove and dispose of gloves cleanup_waste->cleanup_ppe cleanup_wash 10. Wash hands thoroughly cleanup_ppe->cleanup_wash

Handling Workflow

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure compliance with safety regulations. Organic solvents must not be disposed of down the drain.[4]

Step 1: Waste Segregation

  • Collect all liquid waste containing this compound in a dedicated, clearly labeled hazardous waste container.

  • Do not mix with other waste streams, particularly chlorinated solvents, unless explicitly permitted by your institution's environmental health and safety (EHS) guidelines.[5]

Step 2: Container Management

  • Use a chemically resistant container with a secure, tight-fitting lid.

  • The container must be labeled "Hazardous Waste" and clearly identify the contents, including "this compound" and an estimated concentration.[4]

Step 3: Solid Waste

  • Contaminated solid waste, such as gloves, paper towels, and pipette tips, should be collected in a separate, labeled container for solid hazardous waste.[4]

Step 4: Storage

  • Store waste containers in a designated, well-ventilated satellite accumulation area, away from sources of ignition.

Step 5: Final Disposal

  • Contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste.

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

Disposal Decision Tree for this compound Waste start Waste Generated is_liquid Is the waste liquid? start->is_liquid liquid_waste Collect in a labeled, sealed container for flammable organic liquids. is_liquid->liquid_waste Yes solid_waste Collect in a labeled container for solid hazardous waste. is_liquid->solid_waste No (e.g., gloves, paper towels) contact_ehs Arrange for EHS pickup. liquid_waste->contact_ehs solid_waste->contact_ehs

Disposal Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.